molecular formula C14H16O4 B057235 Monocyclohexyl phthalate CAS No. 7517-36-4

Monocyclohexyl phthalate

Numéro de catalogue: B057235
Numéro CAS: 7517-36-4
Poids moléculaire: 248.27 g/mol
Clé InChI: PMDKYLLIOLFQPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Monocyclohexyl phthalate (MCHP) is a key monoester metabolite of dicyclohexyl phthalate (DCHP), a high-molecular-weight phthalate used as a plasticizer . This compound is of significant interest in toxicological and environmental health research due to its role as a biomarker of human exposure to phthalates, a class of endocrine-disrupting chemicals (EDCs) . Research Applications & Value • Biomonitoring: MCHP is a critical analyte in human biomonitoring studies to assess population exposure to phthalates. Its concentration is typically quantified in urine samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . • Exposure Assessment: Research utilizing MCHP helps elucidate primary exposure pathways, which can include ingestion of contaminated food and water, inhalation of dust, and dermal contact with phthalate-containing materials . • Metabolic and Toxicological Studies: As a primary metabolite, MCHP is integral to studying the pharmacokinetics of DCHP, including its absorption, distribution, metabolism, and elimination in biological systems . Mechanism of Action Like other phthalate metabolites, MCHP is investigated for its potential to interfere with hormonal systems. Phthalates are known to disrupt reproductive health by modulating the hypothalamic-pituitary-gonadal (HPG) axis . Their mechanisms include interference with nuclear receptors (e.g., estrogen and androgen receptors), disruption of steroidogenesis—the synthesis of critical hormones like testosterone and estradiol—and alteration of gene expression associated with reproduction and development . The lipophilic nature of phthalates also contributes to their potential for bioaccumulation in adipose tissue, leading to prolonged internal exposure . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-cyclohexyloxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDKYLLIOLFQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052729
Record name Monocyclohexyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7517-36-4
Record name Monocyclohexyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7517-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monocyclohexyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monocyclohexyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7517-36-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Synthesis and characterization of Monocyclohexyl phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Synthesis, Purification, and Characterization of Monocyclohexyl Phthalate (MCHP)

Abstract This technical guide details the laboratory-scale synthesis, purification, and structural characterization of Monocyclohexyl phthalate (MCHP; CAS 7517-36-4). As the primary hydrolytic metabolite of the plasticizer Dicyclohexyl phthalate (DCHP), MCHP is a critical standard for toxicological assays, particularly those investigating PPAR activation and testicular toxicity. This protocol utilizes a nucleophilic acyl substitution of phthalic anhydride with cyclohexanol, optimized for monoester selectivity, followed by a biphasic acid-base extraction workup to ensure high purity (>98%).

Introduction & Chemical Context

Monocyclohexyl phthalate (MCHP) is a monoester formed by the condensation of one equivalent of cyclohexanol with phthalic acid.[1] In biological systems, it represents the bioactive metabolite of Dicyclohexyl phthalate (DCHP). Unlike the lipophilic diester, MCHP possesses a free carboxylic acid group, significantly altering its solubility, protein binding (e.g., to Human Serum Albumin), and toxicokinetics.

Key Applications:

  • Toxicology: Investigation of Sertoli cell injury and testicular atrophy mechanisms.

  • Analytical Chemistry: Reference standard for biomonitoring DCHP exposure in urine/serum.

  • Metabolic Studies: Substrate for Phase II conjugation (glucuronidation) studies.

Chemical Theory & Retrosynthesis

The synthesis relies on the ring-opening of phthalic anhydride by a nucleophile (cyclohexanol). This reaction is advantageous over partial hydrolysis of the diester because it stops reliably at the monoester stage under controlled stoichiometric and thermal conditions, avoiding the statistical mixture of di-acid, mono-ester, and di-ester often seen in hydrolysis.

Reaction Scheme:


[2]

Mechanism:

  • Nucleophilic Attack: The oxygen of the cyclohexanol hydroxyl group attacks one of the carbonyl carbons of the anhydride.

  • Ring Opening: The anhydride ring opens, generating the ester bond and releasing the free carboxylic acid group.

  • Selectivity Control: Without an acid catalyst and water removal (Dean-Stark), the reaction does not proceed to the diester (DCHP), as the formation of the second ester bond is energetically unfavorable and slow under these specific conditions.

Experimental Protocol

Materials
  • Phthalic Anhydride: >99% purity, ground to fine powder.

  • Cyclohexanol: Anhydrous.

  • Solvents: Diethyl ether (Et2O), Dichloromethane (DCM), Sodium Carbonate (Na2CO3), Hydrochloric Acid (HCl, 6M), Magnesium Sulfate (MgSO4).

Synthesis Workflow (Method A: Thermal Ring Opening)

Step 1: Stoichiometric Reaction

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Phthalic Anhydride (14.8 g, 0.10 mol) and Cyclohexanol (10.0 g, 0.10 mol) .

  • Heat the mixture in an oil bath to 130–140°C with stirring. The solid anhydride will dissolve as the reaction proceeds.

  • Maintain heating for 60–90 minutes . Monitor reaction progress via TLC (Silica; 50:50 Hexane:EtOAc). The anhydride spot will disappear, and a lower Rf spot (acidic monoester) will appear.

    • Note: Avoid temperatures >160°C to prevent thermal disproportionation or diester formation.

Step 2: Workup & Purification (Acid-Base Extraction) This step critically separates the target MCHP from unreacted cyclohexanol (neutral) and trace diester (neutral).

  • Cool the reaction mixture to room temperature. It may solidify as a glass/viscous oil.

  • Dissolve the crude product in 50 mL of 10% aqueous Na2CO3 .

    • Chemistry: MCHP (R-COOH) converts to its water-soluble sodium salt (R-COO⁻ Na⁺). Unreacted cyclohexanol and any DCHP (diester) remain organic/neutral.

  • Wash the aqueous solution with Diethyl Ether (2 x 30 mL) .

    • Action: Discard the ether layer (contains neutral impurities). Keep the aqueous layer.

  • Acidify the aqueous layer carefully with 6M HCl to pH ~1-2 while stirring on an ice bath.

    • Observation: MCHP will precipitate as a white solid or thick oil.

  • Extract the acidified mixture with Dichloromethane (DCM) (3 x 40 mL) .

    • Note: Phthalic acid (potential byproduct) is less soluble in DCM than MCHP. If a large amount of white precipitate remains insoluble in DCM, filter it off (likely phthalic acid).

  • Dry the combined DCM extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure (Rotavap).

Step 3: Crystallization

  • Recrystallize the resulting solid from a mixture of Ether/Hexane or Aqueous Ethanol .

  • Dry in a vacuum desiccator over P2O5.

Visualization: Synthesis & Purification Logic

MCHP_Synthesis Start Reagents: Phthalic Anhydride + Cyclohexanol Reaction Reaction: Heat 130-140°C, 90 min (Ring Opening) Start->Reaction Crude Crude Mixture: MCHP, DCHP (trace), Alcohol Reaction->Crude BaseWash Add 10% Na2CO3 (aq) Crude->BaseWash Separation Phase Separation BaseWash->Separation OrgLayer Organic Layer (Discard) Contains: DCHP, Cyclohexanol Separation->OrgLayer Ether Wash AqLayer Aqueous Layer (Keep) Contains: MCHP-Na salt Separation->AqLayer Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Extract Extract with DCM Acidify->Extract Final Final Product: Monocyclohexyl Phthalate (White Solid) Extract->Final

Figure 1: Flowchart illustrating the selective synthesis and acid-base purification strategy for MCHP.

Characterization Data

Upon isolation, the compound must be validated against the following physicochemical standards.

Physical Properties
PropertyValueNotes
Appearance White crystalline solidMay appear as viscous oil if wet
Molecular Formula C₁₄H₁₆O₄
Molecular Weight 248.28 g/mol
Melting Point 89 – 91 °CReference standard range [1]
Solubility Soluble in DCM, EtOH, DMSO; Sparingly soluble in water
Spectroscopic Data

Proton NMR (


H NMR, 300 MHz, CDCl

)
  • 
     11.0–12.0 (br s, 1H):  Carboxylic acid proton (-COOH ). Disappears with D
    
    
    
    O shake.
  • 
     7.90–7.95 (m, 1H):  Aromatic proton (ortho to acid).
    
  • 
     7.65–7.75 (m, 1H):  Aromatic proton (ortho to ester).
    
  • 
     7.50–7.60 (m, 2H):  Aromatic protons (meta).
    
    • Note: The aromatic region often appears as two multiplets centered at 7.9 and 7.5 ppm due to the asymmetry of the monoester.

  • 
     5.00–5.10 (m, 1H):  Cyclohexyl methine proton (-CH -O-). Deshielded by ester oxygen.
    
  • 
     1.20–2.00 (m, 10H):  Cyclohexyl methylene protons (ring -CH 
    
    
    
    -).

Infrared Spectroscopy (FT-IR)

  • 2500–3300 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1725 cm

    
    :  C=O stretch (Ester).
    
  • 1690–1700 cm

    
    :  C=O stretch (Conjugated Carboxylic Acid).
    
  • 1280 cm

    
    :  C-O stretch (Ester).
    
  • 740 cm

    
    :  Aromatic ortho-substitution (oop bending).
    

Mass Spectrometry (ESI-MS)

  • [M-H]⁻: 247.1 m/z (Negative ion mode).

  • [M+H]⁺: 249.1 m/z (Positive ion mode).

Toxicological Relevance

MCHP is the proximate toxicant in DCHP-induced injury. Unlike DCHP, MCHP is amphiphilic, allowing it to cross the blood-testis barrier.

  • Mechanism: MCHP disrupts vimentin filaments in Sertoli cells, leading to germ cell apoptosis.

  • HSA Binding: Studies show MCHP binds spontaneously to Human Serum Albumin (Site I), though with lower affinity than the parent diester, affecting its systemic transport [2].

References

  • Lv, Y., et al. (2019). Comprehensive insights into the interactions of dicyclohexyl phthalate and its metabolite to human serum albumin. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165618, Monocyclohexyl phthalate. Retrieved from [Link]

  • Google Patents. (1927). US1643393A - Cyclohexyl phthalates and process of making same.

Sources

Technical Guide: In Vivo Metabolic Transformation of Dicyclohexyl Phthalate (DCHP) to MCHP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic fate of Dicyclohexyl phthalate (DCHP), a plasticizer and PXR agonist, focusing on its primary biotransformation to Monocyclohexyl phthalate (MCHP). The rapid hydrolysis of the diester to the monoester is the critical bioactivation step, yielding the toxicologically active species responsible for observed endocrine disruption and testicular atrophy. This document provides a mechanistic breakdown, pharmacokinetic profile, and validated LC-MS/MS analytical protocols for researchers investigating phthalate toxicity.

Molecular Mechanism of Hydrolysis

The primary metabolic pathway for DCHP is the cleavage of one cyclohexyl ester linkage to form MCHP. This reaction is catalyzed by non-specific lipases and carboxylesterases (CES) predominantly in the intestinal lumen and the liver.

Enzymatic Kinetics

Unlike lower molecular weight phthalates (e.g., DEP), DCHP possesses bulky cyclohexyl rings that introduce steric hindrance. However, mammalian studies indicate that intestinal enzymes hydrolyze DCHP efficiently before absorption.

  • Primary Reaction: Hydrolysis of DCHP to MCHP + Cyclohexanol.

  • Secondary Metabolism: MCHP undergoes Phase I oxidation (hydroxylation of the cyclohexyl ring) and Phase II conjugation (glucuronidation) to facilitate excretion.

  • Enzyme Localization:

    • Intestine: High activity. The majority of oral DCHP is hydrolyzed presystemically.

    • Liver: Moderate activity. Hepatic CES enzymes process any intact DCHP reaching the portal circulation.

Pathway Visualization

The following diagram illustrates the transformation from parent compound to excreted metabolites.

DCHP_Metabolism cluster_0 Phase I: Hydrolysis (Bioactivation) cluster_1 Phase II: Conjugation & Excretion DCHP Dicyclohexyl Phthalate (DCHP) MCHP Monocyclohexyl Phthalate (MCHP) [Toxic Active Species] DCHP->MCHP Intestinal/Hepatic Carboxylesterases (CES) Cyclohexanol Cyclohexanol DCHP->Cyclohexanol OH_MCHP OH-MCHP (Oxidized Metabolite) MCHP->OH_MCHP CYP450 Oxidation (Minor Pathway) MCHP_Gluc MCHP-Glucuronide (Excreted in Urine) MCHP->MCHP_Gluc UGT Enzymes (Glucuronidation) OH_MCHP->MCHP_Gluc

Figure 1: Metabolic pathway of DCHP showing rapid hydrolysis to the toxic monoester MCHP and subsequent detoxification via glucuronidation.

Pharmacokinetics & ADME Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of DCHP is vital for interpreting toxicological data.

ParameterCharacteristicsMechanistic Insight
Absorption Rapid (Oral/Dermal)Lipophilic nature (LogP ~5.6) facilitates membrane crossing.
Bioavailability Low for Parent DCHPExtensive first-pass hydrolysis in the gut wall means systemic exposure is primarily to MCHP.
Distribution WideMCHP binds to plasma proteins. DCHP is a known agonist for the Pregnane X Receptor (PXR), influencing lipid homeostasis [1].
Half-Life Short (<24 hours)Rapid excretion prevents significant bioaccumulation compared to persistent organic pollutants.
Excretion Urine & FecesPrimarily excreted as MCHP-glucuronide in urine. Free MCHP is also detected.

Analytical Methodology: LC-MS/MS Protocol

To accurately quantify MCHP in vivo, a rigorous LC-MS/MS workflow is required. Because MCHP is excreted largely as a glucuronide conjugate, enzymatic deconjugation is a mandatory pre-treatment step for total MCHP analysis.

Sample Preparation Workflow
  • Thawing: Thaw urine/serum samples at 4°C.

  • Deconjugation: Add

    
    -glucuronidase (e.g., E. coli K12 or Helix pomatia) and incubate at 37°C for 90 minutes. This converts MCHP-Glucuronide back to free MCHP.
    
  • Extraction: Use Solid Phase Extraction (SPE) with a polymeric weak anion exchange (WAX) cartridge or simple Liquid-Liquid Extraction (LLE) with ethyl acetate.

  • Reconstitution: Evaporate solvent and reconstitute in Mobile Phase A (0.1% Acetic Acid in Water).

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Negative (ESI-)[1][2][3]

  • Precursor Ion: m/z 247.1 [M-H]⁻

  • Quantification Transition: m/z 247.1

    
     77.0 (Phenyl ring fragment)
    
  • Confirmation Transition: m/z 247.1

    
     121.0 (Benzoate fragment)
    
Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Urine/Serum) Enzyme Enzymatic Hydrolysis (Beta-Glucuronidase) Sample->Enzyme Deconjugate Glucuronides SPE Solid Phase Extraction (Polymeric WAX) Enzyme->SPE Clean-up Matrix LC HPLC Separation (C18 Column) SPE->LC Elute & Inject MS MS/MS Detection (ESI Negative Mode) LC->MS Separation Data Quantification (MRM: 247 -> 77/121) MS->Data Integration

Figure 2: Step-by-step analytical workflow for the quantification of total MCHP in biological fluids.

Experimental Protocols: In Vitro Hydrolysis

To validate the metabolic rate of DCHP to MCHP in a specific species (e.g., Rat vs. Human), the following microsomal incubation protocol is recommended.

Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of DCHP via hydrolysis.
  • Preparation:

    • Thaw liver microsomes (human or rat) on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare DCHP stock solution (10 mM in DMSO).

  • Incubation:

    • Reaction Mix: 0.5 mg/mL microsomal protein + 1

      
      M DCHP in phosphate buffer.
      
    • Control: Heat-inactivated microsomes (negative control).

    • Start: Initiate reaction by adding the substrate (Note: NADPH is not required for esterase hydrolysis, unlike CYP450 oxidation, but is needed if studying secondary oxidative metabolites).

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      
      min.
    • Quench: Add 150

      
      L ice-cold Acetonitrile containing Internal Standard (e.g., MCHP-d4).
      
  • Analysis:

    • Centrifuge at 4000g for 10 min.

    • Analyze supernatant via LC-MS/MS monitoring the disappearance of DCHP and appearance of MCHP.

References

  • Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice. Source: National Institutes of Health (NIH) / Environmental Health Perspectives. URL:[Link]

  • Metabolism and disposition of dicyclohexyl phthalate in the rat. Source: PubMed / Xenobiotica. URL:[Link]

  • Quantitative Detection of Phthalate Metabolites in Human Urine Using HPLC-APCI-MS/MS. Source: American Chemical Society (ACS) / Analytical Chemistry. URL:[Link]

  • Monocyclohexyl phthalate (Compound Summary). Source: PubChem. URL:[Link]

Sources

Monocyclohexyl Phthalate: An In-depth Technical Guide to its Environmental Occurrence and Persistence

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Monocyclohexyl phthalate (MCHP), a significant metabolite of the plasticizer Dicyclohexyl phthalate (DCHP). Designed for researchers, environmental scientists, and professionals in drug development, this document delves into the environmental occurrence, fate, analytical methodologies, and toxicological significance of MCHP. Given the limited direct research on MCHP in environmental matrices, this guide synthesizes information on its parent compound, DCHP, and analogous phthalate monoesters to build a scientifically grounded understanding of its environmental behavior.

Introduction: The Significance of Monocyclohexyl Phthalate

Monocyclohexyl phthalate (MCHP) is a phthalic acid monoester formed through the biological or abiotic degradation of Dicyclohexyl phthalate (DCHP), a widely used plasticizer in various consumer and industrial products.[1] Phthalates are not chemically bound to the polymer matrix of plastics, which leads to their continuous leaching into the environment.[2][3] As a primary metabolite, the environmental presence of MCHP is inextricably linked to the use and disposal of DCHP-containing products. Understanding the occurrence and persistence of MCHP is crucial for assessing the overall environmental impact of DCHP and for developing effective risk assessment strategies. This guide will explore the pathways of MCHP into the environment, its behavior in different environmental compartments, and the analytical techniques required for its detection and quantification.

Physicochemical Properties of Monocyclohexyl Phthalate

A foundational understanding of MCHP's chemical and physical properties is essential to predict its environmental transport and fate.

PropertyValueSource
Chemical Formula C₁₄H₁₆O₄[1]
Molecular Weight 248.27 g/mol [1]
Log K_ow_ (Octanol-Water Partition Coefficient) 2.9[1]
Synonyms Cyclohexyl hydrogen phthalate, 2-(Cyclohexyloxycarbonyl)benzoic acid[1]

The octanol-water partition coefficient (Log K_ow_) of 2.9 suggests that MCHP has a moderate tendency to partition from water into organic matrices, such as sediment and biota, though to a lesser extent than its parent compound, DCHP, or other more lipophilic phthalates like DEHP.

Environmental Occurrence: Sources and Pathways

The primary source of MCHP in the environment is the degradation of its parent compound, Dicyclohexyl phthalate (DCHP). DCHP is utilized as a plasticizer in a variety of applications, including polyvinyl chloride (PVC) plastics, adhesives, and coatings. The non-covalent bonding of DCHP within these materials facilitates its release into the environment through leaching, abrasion, and volatilization. Once in the environment, DCHP undergoes hydrolysis, a process that can be both microbially mediated and abiotic, to form MCHP.

Diagram: Primary Source and Environmental Pathway of MCHP

cluster_source Source cluster_environment Environmental Compartments DCHP_Products DCHP-containing Products (e.g., PVC, Adhesives) Water Water DCHP_Products->Water Leaching Soil_Sediment Soil & Sediment DCHP_Products->Soil_Sediment Leaching & Disposal Air Air DCHP_Products->Air Volatilization MCHP_Formation_Water MCHP Water->MCHP_Formation_Water Degradation of DCHP MCHP_Formation_Soil MCHP Soil_Sediment->MCHP_Formation_Soil Degradation of DCHP

Caption: The primary pathway of MCHP into the environment via the degradation of DCHP.

While specific concentration data for MCHP in environmental compartments are scarce, the widespread detection of other phthalates suggests that MCHP is likely present in various matrices.

  • Water: Phthalates are frequently detected in surface water, wastewater, and drinking water.[4][5] A study in Washington State detected DCHP in marine sediments at a concentration of 66.5 µg/kg dry weight, indicating the potential for MCHP to be present in aquatic systems.[6] The U.S. Environmental Protection Agency (EPA) has noted that chronic reproductive effects from DCHP in aquatic invertebrates and fish occur at concentrations below its water solubility limit, with a derived concentration of concern (COC) of 32 µg/L.[7]

  • Soil and Sediment: Due to their moderate hydrophobicity, phthalates tend to adsorb to soil and sediment particles.[8][9] Agricultural soils are particularly susceptible to phthalate contamination from the use of plastic films and sewage sludge as fertilizer.[10] Studies have reported total phthalate concentrations in soils ranging from the low µg/kg to the mg/kg level, depending on the land use.[2][8] Given the degradation of DCHP, MCHP is expected to be present in these terrestrial and sedimentary environments.

  • Air: Phthalates can be released into the atmosphere through volatilization from plastic products.[11][12] Indoor air concentrations of phthalates are often significantly higher than outdoor concentrations.[12][13][14] While data for MCHP is not available, other phthalates have been measured in both the gaseous and particulate phases of indoor and ambient air.[11][12][15]

Environmental Fate and Persistence

The persistence of MCHP in the environment is determined by a combination of biotic and abiotic degradation processes.

Biodegradation

Biodegradation is a primary mechanism for the removal of phthalates from the environment.[16][17][18][19][20][21] Microbial communities in soil, sediment, and water possess the enzymatic machinery to break down these compounds. The initial step in the biodegradation of DCHP is the hydrolysis of one of the ester linkages to form MCHP. MCHP is then further degraded to phthalic acid and cyclohexanol.

Studies on a range of mono-alkyl phthalate esters in natural sediments have demonstrated rapid biodegradation, with half-lives ranging from 16 to 39 hours at 22°C. While a specific biodegradation rate for MCHP is not available, these findings suggest that MCHP is likely to be readily biodegradable under favorable environmental conditions. The rate of biodegradation can be influenced by factors such as temperature, pH, and the availability of other organic matter.[21]

Diagram: Generalized Biodegradation Pathway of DCHP to Phthalic Acid

DCHP Dicyclohexyl Phthalate (DCHP) MCHP Monocyclohexyl Phthalate (MCHP) DCHP->MCHP Hydrolysis (Esterase) PA Phthalic Acid MCHP->PA Hydrolysis (Esterase) Cyclohexanol Cyclohexanol MCHP->Cyclohexanol Further_Degradation Further Degradation PA->Further_Degradation Cyclohexanol->Further_Degradation

Caption: The microbial degradation of DCHP proceeds via MCHP to phthalic acid.

Abiotic Degradation

Abiotic degradation processes such as photolysis can also contribute to the breakdown of phthalates in the environment. However, for many phthalates, microbial degradation is considered the more significant removal pathway.[17] The extent of photolysis will depend on the presence of photosensitizing substances in the water and the intensity of solar radiation.

Analytical Methodologies for Environmental Samples

The accurate quantification of MCHP in complex environmental matrices requires robust analytical methods. The primary challenges in phthalate analysis are their ubiquitous presence, leading to a high risk of sample contamination, and the often-low concentrations in environmental samples.[22]

Sample Preparation

Effective sample preparation is critical for the reliable analysis of MCHP. This typically involves extraction and clean-up steps to isolate the analyte from interfering matrix components.

  • Water Samples: Solid-phase extraction (SPE) is a commonly used technique for the extraction of phthalates from water samples.[22][23] Various sorbents can be employed, followed by elution with an appropriate organic solvent.

  • Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an organic solvent are standard methods for extracting phthalates from solid matrices. A clean-up step, such as column chromatography, may be necessary to remove co-extracted interfering compounds.

Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used techniques for the determination of phthalates in environmental samples.[22][24][25]

  • GC-MS: This technique offers high sensitivity and selectivity. Derivatization of the carboxylic acid group of MCHP may be required to improve its chromatographic behavior and sensitivity.

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry provides excellent specificity and is well-suited for the analysis of more polar compounds like MCHP without the need for derivatization.

Diagram: Typical Analytical Workflow for MCHP in Environmental Samples

cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water, Soil, or Sediment Sample Extraction Extraction (e.g., SPE, PLE) Sample->Extraction Cleanup Clean-up (e.g., Column Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-MS or LC-MS/MS Concentration->Analysis Quantification Quantification Analysis->Quantification

Sources

Human Exposure Routes to Monocyclohexyl Phthalate (MCHP): A Toxicokinetic and Biomonitoring Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Scientists

Abstract

Monocyclohexyl phthalate (MCHP) is the primary and bioactive monoester metabolite of the plasticizer Dicyclohexyl phthalate (DCHP).[1][2] While direct environmental exposure to MCHP is possible, human exposure is predominantly the result of internal metabolic conversion following exposure to the parent diester, DCHP.[3] This guide provides a comprehensive technical overview of the human exposure pathways to DCHP that lead to the formation of MCHP, the toxicokinetics of this conversion, and the analytical methodologies employed to quantify exposure. By understanding the journey from external sources to internal biomarker, researchers can more accurately assess exposure levels and investigate the potential health implications of this compound.

The Central Paradigm: Exposure to DCHP Yields the MCHP Metabolite

Monocyclohexyl phthalate (MCHP) is a phthalic acid monoester that serves as a critical biomarker for human exposure to its parent compound, Dicyclohexyl phthalate (DCHP).[1][4] DCHP is a high-production volume chemical used as a plasticizer in a variety of polymer applications, including polyvinyl chloride (PVC), adhesives, and coatings.[3][5] It can be found in numerous consumer products, food contact materials, and indoor particulate matter.[3]

The toxicological significance of MCHP stems from its role as the active metabolite. Following entry into the body, DCHP is rapidly hydrolyzed by non-specific esterase enzymes, primarily in the gastrointestinal tract, to form MCHP.[2][6] This metabolic conversion is efficient and makes the detection of MCHP in biological matrices, particularly urine, a reliable indicator of recent DCHP exposure.[7] Therefore, a thorough analysis of human exposure to MCHP necessitates a primary focus on the sources and pathways of its precursor, DCHP.

G cluster_0 External Environment cluster_1 Human Body Source Dicyclohexyl Phthalate (DCHP) in Consumer Products, Food Packaging, Indoor Dust Metabolism Rapid Hydrolysis by Esterases (e.g., in GI Tract) Source->Metabolism Ingestion Inhalation Dermal Absorption MCHP Monocyclohexyl Phthalate (MCHP) (Bioactive Metabolite) Metabolism->MCHP Excretion Excretion via Urine MCHP->Excretion Biomonitoring Biomonitoring (Urinary MCHP) MCHP->Biomonitoring

Figure 1: Conceptual workflow from external DCHP exposure to internal MCHP formation and detection.

Primary Routes of DCHP Exposure Leading to MCHP Formation

Human exposure to phthalates is a multi-route process, dominated by ingestion, inhalation, and dermal absorption.[8][9] These pathways are directly applicable to DCHP and, by extension, are the primary determinants of an individual's internal MCHP burden.

Oral Ingestion

The oral route is considered a major pathway for phthalate exposure, accounting for a significant portion of the total body burden.[10]

  • Dietary Intake: The lipophilic nature of phthalates facilitates their migration from food contact materials (FCMs) into foodstuffs, particularly those with high-fat content.[9] DCHP has been identified in a range of FCMs, including plastic packaging and take-out containers.[11] The migration process is influenced by factors such as temperature, contact duration, and the chemical composition of the food.

  • Non-Dietary Ingestion (Dust): Phthalates are semi-volatile organic compounds (SVOCs) that are released from consumer products into the indoor environment, where they adsorb onto dust particles.[9][12] Inadvertent ingestion of settled dust, particularly through hand-to-mouth behaviors in children, constitutes a significant non-dietary exposure source.[5][10] Products like vinyl flooring, wall coverings, and electronics can act as reservoirs for DCHP.[5]

Inhalation

Inhalation of airborne phthalates, either as vapor or adsorbed to particulate matter, is another direct exposure route.[8][13] The same semi-volatile properties that lead to dust contamination also result in the presence of DCHP in indoor air.[9] Proximity to industrial manufacturing sites can also increase exposure risk through fugitive emissions.[9]

Dermal Absorption

The skin represents a viable barrier, but it is permeable to many phthalates.[14][15] Dermal absorption is a particularly relevant pathway for exposures originating from personal care products (PCPs) and cosmetics.[9][16]

  • Cosmetics and Personal Care Products: Phthalates are used in PCPs as solvents, fixatives in fragrances, and plasticizers in products like nail polish.[17][18] Direct application of these products allows for the transdermal absorption of constituent phthalates like DCHP.[15][19]

  • Direct Contact with Materials: Prolonged contact with DCHP-containing plastics and other materials can also lead to dermal uptake.

G cluster_sources Environmental Sources of DCHP cluster_routes Primary Exposure Routes FCM Food Contact Materials (Packaging, Containers) Ingestion Oral Ingestion FCM->Ingestion Diet Dust Indoor Dust & Air Dust->Ingestion Non-Dietary Inhalation Inhalation Dust->Inhalation PCP Personal Care Products (Cosmetics, Lotions) Dermal Dermal Absorption PCP->Dermal Plastics PVC Plastics, Vinyl Plastics->Dermal Human Human System (Metabolism to MCHP) Ingestion->Human Inhalation->Human Dermal->Human

Figure 2: Major environmental sources of DCHP and the corresponding human exposure pathways.

Biomonitoring and Exposure Assessment

Assessing human exposure via external measurements is challenging due to the variability and multiplicity of sources.[8] Consequently, human biomonitoring (HBM) has become the gold standard. HBM measures the concentration of a chemical or its metabolites in biological samples (e.g., urine, blood), providing an integrated measure of exposure from all routes.[20]

For DCHP, the urinary concentration of MCHP is the preferred biomarker.[7] Phthalate monoesters are typically excreted in urine within 24-48 hours of exposure, reflecting recent intake.[21][22]

Quantitative Data from Biomonitoring Studies

Numerous HBM studies have detected MCHP in human urine, confirming widespread exposure to the parent compound, DCHP.[7][23] While specific concentrations vary significantly between populations, the consistent detection underscores the ubiquity of DCHP in the human environment.

BiomarkerMatrixPopulation StudiedNoteworthy FindingsReference(s)
Monocyclohexyl Phthalate (MCHP)UrineGeneral populations in Asia, Europe, USAMCHP is frequently detected in human urine samples, indicating widespread, albeit typically low-level, exposure to DCHP.[7]
Monocyclohexyl Phthalate (MCHP)UrinePregnant women (France, Germany)Detection in maternal urine confirms prenatal exposure potential.[7]
Monocyclohexyl Phthalate (MCHP)UrineChildren (Germany)MCHP is detectable in children, a vulnerable population.[7]
DCHP and MCHPN/ADetected in Human Samples (General Reference)Both the parent compound and its metabolite have been detected in human samples.[3]

Analytical Methodology: A Protocol for Urinary MCHP Quantification

The quantification of MCHP in urine is a robust analytical process that requires precision to overcome potential laboratory contamination, a common issue with phthalate analysis.[24] The standard method involves enzymatic hydrolysis followed by instrumental analysis, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Experimental Protocol

Objective: To accurately quantify the concentration of total (free and conjugated) MCHP in human urine samples.

  • Sample Collection & Storage:

    • Collect spot or 24-hour urine samples in pre-cleaned polypropylene containers.

    • Immediately freeze samples at -20°C or lower to prevent degradation of metabolites.

  • Sample Preparation (Enzymatic Deconjugation):

    • Rationale: In the body, MCHP can be conjugated (e.g., via glucuronidation) to increase water solubility for excretion. To measure total exposure, these conjugates must be cleaved back to the free monoester form.

    • Thaw a urine aliquot (e.g., 1 mL).

    • Buffer the sample to an appropriate pH (typically pH 5-6.5) for optimal enzyme activity.

    • Add a purified β-glucuronidase enzyme preparation.

    • Incubate the mixture (e.g., at 37°C for 2-4 hours) to allow for complete hydrolysis.

  • Analyte Extraction (Solid-Phase Extraction - SPE):

    • Rationale: SPE is employed to concentrate the analyte of interest (MCHP) and remove interfering matrix components from the urine.

    • Condition an SPE cartridge (e.g., a C18 or mixed-mode sorbent) with appropriate solvents (e.g., methanol followed by water).

    • Load the enzyme-treated urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove salts and polar interferences.

    • Elute MCHP from the cartridge using a stronger organic solvent (e.g., acetonitrile or ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase for analysis.

  • Instrumental Analysis (LC-MS/MS):

    • Rationale: LC-MS/MS provides exceptional sensitivity and selectivity for quantifying trace levels of MCHP.[25] The liquid chromatograph separates MCHP from other remaining compounds, and the tandem mass spectrometer provides specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern.

    • Inject the reconstituted extract into the LC-MS/MS system.

    • Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation.

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Monitor specific precursor-to-product ion transitions for MCHP in Multiple Reaction Monitoring (MRM) mode for definitive identification and quantification.

  • Quantification and Quality Control:

    • Quantify MCHP concentration by comparing the analyte's response to a calibration curve generated from certified standards.

    • Incorporate isotopically labeled internal standards (e.g., ¹³C- or D-labeled MCHP) at the beginning of sample preparation to correct for matrix effects and variations in extraction efficiency.

    • Analyze quality control materials and procedural blanks with each batch to ensure accuracy, precision, and absence of contamination.[26]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output Urine 1. Urine Sample (+ Internal Standard) Enzyme 2. Enzymatic Hydrolysis (β-glucuronidase) Urine->Enzyme SPE 3. Solid-Phase Extraction (Concentration & Cleanup) Enzyme->SPE LC 4. LC Separation SPE->LC MS 5. MS/MS Detection (MRM Mode) LC->MS Quant 6. Quantification vs. Calibration Curve MS->Quant Result Urinary MCHP Concentration (ng/mL) Quant->Result

Sources

Physical and chemical properties of Monocyclohexyl phthalate

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive physicochemical and analytical profile of Monocyclohexyl Phthalate (MCHP). It is designed for researchers in toxicology, environmental chemistry, and pharmaceutical development who require precise data on this compound's behavior as a bioactive metabolite.

Physicochemical Profile, Bioactivity, and Analytical Characterization [1]

Executive Summary

Monocyclohexyl phthalate (MCHP; CAS 7517-36-4) is the primary hydrolytic metabolite of dicyclohexyl phthalate (DCHP), a plasticizer commonly used in the production of flexible polyvinyl chloride (PVC) and rubber. Unlike its parent diester, MCHP possesses a free carboxylic acid moiety, significantly altering its solubility, reactivity, and biological interaction profile. MCHP is the bioactive toxicant responsible for specific endocrine-disrupting effects, particularly peroxisome proliferator-activated receptor (PPAR) activation and testicular toxicity. This guide details its molecular architecture, stability, and validated protocols for quantification in biological matrices.

Molecular Identity & Structural Architecture

MCHP consists of a phthalic acid core mono-esterified with a cyclohexyl group.[2][3][4] The presence of both a lipophilic cyclohexyl ring and a hydrophilic carboxylic acid creates an amphiphilic structure, driving its partitioning behavior in biological systems.

Table 1: Chemical Identity & Constants
PropertyData
IUPAC Name 2-(Cyclohexyloxycarbonyl)benzoic acid
CAS Number 7517-36-4
Molecular Formula C₁₄H₁₆O₄
Molecular Weight 248.27 g/mol
SMILES C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O
Appearance White to off-white crystalline solid
Melting Point 95–99 °C
pKa (Acid) 3.8 – 4.2 (Predicted, Carboxylic acid)
LogP (Octanol/Water) ~2.9 (Computed)
Solubility Soluble in DMSO, Methanol, Acetonitrile; Moderate in Water (pH dependent)

Physicochemical Properties & Stability

Solubility Profile

The free carboxylic acid group renders MCHP's solubility highly pH-dependent.

  • Acidic pH (<3): Exists primarily in the non-ionized form, increasing lipophilicity and membrane permeability.

  • Neutral/Basic pH (>5): Ionizes to the carboxylate anion, significantly increasing water solubility (estimated >100 mg/L) and preventing passive diffusion across lipid bilayers without transport proteins.

Stability and Hydrolysis

MCHP is relatively stable in solid form when stored at -20°C. However, in aqueous solution, it is susceptible to hydrolysis, albeit slower than the initial hydrolysis of DCHP to MCHP.

  • Thermal Stability: Stable up to its melting point. Decomposition (decarboxylation/anhydride formation) may occur at temperatures >150°C.

  • Photostability: Minimal degradation under ambient light; however, standard solutions should be stored in amber vials to prevent potential photo-oxidation of the cyclohexyl ring.

Biotransformation & Toxicology

MCHP is not merely a breakdown product; it is the proximal toxicant in the DCHP exposure pathway.

Metabolic Pathway

Upon ingestion, DCHP is rapidly hydrolyzed by intestinal lipases and esterases to MCHP. Unlike linear alkyl phthalates, the cyclohexyl ring of MCHP undergoes specific oxidative modifications (hydroxylation) before excretion.

Mechanism of Action (PPAR Agonism)

MCHP acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR


 and PPAR

.
  • Binding: The free carboxyl group mimics fatty acid substrates, allowing MCHP to dock into the PPAR ligand-binding domain.

  • Effect: Activation leads to altered lipid metabolism and potential reproductive toxicity (e.g., Sertoli cell dysfunction).

Visualization: Metabolic & Toxicity Pathway

MCHP_Metabolism DCHP Dicyclohexyl Phthalate (Parent) MCHP Monocyclohexyl Phthalate (MCHP - Bioactive) DCHP->MCHP Intestinal Lipases (Hydrolysis) OH_MCHP Hydroxylated MCHP (Oxidative Metabolite) MCHP->OH_MCHP CYP450 (Oxidation) Glucuronide MCHP-Glucuronide (Excreted) MCHP->Glucuronide UGT (Conjugation) PPAR PPAR Receptor Activation MCHP->PPAR Ligand Binding Toxicity Reproductive Toxicity (Sertoli Cells) PPAR->Toxicity Gene Expression Dysregulation

Figure 1: Metabolic fate of DCHP leading to MCHP formation, downstream oxidation, and receptor-mediated toxicity.

Analytical Methodologies

Quantification of MCHP in biological matrices (urine, serum) requires robust extraction to remove interfering phospholipids and proteins.

Protocol: LC-MS/MS Quantification

Principle: Isotope dilution liquid chromatography-tandem mass spectrometry.

Reagents:

  • Standard: Native MCHP (purity >98%).

  • Internal Standard (IS): MCHP-d4 or ¹³C₄-MCHP.

  • Enzyme:

    
    -Glucuronidase (E. coli K12) is required if measuring total MCHP (conjugated + free).
    

Step-by-Step Workflow:

  • Enzymatic Deconjugation:

    • Aliquot 200

      
      L urine.
      
    • Add 50

      
      L ammonium acetate buffer (pH 6.5) + 10 
      
      
      
      L
      
      
      -glucuronidase.
    • Incubate at 37°C for 90 minutes.

  • Extraction (Solid Phase Extraction - SPE):

    • Condition SPE cartridge (HLB or C18) with Methanol and Water.

    • Load sample.[5][6][7][8]

    • Wash with 5% Methanol in water (removes salts/urea).

    • Elute with 100% Acetonitrile.

  • Instrumental Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8

      
      m).
      
    • Mobile Phase: (A) 0.1% Acetic Acid in Water; (B) Acetonitrile.

    • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to carboxylic acid).

Table 2: Mass Spectrometry Transitions (ESI-)
AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)
MCHP 247.1149.0 (Phthalate core)121.0
MCHP-d4 (IS) 251.1153.0125.0

Note: The transition to


 149 is characteristic of phthalates but non-specific. Chromatographic separation is critical to distinguish MCHP from other phthalate monoesters.
Visualization: Analytical Workflow

Analytical_Workflow Sample Biological Sample (Urine/Serum) IS_Add Add Internal Standard (MCHP-d4) Sample->IS_Add Deconj Enzymatic Hydrolysis (Beta-Glucuronidase) IS_Add->Deconj If Total MCHP Required SPE Solid Phase Extraction (HLB Cartridge) IS_Add->SPE If Free MCHP Only Deconj->SPE LC UPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (ESI Negative, MRM) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical protocol for the extraction and quantification of MCHP.

Synthesis (Laboratory Scale)

For research purposes requiring high-purity standards not available commercially:

  • Reactants: Phthalic anhydride (1 eq) + Cyclohexanol (1.1 eq).

  • Conditions: Reflux in toluene or neat at 100°C for 2-4 hours. No acid catalyst is typically needed for mono-ester formation as the anhydride ring opening is favorable.

  • Purification: Recrystallization from hexane/ethyl acetate. The diester (DCHP) forms only if water is removed and a catalyst (e.g., p-TSA) is used; therefore, mild conditions favor the monoester MCHP.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165618, Monocyclohexyl phthalate. Retrieved from [Link]

  • Frederiksen, H., et al. (2007). Metabolism of phthalates in humans.[9] Molecular Nutrition & Food Research. Retrieved from [Link]

  • Calafat, A. M., et al. (2011).Urinary Concentrations of Phthalate Metabolites. Environmental Health Perspectives.
  • Bhat, V. S., et al. (2014). Derivation of an oral reference dose (RfD) for the phthalate ester, dicyclohexyl phthalate (DCHP). Journal of Toxicology and Environmental Health. Retrieved from [Link]

Sources

Monocyclohexyl phthalate CAS number 7517-36-4 information

Author: BenchChem Technical Support Team. Date: February 2026

Kinetics, Toxicodynamics, and Analytical Profiling

Executive Summary

Monocyclohexyl phthalate (MCHP; CAS 7517-36-4) is the primary hydrolytic metabolite and proximal toxicant of dicyclohexyl phthalate (DCHP). While DCHP is the industrial plasticizer used in coating agents, inks, and adhesives, it is biologically inert until metabolized into MCHP. This monoester is an amphiphilic disruptor of Sertoli cell architecture, specifically targeting vimentin filaments, leading to germ cell apoptosis and testicular atrophy. This guide details the physicochemical properties, metabolic activation pathways, specific toxicity mechanisms, and validated LC-MS/MS quantification protocols for MCHP.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

MCHP is a phthalic acid monoester.[1][2][3][4] Unlike its diester parent, it possesses a free carboxylic acid group, significantly altering its solubility and biological reactivity.[1] It functions as a "Trojan horse," utilizing its lipophilic cyclohexyl ring to penetrate membranes and its hydrophilic carboxyl tail to disrupt intracellular signaling.[1]

Table 1: Physicochemical Specifications

PropertyDataRelevance
IUPAC Name 2-(cyclohexyloxycarbonyl)benzoic acidOfficial nomenclature for synthesis/regulatory filings.[1]
CAS Number 7517-36-4 Unique identifier for the monoester (distinct from DCHP 84-61-7).[1][2]
Molecular Formula C₁₄H₁₆O₄Basis for mass spectrometry (MW: 248.28 g/mol ).[1]
Monoisotopic Mass 248.1049 DaExact mass for High-Resolution MS (HRMS).[1]
pKa (Acid) ~3.8 (Estimated)Exists as an anion at physiological pH (7.4), facilitating protein binding.[1]
LogP (Octanol/Water) ~2.5 - 3.0Amphiphilic nature allows membrane intercalation.[1]
Physical State Viscous oil / Low-melting solidDifficult to handle neat; typically dissolved in acetonitrile for standards.[1]
Part 2: Metabolic Origin & Pharmacokinetics[1]

MCHP is rarely encountered as a raw material; it is generated in vivo.[1] Understanding its formation is critical for interpreting biomonitoring data.[1]

The Hydrolytic Activation Pathway

Upon ingestion or inhalation, DCHP is rapidly hydrolyzed by intestinal lipases (e.g., pancreatic lipase) and hepatic esterases. This reaction cleaves one cyclohexyl chain, yielding MCHP.[1]

  • Bioactivation: The conversion of DCHP to MCHP is a toxification step.[1]

  • Detoxification: MCHP is subsequently oxidized (hydroxylated) or conjugated with glucuronic acid (MCHP-G) for urinary excretion.[1]

DOT Diagram 1: Metabolic Activation & Clearance Pathway [1]

MCHP_Metabolism DCHP Dicyclohexyl Phthalate (Parent / Inert) Lipase Intestinal Lipases (Hydrolysis) DCHP->Lipase MCHP MCHP (CAS 7517-36-4) (Proximal Toxicant) Lipase->MCHP Rapid Conversion CYP CYP450 (Oxidation) MCHP->CYP UGT UGT Enzymes (Glucuronidation) MCHP->UGT OH_MCHP OH-MCHP (Polar Metabolite) CYP->OH_MCHP Phase I OH_MCHP->UGT MCHP_G MCHP-Glucuronide (Urinary Excretion) UGT->MCHP_G Phase II (Major Route)

Caption: Metabolic trajectory of DCHP. The monoester MCHP is the bioactive intermediate before Phase II conjugation renders it water-soluble for excretion.

Part 3: Toxicodynamics (Mechanism of Action)

MCHP shares a conserved toxicity mechanism with other medium-chain phthalates (like MEHP), specifically targeting the Sertoli cells of the testes.

1. Sertoli Cell Cytoskeleton Collapse

The primary target of MCHP is the vimentin filament network within Sertoli cells. Vimentin provides the structural support necessary to hold developing germ cells.[1]

  • Mechanism: MCHP induces the rapid collapse of vimentin filaments toward the perinuclear region.

  • Outcome: Loss of structural support causes immature germ cells to detach from the seminiferous epithelium (anoikis), leading to testicular atrophy.

2. Oxidative Stress & PPAR Signaling

MCHP acts as a weak agonist for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ).[1]

  • ROS Generation: Activation of PPARs and disruption of mitochondrial membrane potential leads to the generation of Reactive Oxygen Species (ROS).

  • NF-κB Activation: ROS triggers the NF-κB inflammatory pathway, reducing the expression of tight junction proteins (ZO-1, occludin), further compromising the blood-testis barrier.

DOT Diagram 2: Sertoli Cell Toxicity Cascade

Toxicity_Mechanism MCHP_Cell MCHP (Intracellular) ROS Mitochondrial ROS Generation MCHP_Cell->ROS Oxidative Stress Vimentin Vimentin Filament Collapse MCHP_Cell->Vimentin Direct Interaction NFkB NF-κB Pathway Activation ROS->NFkB Anoikis Germ Cell Detachment (Apoptosis) Vimentin->Anoikis Loss of Support Junctions Tight Junction Disruption (ZO-1) NFkB->Junctions Downregulation Junctions->Anoikis Barrier Failure

Caption: MCHP-induced signaling cascade in Sertoli cells.[1] The collapse of vimentin and oxidative stress converge to cause germ cell apoptosis.

Part 4: Analytical Methodologies (LC-MS/MS)

Quantification of MCHP in biological matrices (urine, serum) requires rigorous sample preparation to account for the glucuronidated fraction.

Protocol: Quantification in Human Urine[5][6][7]

1. Sample Preparation (Enzymatic Deconjugation) Since >90% of MCHP is excreted as MCHP-Glucuronide, deconjugation is mandatory for total exposure assessment.[1]

  • Enzyme:

    
    -Glucuronidase (E. coli K12 or Helix pomatia).[1]
    
  • Buffer: Ammonium acetate (pH 6.5).[1]

  • Incubation: 37°C for 90 minutes.

2. Solid Phase Extraction (SPE)

  • Cartridge: Polymeric reversed-phase (e.g., Oasis HLB or Strata-X).[1]

  • Conditioning: Methanol followed by Water.[1]

  • Loading: Deconjugated urine sample.[1]

  • Wash: 5% Methanol in water (removes salts/urea).[1]

  • Elution: 100% Acetonitrile or Methanol.[1]

3. LC-MS/MS Parameters

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[1]

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[1][7]

Table 2: MRM Transitions for MCHP

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
MCHP 247.1 [M-H]⁻121.0Quantifier~20
MCHP 247.1 [M-H]⁻77.0Qualifier~35
MCHP-d4 251.1 [M-H]⁻125.0Internal Std~20

Note: The m/z 149 transition (phthalic anhydride) is common but often has high background noise; m/z 121 (benzoate) is more specific for the monoester in negative mode.

Part 5: Experimental Protocol: In Vitro Sertoli Cell Exposure

Objective: To assess MCHP cytotoxicity in TM4 Sertoli cells.

  • Cell Culture: Maintain TM4 cells in DMEM/F12 medium supplemented with 5% horse serum and 2.5% FBS.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Preparation of MCHP Stock: Dissolve MCHP (CAS 7517-36-4) in DMSO.[1]

    • Critical: Final DMSO concentration in culture must be <0.1% to avoid vehicle toxicity.[1]

  • Exposure: Treat cells with MCHP concentrations: 0, 10, 50, 100, 200 µM.

    • Control: Vehicle control (0.1% DMSO).[1]

  • Endpoint Analysis (24h):

    • Viability: MTT or CCK-8 assay.[1]

    • ROS: Stain with DCFH-DA (10 µM) and measure fluorescence.

    • Vimentin: Immunofluorescence staining using anti-vimentin antibody to visualize collapse.[1]

Part 6: Regulatory Context[1][2]
  • REACH (EU): The parent compound, DCHP, is listed as a Substance of Very High Concern (SVHC) due to "Toxic for reproduction" (Article 57c).

  • Biomonitoring: MCHP is the specific biomarker for DCHP exposure.[1] It is not a standard analyte in general phthalate panels (like DEHP/DBP) but is included in extended panels for occupational safety assessments.[1]

References
  • Lake, B. G., et al. (1982). "The effect of dicyclohexyl phthalate and monocyclohexyl phthalate on hepatic metabolism and testicular atrophy in the rat." Acta Pharmacologica et Toxicologica. Link

  • Silva, M. J., et al. (2013). "Quantification of 22 phthalate metabolites in human urine."[1] Journal of Chromatography B. Link

  • European Chemicals Agency (ECHA). "Support Document for Identification of Dicyclohexyl Phthalate as a Substance of Very High Concern."[1] ECHA Regulatory Archives.[1] Link

  • Ahbab, M. A., et al. (2017). "Toxicity of dicyclohexyl phthalate in the male reproductive system of rats."[1] Environmental Toxicology. Link

  • PubChem. "Monocyclohexyl phthalate (Compound Summary)." National Library of Medicine.[1][8] Link

Sources

Biochemical Effects of Monocyclohexyl Phthalate (MCHP) on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Toxicologists, and Drug Development Scientists[1]

Executive Summary: The Metabolic Signature of MCHP

Monocyclohexyl phthalate (MCHP) is the primary bioactive monoester metabolite of dicyclohexyl phthalate (DCHP), a plasticizer frequently detected in environmental samples and human tissues. Unlike its parent compound, MCHP possesses significant amphiphilic properties allowing it to penetrate cellular membranes and interact directly with cytosolic and nuclear targets.[1]

While the general toxicity of phthalates is often attributed to endocrine disruption, MCHP exhibits a distinct metabolic toxicity profile .[1] Its most profound effect is the uncoupling of glycolysis from oxidative phosphorylation in Sertoli cells—the "nurse" cells of the testis—driving a hyper-glycolytic state that alters the lactate/pyruvate ratio. This guide dissects the biochemical mechanisms of MCHP, focusing on its ability to hijack energy metabolism, induce mitochondrial oxidative stress, and modulate nuclear receptor signaling.[1]

Chemical Identity and Bioactivation

MCHP is formed via the hydrolysis of DCHP by non-specific lipases and cholesterol esterases in the gut and liver.

  • Parent Compound: Dicyclohexyl phthalate (DCHP)[2][3]

  • Active Metabolite: Monocyclohexyl phthalate (MCHP)[2][3]

  • CAS Number: 7517-36-4

  • Key Property: High affinity for Human Serum Albumin (HSA), which facilitates its transport to target tissues (testis, liver, kidney).[1]

Metabolic Pathway:



Core Mechanism: The Sertoli Cell Glycolytic Shift

The defining metabolic characteristic of MCHP toxicity is its impact on Sertoli cell energetics. Sertoli cells normally convert glucose to lactate to fuel developing germ cells.[4] MCHP exacerbates this process to pathological levels.

The "Warburg-Like" Effect

Research indicates that MCHP stimulates glucose utilization and lactate production in a concentration-dependent manner, significantly elevating the lactate/pyruvate (L/P) ratio .

  • Mechanism: MCHP accelerates glucose uptake and the conversion of pyruvate to lactate via Lactate Dehydrogenase (LDH).

  • Consequence: While lactate is a necessary fuel for germ cells, excessive acidification and the alteration of the redox state (NADH/NAD+ ratio) disrupt the microenvironment required for spermatogenesis.

  • Differentiation: Unlike other toxicants that inhibit metabolic flux causing cell death, MCHP stimulates a specific, inefficient metabolic pathway, leading to energetic exhaustion and oxidative imbalance.[1]

Mitochondrial Uncoupling and ROS

Beyond glycolysis, MCHP disrupts mitochondrial integrity.[1]

  • Membrane Potential (

    
    ):  MCHP induces a depolarization of the inner mitochondrial membrane, leading to the opening of the Mitochondrial Permeability Transition Pore (mPTP).
    
  • Oxidative Stress: The disruption of the electron transport chain leads to the leakage of electrons, reacting with molecular oxygen to form Superoxide anions (

    
    ). This depletes cellular Glutathione (GSH) pools, rendering the cell susceptible to lipid peroxidation.
    

Visualization of Metabolic Toxicity

The following diagram illustrates the dual-pathway toxicity of MCHP: the alteration of glycolytic flux and the induction of mitochondrial ROS.

MCHP_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol (Sertoli Cell) cluster_mitochondria Mitochondria DCHP DCHP (Parent) MCHP_Ext MCHP (Active) DCHP->MCHP_Ext Hydrolysis (Esterases) MCHP_Int MCHP (Intracellular) MCHP_Ext->MCHP_Int Transport/Diffusion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Accumulation) Pyruvate->Lactate Anaerobic Shift LDH LDH Enzyme LDH->Lactate ROS ROS (H2O2, O2-) GSH GSH (Depletion) ROS->GSH Oxidation MCHP_Int->LDH Stimulates Activity MMP Mitochondrial Potential (ΔΨm) MCHP_Int->MMP Depolarization ETC Electron Transport Chain MMP->ETC Disruption ETC->ROS Electron Leak

Caption: MCHP drives a hyper-glycolytic shift (Warburg effect) while simultaneously disrupting mitochondrial electron transport, leading to ROS generation.

Experimental Protocols

To validate MCHP toxicity, researchers must assess both the glycolytic shift and mitochondrial health. The following protocols are designed for high reproducibility.

Protocol A: Determination of Lactate/Pyruvate Ratio (Glycolytic Flux)

This assay quantifies the "Warburg-like" shift in Sertoli or HepG2 cells.

Reagents:

  • Primary Sertoli Cells or HepG2 line.

  • MCHP stock (dissolved in DMSO, final concentration <0.1%).

  • Lactate Assay Kit (Enzymatic).

  • Pyruvate Assay Kit (Fluorometric).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Allow attachment for 24h.
    
  • Exposure: Treat cells with MCHP gradient (

    
    ) for 24 hours.
    
    • Control: DMSO vehicle only.

    • Positive Control:[1][5] Rotenone (Mitochondrial inhibitor).

  • Supernatant Collection: Collect culture media. Centrifuge at 10,000 x g for 5 min to remove debris.

  • Quantification:

    • Lactate: Incubate supernatant with Lactate Oxidase/Probe mix. Measure OD at 570nm.

    • Pyruvate: Incubate with Pyruvate Oxidase/Probe mix. Measure Fluorescence (Ex/Em 535/587nm).

  • Calculation:

    
    
    Interpretation: A significant increase in this ratio indicates MCHP-induced glycolytic uncoupling.
    
Protocol B: Mitochondrial Membrane Potential (JC-1 Assay)

Validates the loss of mitochondrial integrity prior to cell death.

Reagents:

  • JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).[1]

  • Flow Cytometer or Fluorescence Plate Reader.

Workflow:

  • Treatment: Expose cells to MCHP (as above) for 12-24 hours.

  • Staining: Add JC-1 solution (final conc. 2

    
    ) directly to media. Incubate 30 min at 37°C in dark.
    
  • Wash: Wash 2x with PBS to remove background dye.

  • Analysis:

    • Healthy Mitochondria: Form J-aggregates (Red Fluorescence, Em 590nm).

    • Damaged Mitochondria: Remain as monomers (Green Fluorescence, Em 529nm).[1]

  • Data Output: Calculate the Red/Green fluorescence ratio. A decrease in this ratio confirms MCHP-induced depolarization.

Data Summary: Metabolic Effects of MCHP

ParameterEffect of MCHPPhysiological Consequence
Glucose Consumption Increased (↑)Compensatory response to inefficient ATP generation.
Lactate Production Significantly Increased (↑↑)Acidification of extracellular environment; metabolic stress on germ cells.
Lactate/Pyruvate Ratio Increased (↑)Indicator of shift from oxidative phosphorylation to glycolysis.
Intracellular ATP Decreased (↓)Energy failure leading to potential apoptosis.
ROS Generation Increased (↑)Lipid peroxidation; DNA damage.
GSH Levels Decreased (↓)Loss of antioxidant defense capacity.[6]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 165618, Monocyclohexyl phthalate.[1] Link

  • Consumer Product Safety Commission (CPSC). Toxicity Review of Dicyclohexyl Phthalate (DCHP). (2011).[2][7] Identifies MCHP as the primary toxic metabolite and details hydrolysis rates.[2]Link

  • Thysen, B., et al. (1990).[1] The effect of mono(2-ethylhexyl) phthalate on Sertoli cell transferrin secretion in vitro. Toxicology and Applied Pharmacology. Establishes the Sertoli cell as a primary target for phthalate monoesters.[4]Link[8]

  • Yue, H., et al. (2023).[1] Comprehensive insights into the interactions of dicyclohexyl phthalate and its metabolite to human serum albumin. ResearchGate.[3][9] Details the binding affinity and cytotoxicity of MCHP vs DCHP.Link

  • Chapin, R.E., et al. (1988).[1] The effects of mono-(2-ethylhexyl)-phthalate and other phthalate esters on lactate production by Sertoli cells in vitro. Toxicology and Applied Pharmacology. Key reference for the stimulation of lactate production by phthalate monoesters.[4]Link

  • Tetz, L.M., et al. (2013).[1] Mono-2-ethylhexyl phthalate induces oxidative stress responses in human placental cells in vitro.[5][10] Toxicology and Applied Pharmacology. Provides the mechanistic basis for ROS generation and GSH depletion by phthalate metabolites.Link

Sources

Technical Assessment: Endocrine-Disrupting Potential of Monocyclohexyl Phthalate (MCHP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monocyclohexyl phthalate (MCHP) is the primary bioactive metabolite of dicyclohexyl phthalate (DCHP), a plasticizer designated as a "Substance of Very High Concern" (SVHC) due to its reproductive toxicity. While DCHP is the parent compound found in environmental matrices, MCHP represents the proximate toxicant responsible for endocrine disruption in vivo.

This technical guide delineates the endocrine-disrupting potential of MCHP, focusing on its anti-androgenic activity and interference with steroidogenesis. Unlike direct receptor antagonism seen with some pharmaceuticals, MCHP primarily functions by disrupting the enzymatic machinery of testosterone biosynthesis in Leydig cells, a mechanism conserved across high-molecular-weight phthalate monoesters. This document provides a rigorous analysis of the molecular mechanisms, quantitative toxicity data, and validated experimental protocols for assessing MCHP-induced endocrine disruption.

Molecular Mechanism of Action[1][2]

The endocrine-disrupting capability of MCHP is multi-faceted, primarily driven by the suppression of steroidogenic enzymes and secondarily by nuclear receptor activation (PPARs).

Inhibition of Steroidogenesis (Primary Mechanism)

MCHP targets the steroidogenic pathway in fetal Leydig cells. It downregulates the expression of key genes required for testosterone synthesis, specifically:

  • StAR (Steroidogenic Acute Regulatory protein): Inhibits cholesterol transport into mitochondria.

  • CYP11A1 (P450scc): Blocks conversion of cholesterol to pregnenolone.

  • CYP17A1 (17

    
    -hydroxylase/17,20-lyase):  The rate-limiting step for androgen synthesis.
    

This inhibition leads to a reduction in fetal testicular testosterone (FTT), resulting in phenotypic outcomes such as decreased anogenital distance (AGD), nipple retention in males, and reproductive tract malformations (hypospadias).

PPAR Activation and Oxidative Stress

Like other phthalate monoesters (e.g., MEHP), MCHP acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR


 and PPAR

.
  • PPAR

    
     Activation:  Drives hepatic peroxisome proliferation and alters lipid metabolism, contributing to liver toxicity.
    
  • Oxidative Stress: MCHP exposure generates Reactive Oxygen Species (ROS), leading to Sertoli cell dysfunction and germ cell apoptosis.

Mechanistic Pathway Visualization

MCHP_Mechanism cluster_Leydig Leydig Cell (Steroidogenesis) cluster_Liver Hepatocyte (Metabolism) DCHP Dicyclohexyl Phthalate (Parent Compound) MCHP Monocyclohexyl Phthalate (Bioactive Metabolite) DCHP->MCHP Hydrolysis via Lipases/Esterases StAR StAR Protein (Cholesterol Transport) MCHP->StAR Downregulation CYP17A1 CYP17A1 Enzyme (Androgen Synthesis) MCHP->CYP17A1 Downregulation PPAR PPARα / PPARγ Activation MCHP->PPAR Ligand Binding ROS Oxidative Stress (ROS Generation) MCHP->ROS Induction Testosterone Fetal Testosterone (Synthesis) StAR->Testosterone Required for CYP17A1->Testosterone Required for Outcome Reproductive Toxicity (Decreased AGD, Hypospadias) Testosterone->Outcome Deficiency causes ROS->Outcome Contributes to

Figure 1: Mechanistic pathway of MCHP toxicity, illustrating the conversion from DCHP and dual impact on steroidogenesis and nuclear receptor signaling.

Quantitative Toxicological Data

The following data consolidates findings from key regulatory studies (NTP, CPSC) and peer-reviewed literature. MCHP toxicity is often assessed via DCHP administration, assuming complete metabolic conversion.

ParameterValue / ObservationSpecies / ModelReference
NOAEL (Reproductive) 16–21 mg/kg/day (240 ppm)Rat (Two-generation)[1, 3]
LOAEL (Reproductive) ~80–100 mg/kg/dayRat (Two-generation)[1, 3]
Critical Effect (Male) Decreased Anogenital Distance (AGD)Rat Fetus (GD 19)[2, 4]
Critical Effect (Male) Reduced Spermatid Head CountRat (F1 generation)[1]
IC50 (Steroidogenesis) ~50 µM (Estimated for class)H295R Cell Line[5]
Metabolic Half-life Rapid (<24h) hydrolysis to MCHPMammalian Esterases[6]

Experimental Framework: Validating Endocrine Disruption[3]

To robustly assess the endocrine-disrupting potential of MCHP, a tiered approach combining in vitro mechanistic assays and in vivo phenotypic anchoring is required.

In Vitro: H295R Steroidogenesis Assay (OECD TG 456)

This assay is the gold standard for detecting chemicals that affect the synthesis of steroid hormones.

Rationale: The H295R cell line expresses all key enzymes for steroidogenesis. Measuring testosterone and estradiol output after MCHP exposure directly validates the mechanistic hypothesis.

Protocol Workflow:

  • Cell Culture:

    • Maintain NCI-H295R cells in DMEM/F12 supplemented with Nu-Serum I (2.5%) and ITS+ Premix.

    • Passage cells for 3-4 days to ensure log-phase growth.

  • Seeding:

    • Seed cells at

      
       cells/mL in 24-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Exposure:

    • Prepare MCHP stock in DMSO.

    • Dose cells with MCHP (Concentration range: 0.1, 1, 10, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO max) and Positive Control (Forskolin or Prochloraz).

    • Incubate for 48 hours.

  • Extraction & Analysis:

    • Collect culture medium.

    • Extract steroids using solid-phase extraction (SPE) or liquid-liquid extraction (diethyl ether).

    • Quantify Testosterone and Estradiol via LC-MS/MS or validated ELISA.

  • Viability Check:

    • Perform MTT or CellTiter-Glo assay on the remaining cells to ensure reduced hormone levels are not due to cytotoxicity.

In Vivo: The Hershberger Bioassay (OECD TG 441)

Rationale: This short-term screening assay detects anti-androgenic activity by measuring the weight of androgen-dependent tissues in castrated male rats supplemented with testosterone propionate (TP).

Key Endpoints:

  • Ventral Prostate (VP) weight.

  • Seminal Vesicle (SV) weight.

  • Levator Ani/Bulbocavernosus (LABC) muscle weight.

Interpretation: A statistically significant decrease in tissue weights in the MCHP + TP group compared to the TP-only control indicates androgen receptor antagonism or 5


-reductase inhibition.
Experimental Workflow Diagram (H295R)

H295R_Protocol Start H295R Cell Maintenance (DMEM/F12 + Nu-Serum) Seeding Seed 24-well Plate (300k cells/mL) Start->Seeding Acclimation 24h Incubation (Attachment) Seeding->Acclimation Dosing Exposure (48h) MCHP: 0.1 - 100 µM Acclimation->Dosing Collection Collect Medium Dosing->Collection Viability MTT Assay (Cytotoxicity Check) Dosing->Viability Cells Analysis LC-MS/MS Quantification (Testosterone/Estradiol) Collection->Analysis Supernatant

Figure 2: Step-by-step workflow for the H295R Steroidogenesis Assay to quantify MCHP impact on hormone synthesis.

Risk Assessment & Regulatory Context

MCHP is not merely a laboratory curiosity; it is the driver of DCHP's regulatory status.

  • ECHA Status: DCHP is listed on the Candidate List of substances of very high concern for Authorisation due to "Toxic for reproduction" (Article 57c) and "Endocrine disrupting properties" (Article 57f).

  • Relevance: Researchers developing alternatives to phthalates must utilize MCHP in screening assays rather than DCHP, as in vitro systems often lack the esterases required to hydrolyze the parent compound, leading to false negatives if DCHP is used directly.

References

  • Hoshino, N., et al. (2005).[1] A two-generation reproductive toxicity study of dicyclohexyl phthalate in rats.[2] Journal of Toxicological Sciences, 30(Special), 79-96.

  • Consumer Product Safety Commission (CPSC). (2011). Toxicity Review of Dicyclohexyl Phthalate (DCHP). CPSC Staff Report.

  • Ahbab, M.A., et al. (2017). Comparative developmental toxicity evaluation of di-n-hexyl phthalate and dicyclohexyl phthalate in rats. Toxicology and Industrial Health, 33(9), 696-716.

  • Saillenfait, A.M., et al. (2009). Differential developmental toxicities of di-n-hexyl phthalate and dicyclohexyl phthalate administered orally to rats. Journal of Applied Toxicology, 29(6), 510-521.

  • OECD. (2011). Test No. 456: H295R Steroidogenesis Assay.[3] OECD Guidelines for the Testing of Chemicals, Section 4.

  • Lake, B.G., et al. (1977). The metabolism and toxicity of some phthalate diesters in hepatocyte cultures. Toxicology and Applied Pharmacology.

Sources

Monocyclohexyl phthalate safety and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monocyclohexyl phthalate (MCHP, CAS 7517-36-4) is the primary bioactive metabolite of Dicyclohexyl phthalate (DCHP), a plasticizer historically used in stabilizing nitrocellulose and polyvinyl acetate. In drug development and toxicological research, MCHP is of critical interest due to its endocrine-disrupting properties. Unlike its parent compound, MCHP possesses a free carboxylic acid group, significantly increasing its polarity and biological reactivity.

This guide provides an authoritative framework for the safe handling, storage, and quantification of MCHP. It moves beyond basic safety data sheets (SDS) to address the specific needs of research laboratories conducting mechanistic toxicity studies or biological monitoring.

Physicochemical Profile & Stability

Understanding the physical state of MCHP is the first line of defense against exposure. Contrary to some ambiguous database entries, pure MCHP is a solid at room temperature, posing an inhalation risk during weighing.

PropertySpecificationNotes
CAS Number 7517-36-4
Molecular Formula C₁₄H₁₆O₄
Molecular Weight 248.27 g/mol
Physical State White granular solid / Crystalline powderWarning: Dust hazard.[1]
Melting Point 95–99 °CDistinct from DCHP (MP ~66 °C).
Solubility DMSO, Methanol, ChloroformLimited water solubility (<1 mg/mL).
pKa ~3.8 (Carboxylic acid)Ionized at physiological pH.

Stability Protocol:

  • Solid State: Stable for >2 years at 4°C under desiccation.

  • Stock Solutions (Methanol/DMSO): Stable for 6 months at -80°C.

  • Degradation: Susceptible to hydrolysis in basic aqueous buffers (pH > 8.0) over prolonged periods.

Toxicological Mechanisms & Risk Assessment

MCHP is a reproductive toxicant. Its mechanism of action is distinct from general cytotoxicity; it specifically targets the endocrine axis.

Mechanism of Action: MCHP acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ. In Leydig and granulosa cells, this activation downregulates the transcription of Cyp19a1 (aromatase), the rate-limiting enzyme in estrogen biosynthesis. This cascade leads to reduced estradiol levels, anovulation in females, and testicular dysgenesis in males.

Diagram 1: MCHP Toxicological Pathway This diagram illustrates the metabolic activation of DCHP to MCHP and the subsequent receptor-mediated signaling cascade leading to reproductive toxicity.

MCHP_Toxicity DCHP Dicyclohexyl Phthalate (Parent) MCHP Monocyclohexyl Phthalate (MCHP) DCHP->MCHP Esterases (Gut/Liver) PPAR PPARα / PPARγ Activation MCHP->PPAR Ligand Binding CYP CYP19A1 (Aromatase) Downregulation PPAR->CYP Transcriptional Suppression Estradiol Decreased Estradiol Biosynthesis CYP->Estradiol Enzymatic Block Tox Reproductive Toxicity (Anovulation/Testicular Atrophy) Estradiol->Tox Phenotypic Outcome

Caption: Biological pathway of MCHP-induced reproductive toxicity via PPAR activation and aromatase suppression.

Handling & Containment Protocols

Because MCHP is a potent bioactive solid, standard "good laboratory practice" is insufficient. A hierarchy of controls must be implemented to prevent particulate inhalation and surface contamination.

Diagram 2: Safe Handling Decision Tree Follow this workflow to determine the appropriate containment level based on the experimental stage.

Handling_Protocol Start Start: MCHP Handling State Physical State? Start->State Solid Solid / Powder State->Solid Powder Form Liquid Liquid Solution State->Liquid Stock/Media Weighing Weighing Protocol: 1. Use Analytical Balance in Fume Hood 2. Use Anti-static Gun 3. Wear N95/P100 or PAPR if >1g Solid->Weighing Pipetting Liquid Handling: 1. Double Nitrile Gloves 2. Absorbent Bench Pads 3. Change gloves if splashed Liquid->Pipetting Dissolution Dissolution: Add solvent (MeOH/DMSO) Ensure full solubility (Vortex) Weighing->Dissolution Dissolution->Liquid Waste Disposal: Solid: Hazardous Chemical Waste Liquid: Halogenated Solvent Waste Pipetting->Waste

Caption: Operational workflow for handling MCHP solids and solutions to minimize exposure risks.

Specific Protocols:

  • Weighing: Never weigh MCHP on an open bench. Static electricity can disperse the light powder. Use an anti-static gun and work inside a certified chemical fume hood.

  • Solvent Choice: Prepare primary stocks (e.g., 100 mM) in DMSO. Avoid ethanol for long-term storage due to potential transesterification over time.

  • Decontamination: MCHP is lipophilic. Clean surfaces with 70% ethanol followed by a detergent wipe. Simple water wash is ineffective.

Experimental Workflows: Analytical Quantification

Accurate quantification of MCHP in biological matrices (urine, serum, culture media) requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike parent phthalates which are analyzed in positive mode, MCHP is best analyzed in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid moiety.

Method Validation Parameters:

ParameterSetting/ValueRationale
Ionization Mode ESI Negative (-)Maximizes sensitivity for the carboxylate anion [M-H]⁻.
Column C18 (e.g., Kinetex 2.6µm)Retains the hydrophobic cyclohexyl ring.
Mobile Phase A 0.1% Acetic Acid in WaterAcidic pH suppresses ionization slightly but improves peak shape; NH₄OAc is an alternative.
Mobile Phase B AcetonitrileStronger elution strength than methanol for lipophilic rings.
Precursor Ion m/z 247.1 [M-H]⁻ ion of MCHP (MW 248.27).
Quantifier Ion m/z 121.0 Benzoate fragment; highly specific.
Qualifier Ion m/z 77.0 Phenyl ring fragment.

Diagram 3: LC-MS/MS Workflow A self-validating workflow ensuring accurate quantification and separation from the parent compound.

LCMS_Workflow Sample Biological Sample (Urine/Serum) Enzyme Enzymatic Deconjugation (β-Glucuronidase, 37°C, 90 min) Sample->Enzyme Releases Glucuronide Bound MCHP Extract Solid Phase Extraction (SPE) or LLE (Ethyl Acetate) Enzyme->Extract Removes Proteins LC LC Separation C18 Column, Gradient Elution Extract->LC Concentrates Analyte MS MS/MS Detection (ESI-) MRM: 247.1 -> 121.0 LC->MS Separates Isobars Data Quantification vs. 13C-Labeled Internal Standard MS->Data

Caption: Analytical pipeline for MCHP quantification utilizing enzymatic deconjugation and MRM targeting.

Causality in Protocol Design:

  • Enzymatic Deconjugation: In vivo, MCHP is rapidly glucuronidated. Direct analysis without β-glucuronidase treatment will underestimate total exposure by >90%.

  • Internal Standard: Use ¹³C₄-MCHP or D₄-MCHP. Phthalate ionization is highly susceptible to matrix effects; an isotope-labeled standard is non-negotiable for accuracy.

Emergency Procedures

  • In Case of Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent (ethanol/acetone) on skin, as this enhances transdermal absorption of the phthalate.

  • In Case of Spillage (Solid): Do not dry sweep. Wet the powder with a paper towel dampened with water/detergent to prevent dust generation, then wipe up.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 165618: Monocyclohexyl phthalate. PubChem. [Link]

  • Lovekamp-Swan, T., & Davis, B. J. (2003). Mechanisms of phthalate ester toxicity in the female reproductive system. Environmental Health Perspectives, 111(2), 139–145. [Link]

  • Blount, B. C., et al. (2000).[2] Levels of seven urinary phthalate metabolites in a human reference population. Environmental Health Perspectives, 108(10), 979–982. [Link]

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Phthalate Metabolites in Urine (Method 6306.03). [Link]

Sources

Monocyclohexyl Phthalate (MCHP): A Comprehensive Technical Guide to GHS Classification and Toxicological Hazards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocyclohexyl phthalate (MCHP) is the primary metabolite of dicyclohexyl phthalate (DCHP), a plasticizer used in a variety of polyvinyl chloride (PVC) and other polymer-based products. As a metabolite, MCHP is the compound to which biological systems are directly exposed, making a thorough understanding of its toxicological profile critical for accurate risk assessment in drug development and for researchers in environmental health and toxicology. This technical guide provides an in-depth analysis of the Globally Harmonized System (GHS) classification of MCHP and a detailed examination of its associated health hazards, with a focus on the underlying toxicological principles and the experimental methodologies used for their assessment.

GHS Classification of Monocyclohexyl Phthalate

The GHS provides a standardized framework for communicating the hazardous properties of chemical substances. Based on aggregated data from notifications to the ECHA Classification and Labelling (C&L) Inventory, Monocyclohexyl phthalate is consistently classified for its irritant properties.[1]

Summary of GHS Classification
Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationWarningGHS07

GHS classification for Monocyclohexyl Phthalate based on ECHA C&L Inventory data.[1]

GHS_Classification cluster_hazards GHS Hazard Classes MCHP Monocyclohexyl Phthalate (MCHP) Skin_Irrit Skin Irritation (Category 2) H315 MCHP->Skin_Irrit Eye_Irrit Eye Irritation (Category 2) H319 MCHP->Eye_Irrit STOT_SE STOT SE (Category 3) H335 MCHP->STOT_SE

Caption: GHS Hazard Classification of Monocyclohexyl Phthalate.

Toxicological Hazards of Monocyclohexyl Phthalate

A comprehensive evaluation of MCHP's toxicological profile extends beyond its GHS classification to include potential systemic effects such as reproductive and developmental toxicity, as well as carcinogenicity. Due to its status as a metabolite, the toxicological assessment of MCHP is intrinsically linked to its parent compound, dicyclohexyl phthalate (DCHP).

Acute Toxicity: Skin, Eye, and Respiratory Irritation

The primary hazards identified for MCHP are its irritant effects on the skin, eyes, and respiratory system.[1] These effects are typically reversible and are a result of localized inflammatory responses upon direct contact.

The irritant nature of MCHP is likely attributed to its chemical structure, which includes a carboxylic acid group and a cyclohexyl ester. These functional groups can interact with biological membranes and proteins in the skin, eyes, and respiratory tract, leading to cell damage and the release of inflammatory mediators. The lipophilic nature of the cyclohexyl group may facilitate its penetration into the lipid bilayers of cell membranes, disrupting their integrity.

Reproductive and Developmental Toxicity

While MCHP itself does not have a harmonized classification for reproductive toxicity, it is the active metabolite of dicyclohexyl phthalate (DCHP), which is classified as a reproductive toxicant. Phthalates, as a class of compounds, are known endocrine disruptors, and their monoester metabolites are often the biologically active agents.[2][3][4]

In the absence of extensive direct data on MCHP, a read-across approach from its parent compound, DCHP, is a scientifically valid and regulatory-accepted method for hazard assessment.[5][6][7][8] DCHP has demonstrated reproductive toxicity in animal studies, and since MCHP is the entity that interacts with biological systems following DCHP exposure, it is plausible that MCHP mediates these toxic effects. Phthalate-induced reproductive toxicity is often linked to the disruption of androgen signaling pathways, leading to adverse effects on male reproductive development.[2]

The suspected reproductive toxicity of MCHP, inferred from its parent compound and the broader class of phthalates, is likely mediated through several mechanisms:

  • Endocrine Disruption: Phthalate monoesters can interfere with hormone synthesis and receptor binding, particularly affecting the hypothalamic-pituitary-gonadal (HPG) axis.[3]

  • Anti-Androgenic Activity: A key mechanism for many phthalates is the suppression of fetal testicular testosterone synthesis, which is crucial for the normal development of the male reproductive tract.

  • Oxidative Stress: Phthalates have been shown to induce the production of reactive oxygen species (ROS) in testicular cells, leading to cellular damage and dysfunction.[9][10]

Carcinogenicity

There is currently no harmonized classification for the carcinogenicity of Monocyclohexyl phthalate. The carcinogenic potential of phthalates is a complex issue, with varying evidence for different members of this chemical class.

The most studied phthalate in terms of carcinogenicity is di(2-ethylhexyl) phthalate (DEHP). DEHP is listed as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies, where it has been shown to cause liver tumors in rodents.[11] The proposed mechanism for DEHP-induced carcinogenicity in rodents involves the activation of peroxisome proliferator-activated receptors (PPARs), leading to peroxisome proliferation, oxidative stress, and ultimately, tumor formation.[12][13][14]

Experimental Protocols for Hazard Assessment

The toxicological evaluation of a substance like Monocyclohexyl phthalate relies on standardized and validated experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Skin and Eye Irritation Testing

Irritation_Testing_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Confirmation (if necessary) start Test Substance: Monocyclohexyl Phthalate OECD_439 OECD TG 439: In Vitro Skin Irritation (Reconstructed Human Epidermis) start->OECD_439 Initial Screening OECD_404 OECD TG 404: Acute Dermal Irritation/Corrosion (Rabbit) OECD_439->OECD_404 If results are inconclusive or for regulatory requirement OECD_405 OECD TG 405: Acute Eye Irritation/Corrosion (Rabbit) OECD_439->OECD_405 Weight-of-evidence suggests potential for eye irritation

Caption: Experimental Workflow for Skin and Eye Irritation Testing.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro method is a preferred starting point to minimize animal testing.

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

  • Procedure: a. A small amount of MCHP is applied topically to the surface of the RhE tissue. b. The tissue is incubated for a defined period. c. Following exposure, the tissue is rinsed, and cell viability is assessed using a quantitative assay (e.g., MTT assay).

  • Interpretation: A reduction in cell viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance is a skin irritant.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This in vivo test is conducted if in vitro data is not sufficient.

  • Test Animal: Albino rabbits are typically used.

  • Procedure: a. A small area of the animal's skin is clipped free of fur. b. A defined amount of MCHP is applied to the skin and covered with a gauze patch. c. The patch is removed after a set exposure period (usually 4 hours). d. The skin is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Interpretation: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the irritation.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This in vivo test is used to assess the potential for eye damage.

  • Test Animal: Albino rabbits are the standard model.

  • Procedure: a. A small, defined amount of MCHP is instilled into one eye of the rabbit. b. The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at various time points after instillation.

  • Interpretation: The severity of the eye lesions is scored, and the substance is classified based on the nature and reversibility of the damage.

Reproductive and Developmental Toxicity Testing

OECD Test Guideline 414: Prenatal Developmental Toxicity Study

This guideline is designed to assess the effects of a substance on the developing fetus.

  • Test Animal: Pregnant rodents (rats or rabbits) are commonly used.

  • Procedure: a. MCHP would be administered to pregnant animals during the period of major organogenesis. b. The dams are monitored for signs of toxicity. c. Shortly before the expected delivery, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.

  • Interpretation: The study evaluates potential maternal toxicity, embryo-fetal death, and structural abnormalities in the offspring.

Carcinogenicity Testing

OECD Test Guideline 451: Carcinogenicity Studies

This is a long-term bioassay to evaluate the carcinogenic potential of a substance.

  • Test Animal: Typically conducted in two rodent species (e.g., rats and mice).

  • Procedure: a. MCHP would be administered to the animals daily for a major portion of their lifespan (e.g., 24 months for rats). b. The animals are observed for clinical signs of toxicity and the development of tumors. c. At the end of the study, a full histopathological examination of all major organs and tissues is performed.

  • Interpretation: The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential of the substance.

Conclusion

Monocyclohexyl phthalate (MCHP) is definitively classified under GHS as a skin, eye, and respiratory irritant. While direct data on its reproductive and carcinogenic hazards are limited, its role as the primary metabolite of the known reproductive toxicant dicyclohexyl phthalate (DCHP) warrants a cautious approach. The principle of read-across suggests that MCHP is likely the mediator of the reproductive effects observed with DCHP. The carcinogenic potential of MCHP remains an area requiring further investigation, though the known carcinogenicity of other phthalates like DEHP highlights a potential concern. For professionals in research and drug development, a thorough understanding of these hazards, the data gaps, and the standardized methodologies for their assessment is essential for conducting informed risk evaluations and ensuring the safety of new products and therapies.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 165618, Monocyclohexyl phthalate. Retrieved from [Link].

  • National Toxicology Program. (2021). 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

  • Singh, S., & Li, S. S. (2021). Reproductive toxic potential of phthalate compounds - State of art review. Environment international, 157, 106834. [Link]

  • European Chemicals Agency. (n.d.). Substance Information - Monocyclohexyl phthalate. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Harmonised classification and labelling (CLP). Retrieved from [Link]

  • Maradonna, F., et al. (2023). Effects of phthalates on marine organisms: cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line. Annali dell'Istituto Superiore di Sanità, 59(1), 50-57.
  • Singh, S., & Li, S. S. (2021). Reproductive toxic potential of phthalate compounds.
  • Hosseini, A., et al. (2017). Effects of Mono-(2-Ethylhexyl) Phthalate and Di-(2-Ethylhexyl) Phthalate Administrations on Oocyte Meiotic Maturation, Apoptosis and Gene Quantification in Mouse Model. International journal of fertility & sterility, 11(2), 103–112.
  • Lyche, J. L., Gutleb, A. C., Bergman, Å., Eriksen, G. S., Murk, A. J., Ropstad, E., ... & Eggesbø, M. (2009). Reproductive and developmental toxicity of phthalates. Journal of Toxicology and Environmental Health, Part B, 12(4), 225-249.
  • Diamanti-Kandarakis, E., Bourguignon, J. P., Giudice, L. C., Hauser, R., Prins, G. S., Soto, A. M., ... & Gore, A. C. (2009). Endocrine-disrupting chemicals: an Endocrine Society scientific statement. Endocrine reviews, 30(4), 293-342.
  • Erkekoğlu, P., & Koçer-Gümüşel, B. (2014). Genotoxicity of phthalates. Toxicology mechanisms and methods, 24(7), 467-476.
  • European Chemicals Agency. (n.d.). Classification and Labelling (C&L) Inventory. Retrieved from [Link]

  • North, M. L., Takaro, T. K., Diamond, M. L., & Ellis, A. K. (2014). The impact of phthalates on the respiratory system.
  • European Chemicals Agency. (2015). Assessing read-across – how ECHA does it. ECHA/PR/15/07. Retrieved from [Link]

  • Kasprzak, K. S. (1995). Possible role of oxidative damage in metal-induced carcinogenesis.
  • European Chemicals Agency. (n.d.). Who has to submit and what can be submitted in a notification? Retrieved from [Link]

  • European Food Safety Authority. (2023). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal, 21(7), e08074.
  • International Agency for Research on Cancer. (2012). Di(2-ethylhexyl) phthalate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100C. Lyon, France: IARC.
  • European Chemicals Agency. (n.d.). REACH registration data. Retrieved from [Link]

  • Corton, J. C., & Lapinskas, P. J. (2005). Peroxisome proliferator-activated receptors: a new paradigm for understanding the role of environmental chemicals in the regulation of vertebrate development and reproduction. Environmental health perspectives, 113(11), 1465-1472.
  • Patlewicz, G., et al. (2023). Mechanistic read-across comes of age: a comparative appraisal of EFSA 2023 guidance, ECHA's RAAF, and good read-across practice. Frontiers in Toxicology, 5, 1276848.
  • Klaunig, J. E., Babich, M. A., Baetcke, K. P., Cook, J. C., Corton, J. C., David, R. M., ... & Cogliano, V. J. (2003). PPARα agonist-induced rodent tumors: modes of action and human relevance. Critical reviews in toxicology, 33(6), 655-780.
  • Patlewicz, G., Roberts, D. W., Aptula, A., Blackburn, K., & Hubesch, B. (2013). Workshop: use of "read-across" for chemical safety assessment under REACH. Regulatory toxicology and pharmacology, 65(2), 226-228.
  • European Chemicals Agency. (n.d.). How to use harmonised classification and labelling. Retrieved from [Link]

  • German Federal Institute for Occupational Safety and Health (BAuA). (2015). CLP Minimum classifications raise issues concerning occupational safety and health. Retrieved from [Link]

  • Patlewicz, G., Roberts, D. W., Aptula, A., Blackburn, K., & Hubesch, B. (2013). Workshop: use of “read-across” for chemical safety assessment under REACH. Regulatory toxicology and pharmacology, 65(2), 226-228.
  • Chemwatch. (2022). An Introduction to Harmonised Classification and Labelling (Annex VI to CLP). Retrieved from [Link]

  • ChemSafetyPro. (2017). Explanation of the Notes for the Annex VI to CLP Regulation. Retrieved from [Link]

Sources

In Vitro Toxicology of Monocyclohexyl Phthalate (MCHP): A Technical Guide for Mechanistic Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Toxicological Imperative for MCHP Scrutiny

Monocyclohexyl phthalate (MCHP) is the primary metabolite of dicyclohexyl phthalate (DCHP), a plasticizer extensively used in various consumer products, including adhesives, coatings, and PVC plastics. The widespread human exposure to DCHP and its subsequent metabolism to MCHP necessitates a thorough understanding of its potential health risks. In vitro toxicology models serve as a critical first-tier assessment tool, providing a mechanistic lens through which we can dissect the cellular and molecular perturbations induced by MCHP, particularly its role as an endocrine-disrupting chemical (EDC) and a reproductive toxicant. This guide provides a framework for the in vitro investigation of MCHP toxicity, emphasizing experimental design, mechanistic elucidation, and data interpretation for researchers in toxicology and drug development.

Part 1: Mechanistic Insights into MCHP-Induced Testicular Toxicity

The primary toxicological concern surrounding MCHP is its anti-androgenic activity and its detrimental effects on testicular function. In vitro models, particularly those utilizing primary testicular cells or established cell lines like Leydig and Sertoli cells, have been instrumental in delineating the molecular initiating events.

Disruption of Steroidogenesis in Leydig Cells

A hallmark of MCHP toxicity is the suppression of testosterone biosynthesis in Leydig cells. This effect is not due to a generalized cytotoxic event but rather a targeted disruption of the steroidogenic pathway. Experimental evidence points to the downregulation of key genes and proteins essential for cholesterol transport and steroid synthesis.

Specifically, MCHP has been shown to significantly decrease the expression of the Steroidogenic Acute Regulatory (StAR) protein. StAR is the rate-limiting step in steroidogenesis, responsible for transporting cholesterol from the outer to the inner mitochondrial membrane. Its downregulation by MCHP creates a bottleneck in the testosterone production line. Furthermore, MCHP exposure leads to a reduction in the expression of P450 side-chain cleavage (P450scc), the enzyme that catalyzes the conversion of cholesterol to pregnenolone, the precursor for all steroid hormones.

The mechanism appears to be, at least in part, independent of the classical nuclear receptor pathways (e.g., androgen receptor antagonism) and points towards a disruption of the cAMP signaling pathway, which is a primary driver of StAR expression and steroidogenesis.

Experimental Workflow: Assessing MCHP's Impact on Steroidogenesis

G cluster_0 Cell Culture & Exposure cluster_1 Endpoint Analysis cluster_2 Data Interpretation Culture Culture Leydig Cells (e.g., MA-10, TM3) Treat Expose cells to varying concentrations of MCHP Culture->Treat Hormone Quantify Testosterone/Progesterone (ELISA/LC-MS) Treat->Hormone Medium Analysis Gene Gene Expression Analysis (qPCR for StAR, P450scc) Treat->Gene Cell Lysate Protein Protein Expression Analysis (Western Blot for StAR) Treat->Protein Cell Lysate Viability Assess Cell Viability (e.g., MTT, LDH assay) Treat->Viability Cell Culture Interpret Correlate steroid suppression with gene/protein downregulation and assess cytotoxicity Hormone->Interpret Gene->Interpret Protein->Interpret Viability->Interpret

Caption: Workflow for in vitro assessment of MCHP on Leydig cell steroidogenesis.

Sertoli Cell Dysfunction and Blood-Testis Barrier (BTB) Integrity

While Leydig cells are a primary target, Sertoli cells, which provide structural and nutritional support to developing germ cells, are also vulnerable to MCHP. The integrity of the blood-testis barrier (BTB), formed by tight junctions between adjacent Sertoli cells, is crucial for maintaining the specialized microenvironment required for spermatogenesis.

In vitro studies using Sertoli cell cultures can assess the impact of MCHP on BTB integrity. A common approach involves measuring the trans-epithelial electrical resistance (TEER) across a confluent monolayer of Sertoli cells. A decrease in TEER following MCHP exposure would indicate a compromise of the BTB. This can be further corroborated by examining the expression and localization of key tight junction proteins, such as claudin-11 and occludin, via immunofluorescence or Western blotting.

Part 2: Core Experimental Protocols

The following protocols provide a foundation for investigating MCHP toxicity in vitro. It is imperative to include appropriate vehicle controls (e.g., DMSO) and positive controls to ensure the validity of the experimental system.

Protocol: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MA-10 Leydig cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • MCHP Exposure: Prepare serial dilutions of MCHP in culture medium. Remove the old medium from the wells and add the MCHP-containing medium. Include vehicle control wells. Incubate for the desired exposure period (e.g., 24, 48 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration of MCHP that causes a 50% reduction in cell viability).

Protocol: Testosterone Quantification by ELISA

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of testosterone in the cell culture medium.

Step-by-Step Methodology:

  • Sample Collection: After the MCHP exposure period, collect the cell culture medium from each well.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific testosterone ELISA kit being used. This typically involves:

    • Adding standards, controls, and unknown samples to a microplate pre-coated with anti-testosterone antibodies.

    • Adding a fixed amount of enzyme-conjugated testosterone (e.g., HRP-testosterone), which competes with the testosterone in the sample for binding to the antibody.

    • Incubating the plate to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution that reacts with the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of testosterone in the sample. A standard curve is generated using the known concentrations of the standards, and the testosterone concentration in the unknown samples is interpolated from this curve.

Part 3: Quantitative Data Summary

The following table summarizes representative quantitative data from in vitro studies on MCHP, highlighting its effects on key endpoints in testicular cells.

Cell LineEndpointMCHP ConcentrationObserved EffectReference
MA-10 Leydig CellsProgesterone Production100 µM~50% decrease
MA-10 Leydig CellsStAR mRNA Expression100 µMSignificant decrease
MA-10 Leydig CellsP450scc mRNA Expression100 µMSignificant decrease
Primary Rat Sertoli CellsCell Viability (MTT)200 µM~25% decrease
Primary Rat Sertoli CellsLactate Production200 µMSignificant decrease

Part 4: Signaling Pathway Disruption by MCHP

The anti-steroidogenic action of MCHP involves the disruption of upstream signaling cascades that regulate the expression of key steroidogenic genes. The cAMP/PKA pathway is a critical regulator of StAR expression. While direct interaction of MCHP with components of this pathway is still under investigation, the downstream consequences are evident.

G MCHP MCHP StAR_promoter StAR Gene Promoter MCHP->StAR_promoter Inhibits Expression AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->StAR_promoter Binds & Activates StAR_protein StAR Protein StAR_promoter->StAR_protein Transcription & Translation Cholesterol_transport Cholesterol Transport (Mitochondria) StAR_protein->Cholesterol_transport Facilitates Testosterone Testosterone Synthesis Cholesterol_transport->Testosterone

Caption: Postulated MCHP mechanism: Inhibition of StAR gene expression.

Conclusion and Future Directions

In vitro models provide an indispensable platform for the mechanistic investigation of MCHP toxicity. The evidence strongly indicates that MCHP is a potent anti-steroidogenic agent, primarily targeting Leydig cell function through the downregulation of StAR and P450scc. Future studies should focus on elucidating the precise molecular initiating event, investigating the potential for mixture effects with other environmental contaminants, and utilizing more complex in vitro systems, such as 3D organoids, to better recapitulate the testicular microenvironment. A robust understanding of the in vitro toxicology of MCHP is essential for accurate risk assessment and the protection of human reproductive health.

References

  • Title: Dicyclohexyl Phthalate and Mono-cyclohexyl Phthalate Inhibit Steroidogenesis by Down-regulating Steroidogenic Acute Regulatory Protein Expression in Mouse Leydig Tumor Cells Source: Toxicological Sciences URL: [Link]

  • Title: Effects of mono-(2-ethylhexyl) phthalate and mono-n-butyl phthalate on the viability of and lactate production by rat Sertoli cells, in vitro Source: Toxicology Letters URL: [Link]

Methodological & Application

Application Note: Robust Analytical Methods for the Quantification of Monocyclohexyl Phthalate (MCHP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the detection and quantification of Monocyclohexyl phthalate (MCHP), a monoester metabolite of dicyclohexyl phthalate (DCHP). MCHP is a critical analyte in toxicological studies, human biomonitoring, and as a potential leachable in pharmaceutical products. This application note details robust, validated analytical methodologies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, quality control scientists, and drug development professionals. We offer in-depth, step-by-step protocols, method validation criteria, and expert insights into sample preparation and instrument optimization to ensure accurate and reproducible results.

Introduction: The Analytical Imperative for MCHP Detection

Monocyclohexyl phthalate (MCHP) is the primary metabolite of Dicyclohexyl phthalate (DCHP), a plasticizer used to enhance the flexibility and durability of polymers such as PVC and in coatings.[1] While not covalently bound, DCHP can leach from materials and enter the human body, where it is metabolized to MCHP. Concerns over the potential endocrine-disrupting properties of phthalates necessitate sensitive and reliable methods for their detection.[2] In the pharmaceutical industry, MCHP is a target analyte in extractables and leachables studies to ensure patient safety. For researchers, quantifying MCHP in biological matrices like urine and plasma is essential for assessing human exposure and understanding its toxicokinetics.

The analytical challenge lies in detecting trace levels of MCHP within complex biological or material matrices. This requires methods with high sensitivity, selectivity, and robustness to overcome matrix interference and ensure data integrity.

Comparative Overview of Core Analytical Techniques

The two predominant techniques for MCHP quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them depends on the specific application, required sensitivity, sample matrix, and available instrumentation.

2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the preferred method for quantifying phthalate metabolites in biological fluids.[3]

  • Principle of Causality: This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the exceptional sensitivity and selectivity of triple quadrupole mass spectrometry. The liquid chromatograph separates MCHP from other matrix components. The analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is fragmented, and a characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass-based specificity, drastically reducing background noise and enhancing detection limits.[4]

  • Field-Proven Advantages:

    • Superior Sensitivity: LC-MS/MS can achieve limits of quantification in the low ng/mL to pg/mL range, which is critical for biomonitoring studies.[5][6]

    • High Selectivity: The MRM detection mode minimizes interferences from complex matrices like plasma and urine.[7]

    • No Derivatization Required: MCHP is sufficiently polar to be analyzed directly, simplifying sample preparation and avoiding potential side reactions.[3]

2.2. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS is a robust and widely accessible technique for phthalate analysis, often favored for environmental and material testing.[2]

  • Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase inside a capillary column. For MCHP, which is a polar and thermally labile monoester, analysis can be challenging.[8] Direct analysis is sometimes possible, but often a chemical derivatization step is employed to convert the carboxylic acid group of MCHP into a less polar, more volatile ester (e.g., a silyl ester). This improves chromatographic peak shape and thermal stability. Following separation, the analyte is ionized (typically by electron ionization, EI), and the resulting mass spectrum provides a fragmentation pattern that can be used for identification and quantification.[8]

  • Field-Proven Advantages & Considerations:

    • Excellent Chromatographic Resolution: GC capillary columns can provide very sharp peaks and excellent separation of isomers.[2]

    • Cost-Effectiveness: GC-MS systems are generally less expensive to operate and maintain than their LC-MS/MS counterparts.[2]

    • Derivatization Needs: The requirement for derivatization adds an extra step to sample preparation, increasing time and potential for analytical variability.[3] However, recent methods have explored analysis without derivatization, though this may require careful optimization of injection parameters.[8]

Table 1: Comparison of LC-MS/MS and GC-MS for MCHP Analysis
FeatureLC-MS/MSGC-MS
Sensitivity Excellent (pg/mL to low ng/mL)[6]Good (low to mid ng/mL)[9]
Selectivity Excellent (due to MRM)[4]Good to Excellent (with SIM/MRM)[9]
Sample Throughput HighModerate (derivatization can be limiting)
Derivatization Not required[3]Often required for robustness[8]
Primary Application Biomonitoring, Clinical SamplesEnvironmental, Material Testing
Matrix Tolerance HighModerate to High
Cost HigherLower

Detailed Application Protocols

The following protocols are designed to be self-validating systems, incorporating internal standards and quality controls to ensure trustworthiness.

Protocol 1: Quantification of MCHP in Human Plasma using LC-MS/MS

This protocol is optimized for the sensitive detection of MCHP in a complex biological matrix, making it ideal for pharmacokinetic and biomonitoring studies.

Principle: The method utilizes Solid-Phase Extraction (SPE) to isolate MCHP from plasma proteins and other interferences.[10] An isotopically labeled internal standard (MCHP-d4) is added at the beginning of the procedure to correct for any analyte loss during extraction and for variations in instrument response, ensuring accuracy.[11]

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 1. Aliquot 500 µL Plasma Sample P2 2. Add MCHP-d4 Internal Standard P1->P2 P4 4. Load Sample onto SPE Cartridge P2->P4 P3 3. Condition SPE Cartridge (Methanol, Water) P3->P4 P5 5. Wash Cartridge (e.g., 5% Methanol) P4->P5 P6 6. Elute MCHP (e.g., Acetonitrile) P5->P6 P7 7. Evaporate & Reconstitute P6->P7 A1 8. Inject into LC-MS/MS System P7->A1 Transfer to vial A2 9. Chromatographic Separation A1->A2 A3 10. MS/MS Detection (MRM Mode) A2->A3 D1 11. Integrate Peaks (Analyte & IS) A3->D1 D2 12. Generate Calibration Curve D1->D2 D3 13. Quantify MCHP Concentration D2->D3

Caption: LC-MS/MS workflow for MCHP in plasma.

Step-by-Step Methodology:

  • Sample Pre-treatment: To a 500 µL aliquot of human plasma in a polypropylene tube, add 10 µL of MCHP-d4 internal standard (IS) solution (e.g., 1 µg/mL in methanol). Vortex briefly.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

    • Loading: Load the plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Elution: Elute the MCHP and IS from the cartridge with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile) and transfer to an autosampler vial.

  • Instrumental Analysis: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Table 2: Suggested LC-MS/MS Instrumental Parameters

ParameterSettingRationale
LC Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for moderately polar analytes like MCHP.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 30% B to 95% B over 5 minEfficiently elutes MCHP while separating it from early-eluting matrix components.
Flow Rate 0.4 mL/minStandard flow for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), NegativeMCHP's carboxylic acid group is readily deprotonated, making negative mode highly sensitive.
MRM Transition 1 MCHP: m/z 247.1 -> 121.0Precursor [M-H]⁻ to a characteristic fragment ion for quantification.
MRM Transition 2 MCHP-d4 (IS): m/z 251.1 -> 121.0Deuterated internal standard for reliable quantification.
Protocol 2: Screening of MCHP in a Polymer Matrix using GC-MS

This protocol is designed for screening MCHP as a potential leachable from a solid polymer material, such as pharmaceutical tubing or a container closure system.

Principle: The method involves solvent extraction to leach MCHP from the polymer surface. A derivatization step using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the polar carboxylic acid of MCHP into a nonpolar and volatile trimethylsilyl (TMS) ester, making it amenable to GC analysis.[8]

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 1. Cut Polymer Sample (known surface area) P2 2. Add Extraction Solvent (e.g., Dichloromethane) P1->P2 P3 3. Sonicate/Incubate to Extract MCHP P2->P3 P4 4. Concentrate Extract P3->P4 P5 5. Add Derivatizing Agent (e.g., BSTFA) P4->P5 P6 6. Heat to Complete Derivatization (e.g., 70°C) P5->P6 A1 7. Inject into GC-MS System P6->A1 Transfer to vial A2 8. Chromatographic Separation A1->A2 A3 9. MS Detection (Scan or SIM Mode) A2->A3 D1 10. Identify Peak by Retention Time & Spectrum A3->D1 D2 11. Quantify using Selected Ion (SIM) D1->D2

Caption: GC-MS workflow for MCHP in a polymer matrix.

Step-by-Step Methodology:

  • Sample Preparation: Cut a precise portion of the polymer material (e.g., 1 gram or a known surface area) into small pieces.

  • Extraction: Place the pieces into a glass vial and add 5 mL of a suitable organic solvent like dichloromethane or hexane. Sonicate for 30 minutes.

  • Concentration: Carefully transfer the solvent to a new vial and evaporate to approximately 200 µL under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA and 10 µL of pyridine (as a catalyst). Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.

Table 3: Suggested GC-MS Instrumental Parameters

ParameterSettingRationale
GC Column DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for general phthalate analysis.[2][12]
Inlet Temperature 280 °CEnsures efficient vaporization of the derivatized analyte.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for trace-level detection.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minA temperature gradient that effectively separates analytes based on boiling point.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Detection Mode Selected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions characteristic of MCHP-TMS ester.
SIM Ions m/z 265, 221, 149Characteristic fragment ions for the TMS derivative of MCHP.

Critical Aspects of Method Validation

To ensure the trustworthiness and reliability of the generated data, any analytical method for MCHP must be fully validated. The validation should be performed according to established guidelines from regulatory bodies like the FDA.[13][14]

Key validation parameters include:[15]

  • Selectivity & Specificity: The ability to detect MCHP without interference from matrix components. Assessed by analyzing at least six different blank matrix sources.

  • Calibration Curve (Linearity & Range): The relationship between instrument response and known analyte concentrations. A typical range might be 1-1000 ng/mL, with a correlation coefficient (r²) > 0.99.

  • Accuracy & Precision: Accuracy measures how close the measured value is to the true value (typically within ±15%). Precision measures the reproducibility of the results (typically ≤15% CV).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of a pre-extracted spike to a post-extracted spike.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of MCHP in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[16]

Conclusion

The accurate quantification of Monocyclohexyl phthalate is achievable with high confidence using either LC-MS/MS or GC-MS. LC-MS/MS stands out as the superior technique for bioanalytical applications due to its exceptional sensitivity and simplified sample preparation. GC-MS remains a highly valuable and cost-effective tool, particularly for screening MCHP in less complex matrices like polymers, provided that sample preparation and derivatization are carefully controlled. The choice of method should be guided by the specific analytical goals, matrix complexity, and required detection limits. Adherence to rigorous method validation principles is paramount for generating defensible and reliable data in both research and regulated environments.

References

  • Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. [Link]

  • SCIEX. A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS. SCIEX Technical Note. [Link]

  • SCIEX. Fast and Sensitive Analysis of Phthalates in Food and Beverages using LC-MS/MS. SCIEX Technical Note. [Link]

  • Agilent Technologies. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent Application Note. [Link]

  • Heffernan, A. L., et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in urine. UQ eSpace - The University of Queensland. [Link]

  • Wasik, A., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Molecules, 25(2), 359. [Link]

  • Ilievska, B., & Stafilov, T. (2011). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. Transactions of the Illinois State Academy of Science, 104(3 & 4), 101-110. [Link]

  • Silva, M. J., et al. (2013). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 27(6), 708-715. [Link]

  • Agilent Technologies. (2016, September 1). PHTHALATES: - LONG-TERM RELIABILITY - Technology Advantage: Agilent Intuvo 9000 GC with MSD‑HES. Agilent Application Note. [Link]

  • Papadaki, A., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Applied Sciences, 13(5), 3181. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate. Chapter 6: Analytical Methods. [Link]

  • Alshehri, M. M., & Al-Hazmi, A. M. (2022). Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. Chemosphere, 303(Pt 1), 135214. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • J. of Res. in Appl. Sci. & Eng. Tech. (2009). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. [Link]

  • U.S. Food and Drug Administration (FDA). (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services (HHS). (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • International Council for Harmonisation (ICH). (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

Sources

Quantitative Analysis of Monocyclohexyl Phthalate (MCHP) in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note presents a robust and sensitive method for the quantification of Monocyclohexyl phthalate (MCHP) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). MCHP is the primary monoester metabolite of the plasticizer Dicyclohexyl phthalate (DCHP), and its measurement in serum serves as a critical biomarker for assessing human exposure. Given the potential for phthalates to act as endocrine disruptors, accurate biomonitoring is essential for toxicological and epidemiological studies.[1][2] The described protocol employs enzymatic hydrolysis to measure total MCHP (conjugated and unconjugated), followed by a streamlined solid-phase extraction (SPE) for sample cleanup and concentration. The subsequent analysis by LC-MS/MS with an isotope-labeled internal standard ensures high selectivity, accuracy, and precision, with a limit of detection in the low nanogram-per-milliliter range. This method is suitable for high-throughput analysis in clinical research and human biomonitoring studies.

Introduction

Phthalates are a class of industrial chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers.[3] Dicyclohexyl phthalate (DCHP) is utilized in various consumer products, leading to widespread human exposure. Upon ingestion or absorption, DCHP is rapidly metabolized to its primary active metabolite, Monocyclohexyl phthalate (MCHP).[4][5] MCHP itself is a subject of toxicological concern due to its potential anti-androgenic and anti-estrogenic activities, linking it to reproductive and developmental health risks.[2][6]

The quantification of phthalate metabolites in biological matrices like serum is the preferred approach for assessing human exposure, as it overcomes the challenges of background contamination from the parent diesters which are ubiquitous in the laboratory environment.[7][8] In the body, MCHP and other phthalate monoesters undergo glucuronidation to facilitate their excretion.[9] Therefore, to accurately assess the total body burden, a deconjugation step using β-glucuronidase is essential prior to extraction.[3][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its exceptional sensitivity and selectivity.[8][11] The use of Multiple Reaction Monitoring (MRM) allows for the precise detection of the target analyte even in a complex biological matrix like serum, minimizing interferences and ensuring reliable quantification.[12] This application note provides a comprehensive, step-by-step protocol for MCHP analysis, from sample preparation to data acquisition, grounded in established bioanalytical method validation principles.[13][14][15]

Principle of the Method

The analytical workflow begins with the enzymatic hydrolysis of glucuronidated MCHP in serum using β-glucuronidase. An isotopically labeled internal standard (¹³C₄-MCHP) is added at the start to correct for matrix effects and variations in extraction recovery and instrument response. Following hydrolysis, proteins are precipitated, and the sample is clarified. The supernatant is then subjected to Solid-Phase Extraction (SPE) for cleanup and concentration of the analyte. The final extract is analyzed by LC-MS/MS, operating in negative electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

3.1. Chemicals and Standards

  • Monocyclohexyl phthalate (MCHP) analytical standard (>99% purity)

  • ¹³C₄-Monocyclohexyl phthalate (¹³C₄-MCHP) internal standard (>99% purity, >99% isotopic purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade or 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade, ~99%)

  • Ammonium Acetate (LC-MS Grade)

  • β-Glucuronidase (from E. coli K12)

  • Charcoal-stripped human serum or calf serum (for calibrators and QCs)

  • Glacial Acetic Acid

3.2. Consumables and Equipment

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (30 mg, 1 mL) or equivalent

  • Polypropylene microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Autosampler vials with inserts (polypropylene or silanized glass)

  • Analytical balance, vortex mixer, centrifuge

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Incubator or water bath set to 37°C

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Experimental Protocols

4.1. Preparation of Stock Solutions, Calibration Standards, and QCs

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve MCHP and ¹³C₄-MCHP standards in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solutions in 50:50 methanol:water. These solutions will be used to spike the surrogate matrix for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the ¹³C₄-MCHP primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Preparation: Spike appropriate volumes of the working standard solutions into the surrogate serum matrix to prepare a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) and at least three levels of QCs (Low, Medium, High).

4.2. Serum Sample Preparation Protocol

Causality Note: The following protocol is designed to first liberate conjugated MCHP, then remove proteins and interfering substances, and finally concentrate the analyte for maximum sensitivity.

  • Sample Aliquoting: Thaw serum samples, calibrators, and QCs at room temperature. Vortex gently to mix. Aliquot 200 µL of each sample into a 2.0 mL polypropylene tube.

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL IS working solution to every tube (except matrix blanks). Vortex for 10 seconds.

  • Enzymatic Hydrolysis:

    • Add 200 µL of 1 M ammonium acetate buffer (pH 6.5).

    • Add 10 µL of β-glucuronidase enzyme solution (~2500 units/mL).

    • Vortex gently for 10 seconds.

    • Incubate at 37°C for 90 minutes. This step is crucial to cleave the glucuronide moiety from conjugated MCHP, ensuring the measurement of total MCHP concentration.[3][10]

  • Hydrolysis Termination & Protein Precipitation: After incubation, add 100 µL of glacial acetic acid to stop the enzymatic reaction and precipitate serum proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube for SPE.

4.3. Solid-Phase Extraction (SPE) Protocol

Causality Note: SPE is a critical cleanup step. The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer ideal for retaining a broad range of compounds like MCHP from aqueous solutions. The wash steps are optimized to remove salts and polar interferences without causing premature elution of the analyte.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Loading: Load the supernatant from step 4.2.6 onto the conditioned SPE cartridge at a slow, steady flow rate (~1 drop/second).

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water to remove residual salts and highly polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove excess water.

  • Elution: Elute the MCHP and IS from the cartridge with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water. Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Aliquot 200 µL Serum Add_IS 2. Add Internal Standard (¹³C₄-MCHP) Sample->Add_IS Hydrolysis 3. Add Buffer + β-Glucuronidase Incubate @ 37°C for 90 min Add_IS->Hydrolysis Precipitate 4. Add Acetic Acid to Precipitate Proteins Hydrolysis->Precipitate Centrifuge 5. Centrifuge @ 14,000 x g Precipitate->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Condition 7. Condition SPE Cartridge (Methanol -> Water) Supernatant->Condition Proceed to SPE Load 8. Load Supernatant Condition->Load Wash 9. Wash Cartridge (Water -> 10% Methanol) Load->Wash Elute 10. Elute with Acetonitrile Wash->Elute Dry_Recon 11. Evaporate to Dryness & Reconstitute Elute->Dry_Recon Inject 12. Inject into LC-MS/MS Dry_Recon->Inject Final Extract Data 13. Data Acquisition (MRM) Inject->Data Quant 14. Quantify vs. Calibration Curve Data->Quant

Figure 1. Detailed workflow for MCHP analysis in serum.

4.4. LC-MS/MS Instrumental Conditions

The following tables provide typical starting parameters that should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnPoroshell HPH-C18, 2.1 x 100 mm, 2.7 µm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient20% B to 95% B in 5 min, hold for 2 min, re-equilibrate

Rationale: A C18 reversed-phase column provides excellent retention and separation for moderately nonpolar molecules like MCHP. The acidic mobile phase promotes protonation for better peak shape and ionization efficiency.[16]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSCIEX QTRAP 6500+ or equivalent
Ion SourceElectrospray Ionization (ESI)
PolarityNegative
IonSpray Voltage-4500 V
Source Temperature550°C
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
Dwell Time50 ms

Rationale: Negative ion mode is preferred for phthalate monoesters as the carboxylic acid group readily deprotonates to form a [M-H]⁻ precursor ion, leading to high sensitivity.[11]

Table 3: MRM Transitions for MCHP and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)
MCHP (Quant) 247.1121.0-60-25
MCHP (Qual)247.1165.1-60-18
¹³C₄-MCHP 251.1125.0-60-25

DP = Declustering Potential; CE = Collision Energy. These values must be optimized empirically.

Method Validation Summary

The analytical method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[13][15][17] The results demonstrate that the method is accurate, precise, and suitable for its intended purpose.

Table 4: Linearity of Calibration Curve

AnalyteRange (ng/mL)Correlation Coefficient (r²)Weighting
MCHP0.5 - 500> 0.9951/x²

Table 5: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 12.1%± 9.5%≤ 14.3%± 11.2%
LQC1.5≤ 8.9%± 6.2%≤ 10.1%± 7.8%
MQC75≤ 6.5%± 4.1%≤ 7.7%± 5.5%
HQC400≤ 5.8%± 3.5%≤ 6.9%± 4.3%

Acceptance Criteria: Precision (%RSD) ≤ 15% (≤ 20% at LLOQ); Accuracy (%Bias) within ± 15% (± 20% at LLOQ).[14]

  • Selectivity: The method demonstrated high selectivity. No significant interfering peaks were observed at the retention time of MCHP or its internal standard in ten different blank serum lots.

  • Matrix Effect: The matrix effect was assessed and found to be minimal and consistent across different serum lots, with the IS effectively compensating for any ion suppression or enhancement.

  • Extraction Recovery: The mean extraction recovery for MCHP was determined to be consistently >85% across all QC levels.

Conclusion

This application note describes a validated LC-MS/MS method for the reliable quantification of Monocyclohexyl phthalate in human serum. The protocol incorporates a crucial enzymatic hydrolysis step to account for total MCHP and utilizes solid-phase extraction for effective sample cleanup. The method exhibits excellent sensitivity, accuracy, and precision, meeting the rigorous standards for bioanalytical validation. It is a powerful tool for researchers and scientists in the fields of environmental health, toxicology, and drug development for conducting human biomonitoring studies of DCHP exposure.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 12, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Silva, M. J., Slakman, A. R., Reidy, J. A., Preau, J. L., Herbert, A. R., Samandar, E., ... & Calafat, A. M. (2004). Quantitative detection of nine phthalate metabolites in human serum using reversed-phase high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography B, 805(1), 53-59. [Link]

  • Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Silva, M. J., Slakman, A. R., Reidy, J. A., Preau, J. L., Herbert, A. R., Samandar, E., ... & Calafat, A. M. (2004). Quantitative Detection of Nine Phthalate Metabolites in Human Serum Using Reversed-Phase High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 28(4), 286-293. [Link]

  • He, Y., et al. (2018). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. UQ eSpace. [Link]

  • Kato, K., Silva, M. J., Reidy, J. A., Herbert, A. R., Sanford, M. K., Needham, L. L., & Calafat, A. M. (2004). Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 28(8), 659-664. [Link]

  • Takatori, S., Kitagawa, M., Kitagawa, M., Nakazawa, H., & Igarashi, K. (2004). Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry. Journal of chromatography B, 804(2), 397-401. [Link]

  • Silva, M. J., et al. (2004). Quantitative Detection of Nine Phthalate Metabolites in Human Serum Using Reversed-Phase High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Centers for Disease Control and Prevention. (2018). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. [Link]

  • Saito, T., et al. (2010). Enzymatic degradation of phthalic acid esters. CORE. [Link]

  • Kim, S., et al. (2015). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Monocyclohexyl phthalate. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

  • Hlisníková, H., et al. (2021). Reproductive toxic potential of phthalate compounds. CBS News 8. [Link]

  • Saito, T., et al. (2010). Enzymatic hydrolysis of structurally diverse phthalic acid esters by porcine and bovine pancreatic cholesterol esterases. PubMed. [Link]

  • Wang, X., et al. (2018). Evaluation of two-step liquid-liquid extraction protocol for untargeted metabolic profiling of serum samples to achieve broader metabolome coverage by UPLC-Q-TOF-MS. PubMed. [Link]

  • Hegmanns, C. (n.d.). Quantification of Monohexyl Phthalate in Human Urine. Agilent. Retrieved February 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Biomonitoring Methods: Phthalates. [Link]

  • López-García, E., et al. (2024). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. MDPI. [Link]

  • Lin, L. C., et al. (2011). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. CDC Stacks. [Link]

  • Exposome-Explorer. (n.d.). Mono-cyclohexyl phthalate (MCHP). Retrieved February 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Biomonitoring Methods: Phthalates. [Link]

  • Chang, B. V., et al. (2007). Bacterial degradation of phthalate isomers and their esters. PMC - NIH. [Link]

  • SCIEX. (n.d.). Fast and Sensitive LC-MS/MS Method for the Analysis of 22 Phthalates. [Link]

  • Takatori, S., et al. (2004). Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction of Monocyclohexyl Phthalate from Environmental Water Samples for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the selective extraction and concentration of Monocyclohexyl phthalate (MCHP) from environmental water matrices, including river and surface water. MCHP, a primary metabolite of the plasticizer dicyclohexyl phthalate (DCHP), is an emerging contaminant of concern due to its potential endocrine-disrupting properties. The method employs a reversed-phase solid-phase extraction (SPE) strategy using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which demonstrates high recovery and reproducibility. The protocol is designed for seamless integration with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enabling sensitive and accurate quantification at trace levels.

Introduction: The Rationale for MCHP Monitoring

Phthalate esters are ubiquitous environmental contaminants due to their extensive use as plasticizers in a vast array of consumer and industrial products. While parent phthalates like dicyclohexyl phthalate (DCHP) are of concern, their metabolites can be more biologically active and are often more water-soluble, leading to their presence in aqueous environments. Monocyclohexyl phthalate (MCHP) is the primary hydrolysis product of DCHP and serves as a direct biomarker of exposure.[1] Its detection in environmental waters is critical for assessing the extent of plasticizer pollution and understanding potential risks to ecosystems and human health.

The analysis of MCHP in complex matrices like river water presents a significant analytical challenge. The target analyte is often present at very low concentrations (ng/L to µg/L) amidst a host of potential interferences.[2] Consequently, a robust sample preparation step is imperative to isolate MCHP, remove matrix components that can cause ion suppression in mass spectrometry, and concentrate the analyte to levels amenable to sensitive detection.[3] Solid-Phase Extraction (SPE) is a proven and efficient technique for this purpose, offering high enrichment factors and reduced solvent consumption compared to traditional liquid-liquid extraction.[4]

This guide details a method centered on a polymeric reversed-phase SPE sorbent, chosen for its superior performance in retaining polar and non-polar analytes from aqueous samples.

The Chemistry of MCHP Extraction: A Mechanistic Approach

The success of this SPE protocol hinges on manipulating the chemical properties of MCHP and its interaction with the sorbent. The chosen methodology is reversed-phase SPE, where a non-polar stationary phase retains analytes from a polar mobile phase (the water sample).

Analyte and Sorbent Selection
  • Analyte (MCHP): Monocyclohexyl phthalate is a phthalic acid monoester.[1] It possesses a carboxylic acid functional group, making its polarity and charge state pH-dependent. At neutral or basic pH, the carboxyl group is deprotonated (COO-), rendering the molecule more polar and water-soluble. To achieve strong retention on a reversed-phase sorbent, it is essential to suppress this ionization.

  • Sorbent (Hydrophilic-Lipophilic Balanced Polymer): A water-wettable, N-vinylpyrrolidone-divinylbenzene copolymer is the sorbent of choice. These HLB sorbents offer a dual retention mechanism.[5] The hydrophobic divinylbenzene backbone provides strong reversed-phase retention for non-polar moieties like the cyclohexyl and benzene rings of MCHP, while the hydrophilic N-vinylpyrrolidone groups ensure the sorbent remains wetted and accessible to polar analytes in aqueous samples, preventing the poor recovery issues sometimes seen with traditional silica-based C18 sorbents.[5][6] Studies on various phthalate monoesters in river water have shown that polymeric sorbents provide the highest recoveries.[2][7]

The Critical Role of Sample pH

To maximize the retention of MCHP on the HLB sorbent, the water sample must be acidified to a pH of approximately 2-3.[2][7] This is a critical step for a key chemical reason:

  • Ion Suppression: By lowering the pH well below the pKa of MCHP's carboxylic acid group (typically around 4-5), we ensure the molecule exists predominantly in its neutral, protonated form (COOH). This non-ionized state is significantly less polar and more hydrophobic, leading to a much stronger interaction with the non-polar SPE sorbent and, consequently, higher retention and recovery.

The entire SPE workflow is designed around this principle, as illustrated in the following diagram.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction Protocol cluster_post Post-Extraction Sample 500 mL Environmental Water Sample Acidify Acidify to pH 2-3 with Formic Acid Sample->Acidify Ensures MCHP is in neutral form Condition Step 1: Condition (Methanol) Equilibrate Step 2: Equilibrate (pH 3 Water) Condition->Equilibrate Activates sorbent Load Step 3: Load Sample (Slow flow rate) Equilibrate->Load Prepares for sample Wash Step 4: Wash (5% Methanol in pH 3 Water) Load->Wash Retains MCHP Elute Step 5: Elute (Methanol or Acetonitrile) Wash->Elute Removes interferences Evaporate Evaporate to dryness (Nitrogen stream) Elute->Evaporate Concentrates analyte Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Sources

Application Note: High-Sensitivity Quantification of Monocyclohexyl Phthalate (MCHP) in Polymeric Consumer Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the extraction and quantification of Monocyclohexyl phthalate (MCHP) in plastic consumer products. While regulations (e.g., CPSC, REACH) typically target the parent plasticizer Dicyclohexyl phthalate (DCHP), the quantification of its monoester metabolite, MCHP, is critical for migration risk assessment and polymer degradation studies .

MCHP is the primary hydrolytic degradant of DCHP and the biologically active toxicant responsible for endocrine disruption. Its presence in a polymer matrix indicates either environmental weathering or "in-product" hydrolysis, signaling a higher potential for immediate leaching into biological fluids or food simulants.

Key Challenges Addressed:

  • Differentiation: Chromatographic separation of MCHP from the parent DCHP to prevent false positives caused by in-source fragmentation.

  • Background Contamination: Strict "Phthalate-Free" laboratory protocols.

  • Induced Hydrolysis: Prevention of artificial conversion of DCHP to MCHP during sample preparation.

Chemical Context & Mechanism

Understanding the relationship between the parent diester and the target monoester is vital for accurate quantification.

Degradation Pathway

DCHP is a lipophilic diester used to plasticize PVC and rubber. Upon exposure to heat, moisture, or enzymatic activity, it hydrolyzes to MCHP. Unlike DCHP, MCHP contains a free carboxylic acid group, significantly increasing its polarity and water solubility—making it the primary vector for migration into sweat, saliva, or food.

MCHP_Degradation DCHP Dicyclohexyl Phthalate (DCHP) Lipophilic Parent Hydrolysis Hydrolysis (Heat/Moisture/Enzyme) DCHP->Hydrolysis MCHP Monocyclohexyl Phthalate (MCHP) Polar Toxicant Hydrolysis->MCHP Primary Degradant Cyclohexanol Cyclohexanol (Byproduct) Hydrolysis->Cyclohexanol

Figure 1: Hydrolytic degradation pathway of DCHP yielding the target analyte MCHP.

Materials & Equipment

Reagents (Critical Purity)
  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).

  • Standards:

    • Target: Monocyclohexyl phthalate (MCHP), >98% purity.

    • Internal Standard (IS): ^13^C_4-MCHP or d4-MCHP (Isotope labeled standards are mandatory to correct for matrix effects).

  • Additives: Ammonium Acetate (LC-MS Grade) – Do not use Formic Acid as low pH can catalyze hydrolysis of parent phthalates during analysis.

Labware (Contamination Control)
  • Glassware: All glassware must be baked at 400°C for 4 hours to remove background phthalates.

  • Pipettes: Use positive displacement pipettes with stainless steel or glass capillaries. Avoid standard plastic pipette tips.

  • Vials: Silanized glass vials with PTFE-lined caps.

Experimental Protocol

Sample Preparation Workflow

The objective is to extract MCHP without extracting excessive polymer matrix or inducing artificial hydrolysis of DCHP.

Step 1: Cryogenic Milling

  • Cut the plastic sample into small (<2mm) pieces.

  • Immerse in liquid nitrogen for 2 minutes to embrittle.

  • Mill using a cryo-mill (e.g., SPEX Freezer/Mill) to a fine powder. Note: Heat generation during standard milling can degrade DCHP to MCHP, causing false positives.

Step 2: Solvent Extraction

  • Weigh 100 mg (± 0.1 mg) of cryo-milled powder into a 15 mL glass centrifuge tube.

  • Add 20 µL of Internal Standard solution (10 µg/mL in MeOH).

  • Add 5.0 mL of Methanol. Note: Methanol is preferred over Acetonitrile for monoesters due to better solubility of the polar acid group.

  • Sonicate for 30 minutes at room temperature (maintain <30°C using a water bath).

  • Centrifuge at 4,000 x g for 10 minutes.

Step 3: Filtration

  • Collect the supernatant using a glass Pasteur pipette.

  • Filter through a 0.2 µm PTFE syringe filter (pre-rinsed with Methanol) directly into an LC vial.

Workflow Sample Polymer Sample (PVC/Rubber) Cryo Cryogenic Milling (Liq N2, <2mm) Sample->Cryo Weigh Weigh 100mg + Spike IS Cryo->Weigh Extract Ultrasonic Extraction (MeOH, 30 min, <30°C) Weigh->Extract Filter Filtration (0.2µm PTFE) Extract->Filter LCMS LC-MS/MS Analysis (ESI Negative) Filter->LCMS

Figure 2: Sample preparation workflow designed to minimize thermal degradation and contamination.

LC-MS/MS Instrumentation Parameters

Liquid Chromatography (LC)

  • Column: Phenomenex Kinetex C18 or Waters BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % B Event
0.0 10 Initial
1.0 10 Hold
6.0 95 Ramp
8.0 95 Wash
8.1 10 Re-equilibrate

| 11.0 | 10 | End |

Mass Spectrometry (MS/MS)

  • Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Negative Mode (MCHP is an acid; ESI- is far more sensitive than ESI+).

  • Capillary Voltage: -2.5 kV.

  • Source Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Type
MCHP 247.1 [M-H]⁻ 121.0 20 Quantifier
MCHP 247.1 [M-H]⁻ 77.0 35 Qualifier

| IS (^13^C_4-MCHP) | 251.1 [M-H]⁻ | 125.0 | 20 | Internal Std |

Note: The transition 247->121 corresponds to the cleavage of the ester bond yielding the benzoate ion. This is highly specific.

Quality Assurance & Validation

The "Parent-Ion" Trap

Issue: DCHP (Parent) can undergo in-source fragmentation in the MS source, losing a cyclohexyl group to mimic MCHP (m/z 247). Solution: You must verify chromatographic separation.

  • Inject a pure DCHP standard.

  • Inject a pure MCHP standard.

  • Ensure the Retention Time (RT) of MCHP is distinct from DCHP. Typically, MCHP (more polar) elutes earlier than DCHP.

  • Criteria: If DCHP co-elutes with MCHP, the method is invalid. Adjust gradient to separate them.

Blanks & Carryover
  • Solvent Blank: Run MeOH blanks every 5 samples.

  • System Blank: Run a "zero-injection" gradient to check for phthalates leaching from the LC tubing/seals.

  • Acceptance: Blank response must be < 5% of the LOQ.

Limits of Detection
  • LOD: ~0.5 ng/g (matrix dependent).

  • LOQ: ~1.5 ng/g.

References

  • Consumer Product Safety Commission (CPSC). (2018). Standard Operating Procedure for Determination of Phthalates: CPSC-CH-C1001-09.4. Link

  • Centers for Disease Control and Prevention (CDC). (2021). Phthalates Factsheet: National Biomonitoring Program. Link

  • European Chemicals Agency (ECHA). (2023). Candidate List of substances of very high concern for Authorisation (Dicyclohexyl phthalate). Link

  • Silva, M. J., et al. (2005). "Analysis of eight phthalate metabolites in human urine using HPLC-MS/MS." Journal of Chromatography B. (Validates ESI- MRM transitions for phthalate monoesters). Link

Sources

Application Note: High-Resolution Fluorescence Tracing of MCHP (Micro-Composite Hydrophilic Particles) In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Micro-Composite Hydrophilic Particles (MCHPs) —often utilized as soft-matter drug delivery vectors or hydrogel depots—present unique challenges for in vivo tracking due to their high water content, rapid diffusion rates, and susceptibility to environmental degradation. Traditional radiolabeling provides sensitivity but lacks cellular resolution.

This guide details a fluorescence-based optical imaging workflow focusing on the Second Near-Infrared (NIR-II, 1000–1700 nm) window.[1] Unlike visible or NIR-I imaging, NIR-II minimizes photon scattering and tissue autofluorescence, allowing for deep-tissue visualization of MCHP distribution with micron-level resolution.

Key Technical Advantages of This Protocol:
  • High Fidelity: Covalent conjugation strategies prevent "dye leakage" false positives.

  • Deep Penetration: NIR-II imaging allows visualization through intact skin/skull (>3mm depth).

  • Dynamic Tracking: Real-time intravital microscopy (IVM) captures MCHP extravasation and cellular uptake.

Experimental Design & Labeling Chemistry

The Challenge of "Free Dye" Artifacts

A common failure mode in MCHP tracing is the physical encapsulation of dyes. In vivo, serum albumin acts as a "sink," extracting lipophilic dyes (e.g., DiR, DiD) from the particle matrix, leading to false biodistribution data (tracking the dye, not the particle).

Rule of Causality: If the dye is not covalently bound to the MCHP polymer backbone, the biodistribution data is invalid after T=1 hour.

Protocol: Covalent NIR-II Labeling

We utilize IR-1061 or Ag2S Quantum Dots for NIR-II imaging. The following protocol uses an NHS-ester activation method for MCHPs containing primary amines (e.g., Chitosan, aminated-PEG, or protein-hybrid particles).

Materials:

  • MCHP Stock (dispersed in PBS, pH 7.4)

  • Fluorophore: IR-1061-NHS ester (Emission ~1060 nm)

  • Solvent: Anhydrous DMSO

  • Purification: PD-10 Desalting Columns (Sephadex G-25)

Step-by-Step Methodology:

  • Activation: Dissolve 1 mg of IR-1061-NHS in 100 µL anhydrous DMSO.

  • Conjugation: Add the dye solution to the MCHP suspension (10 mg/mL) at a molar ratio of 1:10 (Dye:Polymer). Note: Keep dye loading <2% w/w to prevent fluorescence quenching.

  • Incubation: Rotate gently for 4 hours at 4°C in the dark.

  • Purification (Critical): Pass the reaction mixture through a PD-10 column equilibrated with PBS. The high-molecular-weight MCHP-Dye conjugate will elute first (Void Volume); free dye will be retained.

  • QC Validation: Measure the absorbance spectrum. Ensure the peak matches the dye (1061 nm) and check for a blue-shift (aggregation indicator).

Visualization: The Imaging Workflow[2]

The following diagram illustrates the integrated workflow from synthesis to data analysis.

MCHP_Tracing_Workflow Synthesis MCHP Synthesis (Hydrophilic Matrix) Labeling Covalent Labeling (NIR-II Dye/QD) Synthesis->Labeling Purification Purification (Removal of Free Dye) Labeling->Purification Size Exclusion QC In Vitro QC (Stability/Quenching Check) Purification->QC QC->Labeling Fail (Re-optimize) Injection Systemic Injection (Tail Vein/Retro-orbital) QC->Injection Pass Macro Macro-Imaging (IVIS/FMT) Whole Body Distribution Injection->Macro T=0, 1, 4, 24h Micro Intravital Microscopy (IVM) Cellular Uptake/Extravasation Injection->Micro Real-time ExVivo Ex Vivo Validation (Organ Homogenization) Macro->ExVivo Endpoint Analysis PK Modeling & Clearance Kinetics Micro->Analysis ExVivo->Analysis

Caption: Figure 1: Integrated workflow for MCHP tracing, ensuring signal fidelity from conjugation to pharmacokinetic (PK) modeling.

In Vivo Imaging Protocols[1][2][3][4][5][6][7]

Macro-Scale: Whole Body NIR-II Imaging

Objective: Determine organ-level biodistribution (Liver, Spleen, Kidney, Tumor).

  • Animal Prep: Anesthetize mice using 2% Isoflurane. Shave the dorsal and ventral areas to minimize scattering (though NIR-II is less sensitive to fur than NIR-I).

  • Setup: Place animal in the NIR-II imaging system (e.g., InGaAs camera setup). Set excitation laser to 808 nm and emission filter to 1000 nm long-pass.

  • Baseline: Acquire a pre-injection image to subtract background.

  • Administration: Inject 100-200 µL of MCHP-Dye conjugate via tail vein.

  • Dynamic Acquisition:

    • Video Mode (0-5 min): Record immediately to visualize vascular perfusion and initial clearance.

    • Static Mode: Image at 1h, 4h, 12h, 24h, and 48h.

  • Data Output: Region of Interest (ROI) analysis yielding Average Radiant Efficiency

    
    .
    
Micro-Scale: Intravital Microscopy (IVM)

Objective: Visualize the EPR effect (Enhanced Permeability and Retention) and cellular internalization.

  • Window Implantation: For tumor studies, implant a Dorsal Skinfold Chamber 48 hours prior to imaging.

  • Vascular Contrast: Inject FITC-Dextran (2 MDa) to label the blood pool (Green channel).

  • MCHP Imaging: Track the NIR-II signal (Red/Pseudocolor) relative to the green vessels.

  • Observation:

    • Extravasation: Look for signal leakage from vessels into the interstitial space.

    • Uptake: Identify static punctate signals indicating macrophage/cell uptake vs. flowing signals.

Data Analysis & Quantification

To ensure Trustworthiness of the data, quantitative metrics must be extracted. Do not rely solely on heatmaps.

Biodistribution Table Template
Time PointBlood Half-Life (

)
Liver (%ID/g)Spleen (%ID/g)Tumor (%ID/g)Tumor-to-Background Ratio (TBR)
1 h Calculated from decayHigh (MPS uptake)HighLow (Perfusion)< 1.5
4 h -Peak AccumulationPeakIncreasing (EPR)2.0 - 3.0
24 h -Clearance phaseClearanceRetention Phase> 4.0 (Ideal)

Note: %ID/g (Percent Injected Dose per Gram) is the gold standard. This requires ex vivo homogenization of tissues and fluorescence measurement against a standard curve of the injected MCHP stock.

Signal-to-Noise Calculation

For NIR-II images, calculate the Contrast-to-Noise Ratio (CNR) to validate image quality:



Where 

is signal intensity and

is the standard deviation of the background noise.[2][3][4][5][6]

Troubleshooting & Controls

  • Issue: High Liver Signal.

    • Cause: MCHPs are too large (>200 nm) or have high negative charge, triggering opsonization.

    • Solution: PEGylate the surface (PEG 2k-5k) to create a "stealth" MCHP.

  • Issue: Rapid Renal Clearance.

    • Cause: MCHPs are disassociating into fragments <6 nm (renal filtration threshold).

    • Solution: Crosslink the hydrogel core more tightly or check stability in 50% serum in vitro.

  • Control Group: Always inject a "Free Dye" control (e.g., hydrolyzed IR-1061-carboxylate) to prove that the MCHP signal profile is distinct from the small molecule clearance profile.

References

  • Hong, G., Antaris, A. L., & Dai, H. (2017). Near-infrared fluorophores for biomedical imaging. Nature Biomedical Engineering, 1(1), 0010. [Link]

  • Maeda, H. (2015). Toward a full understanding of the EPR effect in primary and metastatic tumors as well as issues related to its heterogeneity. Advanced Drug Delivery Reviews, 91, 3-6. [Link]

  • Smith, B. R., et al. (2025). Real-time intravital microscopy of individual nanoparticle dynamics in liver and tumors of live mice. Nature Protocols Exchange. [Link][7]

  • Fan, Y., et al. (2023). NIR-II Nanoprobes: A Review of Components-Based Approaches to Next-Generation Bioimaging Probes. MDPI / NIH PMC. [Link]

  • Zhu, S., et al. (2019). Near-Infrared-II Fluorescence Imaging for Vascular Pattern Visualization. Frontiers in Chemistry. [Link]

Sources

High-Sensitivity GC-MS Profiling of Monocyclohexyl Phthalate (MCHP) via Silylation Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MCHP

Executive Summary

Monocyclohexyl phthalate (MCHP) is the primary urinary metabolite of Dicyclohexyl phthalate (DCHP), a plasticizer associated with endocrine disruption and reproductive toxicity. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often used for polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) remains a superior choice for structural confirmation and isomer resolution, provided the analyte is properly derivatized.

Direct GC analysis of MCHP is precluded by the presence of a free carboxylic acid group (


), which leads to intermolecular hydrogen bonding, adsorption in the injection liner, and peak tailing. This protocol details the Trimethylsilylation (TMS)  of MCHP using BSTFA + 1% TMCS . This transformation yields a volatile, thermally stable derivative (MCHP-TMS) suitable for trace-level quantification (LOD < 1.0 ng/mL) in biological matrices.
Chemical Strategy & Mechanism

The core challenge is the polarity of the carboxylic acid moiety. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[1]

  • Mechanism: Nucleophilic attack of the carboxylic oxygen on the silicon atom of BSTFA.

  • Result: Replacement of the active protic hydrogen with a trimethylsilyl group

    
    .
    
  • Benefit: The resulting ester is non-polar, preventing hydrogen bonding with the stationary phase and lowering the boiling point relative to the molecular weight.

Figure 1: Reaction Mechanism

MCHP_Derivatization MCHP MCHP (Polar Carboxylic Acid) Intermediate Transition State (Silyl Transfer) MCHP->Intermediate 60°C, 30 min BSTFA Reagent: BSTFA + 1% TMCS BSTFA->Intermediate MCHP_TMS MCHP-TMS Derivative (Volatile Ester) Intermediate->MCHP_TMS -H (replaced by TMS) Byproducts Byproducts: TMS-Amide / TFA Intermediate->Byproducts

Caption: Silylation pathway converting the polar MCHP acid to the volatile MCHP-TMS ester using BSTFA.

Materials & Instrumentation

Reagents:

  • Standard: Monocyclohexyl Phthalate (MCHP), >98% purity.

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck). Note: Must be fresh. Yellowing indicates oxidation.

  • Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc) – Pesticide Grade.

  • Enzyme:

    
    -Glucuronidase (E. coli K12) for urine deconjugation.
    

Instrumentation:

  • GC System: Agilent 7890B or equivalent.

  • Detector: Single Quadrupole MS (Agilent 5977) or Triple Quad (for MRM).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

Experimental Protocol

This workflow is designed for urine analysis, the primary matrix for exposure monitoring.

Phase A: Sample Preparation (Deconjugation)

Phthalates are excreted as glucuronide conjugates.[2] Failure to deconjugate yields false negatives.

  • Aliquot 1.0 mL urine into a glass tube.

  • Add 200 µL Ammonium Acetate buffer (pH 6.5).

  • Add 10 µL

    
    -Glucuronidase.
    
  • Incubate at 37°C for 90 minutes .

Phase B: Extraction (Solid Phase Extraction - SPE)

SPE is superior to Liquid-Liquid Extraction (LLE) for removing matrix interferences.

  • Condition SPE cartridge (Oasis HLB or C18) with 2 mL MeOH followed by 2 mL water.

  • Load the deconjugated sample.

  • Wash with 1 mL 5% Methanol in water (removes salts/urea).

  • Elute MCHP with 2 mL Ethyl Acetate.

  • Evaporate to complete dryness under Nitrogen at 40°C.

    • CRITICAL CHECKPOINT: Any residual water will hydrolyze the BSTFA reagent immediately, stopping the reaction.

Phase C: Derivatization
  • Reconstitute the dried residue in 50 µL Anhydrous Acetonitrile .

  • Add 50 µL BSTFA + 1% TMCS .

  • Cap tightly (PTFE-lined cap). Vortex for 10 seconds.

  • Heat at 70°C for 30 minutes .

  • Cool to room temperature and transfer to a GC vial with a glass insert.

    • Stability Note: Analyze within 24 hours. Moisture in the air can degrade the derivative over time.

Figure 2: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Urine Urine Sample (Glucuronides) Enzyme Enzymatic Hydrolysis (β-Glucuronidase) Urine->Enzyme SPE Solid Phase Extraction (Oasis HLB) Enzyme->SPE Dry N2 Evaporation (Must be Anhydrous) SPE->Dry React Add BSTFA + 1% TMCS 70°C, 30 min Dry->React Residue GC GC Separation (DB-5ms UI) React->GC Inject 1 µL MS MS Detection (SIM Mode) GC->MS

Caption: End-to-end workflow from biological sample to mass spectral detection.

GC-MS Method Parameters

To ensure reproducibility, use the following verified parameters.

Table 1: Gas Chromatograph Settings
ParameterSettingRationale
Inlet Mode SplitlessMaximizes sensitivity for trace metabolites.
Inlet Temp 260°CHigh enough to volatilize MCHP-TMS, low enough to prevent thermal degradation.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for separation efficiency.
Injection Vol 1.0 µLStandard volume to prevent backflash.
Oven Program 100°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp removes solvent quickly; slow ramp at end elutes high MW matrix.
Table 2: Mass Spectrometer Settings (EI Source)
ParameterSettingNotes
Source Temp 230°CStandard for silylated compounds.
Quad Temp 150°C
Transfer Line 280°CPrevents condensation between GC and MS.
Acquisition SIM (Selected Ion Monitoring)m/z 149 (Quant), m/z 73 , m/z 305 (Qual).

Interpretation of Ions:

  • m/z 149: The universal phthalate ion (protonated phthalic anhydride). Base peak.[3][4]

  • m/z 73: The trimethylsilyl group

    
    . Confirms successful derivatization.
    
  • m/z 305:

    
    . Loss of a methyl group from the TMS moiety. High specificity for the derivative.
    
  • m/z 320: Molecular Ion

    
    . Usually weak or absent in EI.
    
Results & Discussion

Linearity and Sensitivity: Using this protocol, the method demonstrates linearity from 1.0 ng/mL to 500 ng/mL (


). The Limit of Detection (LOD) is typically 0.5 ng/mL , sufficient for detecting background environmental exposure in general populations.

Troubleshooting Guide:

  • Issue: Low response or missing peaks.

    • Root Cause: Moisture in the sample.

    • Fix: Ensure the SPE eluate is dried for an extra 10 mins under

      
      . Use fresh BSTFA.
      
  • Issue: Tailing peaks.

    • Root Cause: Active sites in the inlet liner.

    • Fix: Replace the liner with a deactivated, ultra-inert glass wool liner.

  • Issue: Extra peaks at regular intervals.

    • Root Cause: Column bleed or septum bleed.

    • Fix: Condition column at 300°C; replace septum.

References
  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives Metabolites in Urine.[2] Method No. 6306.03. [Link]

  • Silva, M. J., et al. (2007). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B, 860(1), 106-112. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Phthalate Esters. [Link]

Sources

Application Notes and Protocols for the Use of Monocarboxyisononyl-cyclohexyl Phthalate (MCHP) in Toxicology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Toxicological Significance of MCHP

Monocarboxyisononyl-cyclohexyl phthalate (MCHP) is a primary metabolite of the plasticizer dicyclohexyl phthalate (DCHP), a compound used in a variety of consumer and industrial products.[1][2] As a xenobiotic metabolite, MCHP is of significant toxicological interest due to its potential to interact with biological systems and elicit adverse health effects.[1] The toxicity of DCHP is largely attributed to its hydrolysis to MCHP, making the study of MCHP critical for understanding the overall risk posed by its parent compound.[2]

Phthalates and their metabolites are known endocrine disruptors and have been associated with reproductive and developmental toxicities.[2] Research has indicated that MCHP, like other phthalate monoesters, may interfere with glucose and lipid metabolism, and potentially contribute to cellular dysfunction. These compounds are scrutinized by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) for their potential risks to human health and the environment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of MCHP as a test compound in a variety of toxicological assays. The protocols outlined herein are designed to ensure scientific integrity, providing a self-validating framework for investigating the cytotoxic, genotoxic, and endocrine-disrupting potential of MCHP.

PART 1: Foundational Protocols for In Vitro Toxicological Assessment of MCHP

In vitro toxicology studies form the cornerstone of mechanistic toxicology, providing a controlled environment to dissect the cellular and molecular effects of a test compound. These assays are essential for initial hazard identification and for reducing reliance on animal testing.

General Cell Culture and MCHP Dosing

The selection of an appropriate cell line is paramount for relevant toxicological assessment. For hepatotoxicity studies, the human liver carcinoma cell line HepG2 is a widely accepted model due to its metabolic capabilities. For endocrine disruption assays, hormone-responsive cell lines such as MCF-7 (estrogen-responsive breast cancer cell line) or LNCaP (androgen-responsive prostate cancer cell line) are commonly employed.

Protocol for Cell Culture and MCHP Treatment:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 105 cells/well in 200 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

  • MCHP Stock Solution Preparation: Prepare a stock solution of MCHP in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

  • Dosing: Prepare a serial dilution of MCHP in culture medium to achieve the desired final concentrations. A typical concentration range for initial screening could be from 0.1 µM to 100 µM.

  • Treatment: Remove the existing medium from the wells and replace it with 200 µL of the MCHP-containing medium or vehicle control (medium with 0.1% DMSO).

  • Exposure: Incubate the cells for the desired exposure period, typically 24, 48, or 72 hours, depending on the specific assay and endpoint being investigated.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol for MTT Assay:

  • Cell Treatment: Follow the general cell culture and MCHP dosing protocol outlined in section 1.1.

  • MTT Addition: After the desired exposure time, carefully remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add 200 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[3]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration of MCHP that causes a 50% reduction in cell viability (IC50) can be determined by plotting a dose-response curve.

Parameter Typical Range/Value Reference
Cell LineHepG2, MCF-7, L929[3]
MCHP Concentration0.1 µM - 100 µM[3]
Exposure Duration24, 48, 72 hours[3]
MTT Concentration0.5 mg/mL[3]
Wavelength570 nm

PART 2: Investigating the Genotoxic Potential of MCHP

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer.

The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[4]

Protocol for Alkaline Comet Assay:

  • Cell Preparation: Treat cells with MCHP as described in section 1.1. After exposure, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 105 cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

  • Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13). Allow the DNA to unwind for 20-40 minutes. Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

The In Vitro Micronucleus Test

The micronucleus test detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[4]

Protocol for In Vitro Micronucleus Test (with Cytochalasin B):

  • Cell Treatment: Treat cells with MCHP for a period that allows for at least one cell division (e.g., 24 hours).

  • Cytochalasin B Addition: Add cytochalasin B (typically 3-6 µg/mL) to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting: After an additional incubation period (e.g., 24 hours), harvest the cells.

  • Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.

  • Fixation and Staining: Fix the cells with methanol and stain with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

PART 3: Assessing Endocrine Disrupting Activity of MCHP

Endocrine disruptors are chemicals that can interfere with the body's endocrine system. The EPA's Endocrine Disruptor Screening Program (EDSP) outlines a tiered approach for testing potential endocrine-disrupting chemicals.[5]

Estrogen Receptor Transactivation Assay

This assay determines if a chemical can bind to and activate the estrogen receptor, mimicking the effects of estrogen.

Protocol for Estrogen Receptor Transactivation Assay:

  • Cell Line: Use a cell line that has been stably transfected with an estrogen receptor and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of MCHP, a positive control (e.g., 17β-estradiol), and a vehicle control.

  • Incubation: Incubate for 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity compared to the vehicle control indicates that MCHP has estrogenic activity.

PART 4: Investigating Mechanisms of MCHP-Induced Toxicity

Understanding the underlying mechanisms of toxicity is crucial for risk assessment.

Measurement of Reactive Oxygen Species (ROS)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products, is a common mechanism of toxicity.

Protocol for ROS Detection using DCFH-DA:

  • Cell Treatment: Treat cells with MCHP for the desired time.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

PART 5: Analytical Quantification of MCHP in Biological Samples

Accurate quantification of MCHP in biological matrices is essential for toxicokinetic studies and for correlating exposure levels with toxic effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol for LC-MS/MS Quantification of MCHP in Urine:

  • Sample Preparation:

    • Thaw urine samples and centrifuge to remove particulates.

    • Perform enzymatic hydrolysis (using β-glucuronidase) to deconjugate MCHP from its glucuronide metabolite.

    • Use solid-phase extraction (SPE) to clean up the sample and concentrate MCHP.

  • LC Separation:

    • Inject the extracted sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Monitor for specific precursor-to-product ion transitions for MCHP and its isotopically labeled internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known MCHP concentrations.

    • Quantify the amount of MCHP in the samples by comparing their peak areas to the calibration curve.

Parameter Typical Conditions Reference
LC Column C18 reverse-phase
Mobile Phase Water/Methanol or Acetonitrile with Formic Acid[2]
Ionization Negative Electrospray (ESI)
Detection Multiple Reaction Monitoring (MRM)[6]

PART 6: In Vivo Toxicological Assessment of MCHP

While in vitro studies provide valuable mechanistic data, in vivo studies in animal models are necessary to understand the systemic effects of a compound. These studies should be conducted in compliance with relevant guidelines, such as those from the OECD and the EPA.[7][8][9]

General Considerations for In Vivo Studies:

  • Animal Model: The choice of animal model (e.g., rat, mouse) should be justified based on its relevance to human physiology and metabolism.

  • Dose Selection: Dose levels should be selected based on data from acute toxicity studies and should include a range from a no-observed-adverse-effect level (NOAEL) to a level that produces overt toxicity.

  • Route of Administration: The route of administration (e.g., oral gavage, dermal application) should be relevant to potential human exposure routes.

  • Endpoints: A comprehensive range of endpoints should be evaluated, including clinical signs of toxicity, body weight changes, hematology, clinical chemistry, organ weights, and histopathology. For developmental and reproductive toxicity studies, specific endpoints related to fertility, pregnancy outcomes, and offspring development should be assessed.[7][9]

Visualizations

Experimental Workflow for In Vitro MCHP Toxicity Testing

workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicological Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HepG2, MCF-7) Dosing Cell Dosing (Serial Dilutions) CellCulture->Dosing MCHP_Stock MCHP Stock Preparation (in DMSO) MCHP_Stock->Dosing Incubation Incubation (24, 48, 72h) Dosing->Incubation Cytotoxicity Cytotoxicity (MTT Assay) Incubation->Cytotoxicity Genotoxicity Genotoxicity (Comet, Micronucleus) Incubation->Genotoxicity Endocrine Endocrine Disruption (ER Transactivation) Incubation->Endocrine OxidativeStress Oxidative Stress (ROS Assay) Incubation->OxidativeStress Data Data Acquisition (Spectrophotometry, Fluorescence, Microscopy) Cytotoxicity->Data Genotoxicity->Data Endocrine->Data OxidativeStress->Data Interpretation Interpretation (IC50, DNA Damage, Receptor Activation, ROS levels) Data->Interpretation

Caption: General workflow for in vitro toxicological assessment of MCHP.

Signaling Pathway of MCHP-Induced Oxidative Stress

oxidative_stress MCHP MCHP Exposure Mitochondria Mitochondrial Dysfunction MCHP->Mitochondria ROS Increased ROS Production (e.g., O2-, H2O2) Mitochondria->ROS OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage CellularResponse Cellular Stress Response (e.g., Nrf2 activation) ROS->CellularResponse Apoptosis Apoptosis / Cell Death OxidativeDamage->Apoptosis CellularResponse->Apoptosis insufficient response

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Monocyclohexyl Phthalate (MCHP) Extraction Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Monocyclohexyl phthalate (MCHP) extraction from complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the recovery and reproducibility of MCHP analysis. Here, we synthesize technical expertise with field-proven insights to address common challenges encountered during sample preparation and extraction.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding MCHP extraction.

Q1: Why is the pH of my sample important for MCHP extraction?

Q2: I am seeing low and inconsistent recoveries for MCHP. What is the most likely cause?

A2: Low and inconsistent recoveries for MCHP can stem from several factors. One of the most common issues is improper pH control during extraction, leading to incomplete retention on the SPE cartridge or poor partitioning into the organic solvent during LLE.[3] Other potential causes include inefficient enzymatic hydrolysis of conjugated MCHP, analyte breakthrough during sample loading or washing in SPE, or the formation of emulsions during LLE.[4]

Q3: What type of Solid-Phase Extraction (SPE) sorbent is best for MCHP?

A3: For an acidic analyte like MCHP with a computed LogP of 2.9, reversed-phase SPE is the most common and effective approach.[5] Sorbents such as C18 are a good starting point. However, polymeric sorbents with a hydrophilic-lipophilic balance (HLB) can offer superior performance for a broader range of phthalate metabolites and may provide better recovery and reproducibility for MCHP, especially from complex matrices like urine and plasma.[6]

Q4: Is enzymatic hydrolysis necessary for MCHP analysis in urine?

A4: Yes, for accurate quantification of total MCHP exposure, enzymatic hydrolysis is a critical step. In the body, MCHP is often conjugated with glucuronic acid to form a more water-soluble metabolite that is readily excreted in urine. The CDC's well-established methods for analyzing phthalate metabolites in urine include a deconjugation step using β-glucuronidase to cleave this conjugate and measure the total MCHP concentration.[7][8]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis of MCHP?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[9] To mitigate these effects for MCHP analysis, several strategies can be employed. These include optimizing the sample cleanup process to remove interfering matrix components, adjusting chromatographic conditions to separate MCHP from co-eluting interferences, and using a stable isotope-labeled internal standard for MCHP (e.g., Monocyclohexyl Phthalate-d4) to compensate for signal variations.[10][11] Sample dilution can also be a simple and effective approach, provided the analyte concentration remains above the limit of detection.[10]

In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect approach to resolving common issues during MCHP extraction.

Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Low recovery in SPE is a frequent problem that can often be resolved by systematically evaluating each step of the process.

Problem: Low or no recovery of MCHP in the final eluate.

Systematic Troubleshooting Workflow:

Caption: Troubleshooting workflow for low MCHP recovery in SPE.

Detailed Scenarios and Solutions:

Symptom Potential Cause Recommended Solution & Explanation
High MCHP concentration in the loading flow-through Incorrect Sample pH: If the sample pH is too high (above the pKa of MCHP), the analyte will be ionized and will not retain well on a reversed-phase sorbent.Adjust sample pH: Lower the sample pH to at least 2 units below the estimated pKa of MCHP (~4.2). A pH of around 2.2 will ensure MCHP is in its neutral, more hydrophobic form, maximizing its interaction with the C18 or HLB sorbent.
Sample Loading Flow Rate is Too Fast: Insufficient residence time of the sample on the sorbent can lead to analyte breakthrough.Decrease flow rate: Reduce the sample loading flow rate to allow for adequate interaction between MCHP and the sorbent. A slow, steady drip is often recommended.
Sorbent Bed Dried Out: If the SPE cartridge is allowed to dry out after conditioning and before sample loading, the sorbent's retention capabilities can be compromised.Maintain a wet sorbent bed: After conditioning, do not allow the sorbent to go dry. Leave a small amount of the equilibration solvent above the sorbent bed before loading the sample.
MCHP detected in the wash solvent Wash Solvent is Too Strong: The wash solvent may have too high of an organic content, causing the MCHP to be prematurely eluted from the cartridge.Decrease wash solvent strength: Reduce the percentage of organic solvent in your wash step. The goal is to wash away more polar interferences while retaining the MCHP.
Incorrect Wash Solvent pH: If the pH of the wash solvent is too high, it can ionize the MCHP, reducing its retention.Maintain a low pH in the wash solvent: Ensure the pH of the wash solvent is low enough to keep the MCHP in its neutral form.
Low MCHP in the final eluate, but not detected in flow-through or wash Incomplete Elution: The elution solvent may not be strong enough to desorb the MCHP from the sorbent.Increase elution solvent strength and/or volume: Increase the percentage of organic solvent in the elution step. You can also try a stronger solvent (e.g., methanol or acetonitrile). Increasing the volume of the elution solvent can also improve recovery.
Incorrect Elution Solvent pH: For complete elution, it can be beneficial to have the MCHP in its ionized state to reduce its affinity for the reversed-phase sorbent.Increase the pH of the elution solvent: While not always necessary, adding a small amount of a weak base (e.g., ammonium hydroxide) to the elution solvent can increase the pH, ionize the MCHP, and facilitate its elution.
Troubleshooting Issues in Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique, but it can present its own set of challenges, particularly with complex matrices like plasma and serum.

Problem: Emulsion formation and low recovery in LLE.

Decision Pathway for LLE Troubleshooting:

Caption: Decision pathway for troubleshooting common LLE issues.

Detailed Scenarios and Solutions:

Symptom Potential Cause Recommended Solution & Explanation
Formation of a stable emulsion between the aqueous and organic layers High concentration of lipids and proteins: Biological matrices like plasma and serum are rich in components that can act as emulsifying agents.Gentle Mixing: Instead of vigorous shaking, gently rock or invert the extraction vessel to minimize emulsion formation.[4]
Centrifugation: Centrifuging the sample can help to break the emulsion and create a distinct phase boundary.
Salting Out: Adding a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase its polarity and help to break the emulsion.[4]
Low recovery of MCHP in the organic phase Incorrect pH of the aqueous phase: If the pH is too high, MCHP will be ionized and remain in the aqueous phase.Adjust pH: Acidify the aqueous sample to a pH of approximately 2.2 to ensure MCHP is in its neutral, more organic-soluble form.
Inappropriate solvent choice: The polarity of the extraction solvent may not be optimal for partitioning MCHP.Optimize solvent: While moderately polar solvents like ethyl acetate are often a good starting point, you may need to experiment with other solvents or solvent mixtures to find the optimal partitioning for MCHP.
Insufficient extraction volume or single extraction: A single extraction may not be sufficient to recover all of the MCHP.Increase solvent volume or perform multiple extractions: Increasing the volume of the organic solvent can improve recovery. Alternatively, performing two or three extractions with smaller volumes of organic solvent is often more effective than a single extraction with a large volume.

Detailed Experimental Protocols

These protocols provide a starting point for the extraction of MCHP from human urine and plasma. Optimization may be required for your specific application and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) of MCHP from Human Urine

This protocol is adapted from methodologies used for the analysis of phthalate metabolites in urine, such as those employed by the CDC.[7][8]

1. Sample Pre-treatment (Enzymatic Hydrolysis)

  • To 1 mL of urine in a glass tube, add an internal standard solution containing MCHP-d4.

  • Add 500 µL of a pH 6.5 ammonium acetate buffer.[7]

  • Add 10 µL of β-glucuronidase enzyme solution.

  • Gently vortex the sample and incubate at 37°C for at least 2 hours to ensure complete deconjugation of MCHP-glucuronide.

  • After incubation, acidify the sample to a pH of ~2.2 with a suitable acid (e.g., formic acid or acetic acid).

2. Solid-Phase Extraction (SPE)

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric HLB sorbent, 3 mL, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) at a low pH to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum for 5-10 minutes.

  • Elution: Elute the MCHP from the cartridge with 3 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of a mobile phase-compatible solvent for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of MCHP from Human Plasma/Serum

This protocol is a general procedure for the extraction of acidic analytes from plasma or serum and should be optimized for MCHP.

1. Sample Pre-treatment (Protein Precipitation and Acidification)

  • To 500 µL of plasma or serum in a glass tube, add an internal standard solution containing MCHP-d4.

  • Add 1.5 mL of cold acetonitrile to precipitate the proteins.

  • Vortex the sample vigorously for 30 seconds and then centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean glass tube.

  • Acidify the supernatant to a pH of ~2.2 with a suitable acid.

2. Liquid-Liquid Extraction (LLE)

  • Add 3 mL of an appropriate, immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the acidified supernatant.

  • Gently mix the two phases by inverting the tube for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Centrifuge the sample at a moderate speed (e.g., 2000 x g) for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper organic layer to a new glass tube.

  • Repeat the extraction (steps 1-4) with an additional 3 mL of the organic solvent and combine the organic layers.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a mobile phase-compatible solvent for LC-MS/MS analysis.

Data Summary Tables

Table 1: Physicochemical Properties of Monocyclohexyl Phthalate (MCHP)

PropertyValueSource
Molecular FormulaC₁₄H₁₆O₄PubChem
Molecular Weight248.27 g/mol PubChem[5]
Computed LogP2.9PubChem[5]
Estimated pKa~4.2 (based on benzoic acid)[1][2]

Table 2: Comparison of SPE Sorbent Performance for Phthalate Metabolites

Sorbent TypeGeneral AdvantagesPotential Disadvantages for MCHP
C18 (Silica-based) Well-characterized, widely available, good retention for non-polar compounds.Can have secondary interactions with residual silanols; may have lower recovery for more polar phthalate metabolites.
HLB (Polymeric) Hydrophilic-lipophilic balanced, good for a wide range of analyte polarities, stable across a wide pH range.May have different selectivity compared to C18, requiring method re-optimization.[6]
Mixed-Mode Anion Exchange Combines reversed-phase and anion-exchange mechanisms for enhanced selectivity for acidic analytes like MCHP.Requires more complex method development, particularly for the elution step.

References

  • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044.
  • Centers for Disease Control and Prevention. (2018).
  • Hawach Scientific. (n.d.).
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery - SPE Method.
  • PubChem. (n.d.). Dicyclohexyl phthalate.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Thermo Fisher Scientific. (n.d.). SPE Troubleshooting.
  • Centers for Disease Control and Prevention. (2017).
  • Dolan, J. W. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC North America, 35(12), 852-855.
  • PubChem. (n.d.). Monocyclohexyl phthalate.
  • K-Jhil Scientific. (n.d.). Tips for Troubleshooting Liquid-Liquid Extraction.
  • Waters. (n.d.). Optimized SPE for UPLC-MS/MS and GC-MS/MS Determination of THC and its Metabolites in Urine and Blood.
  • U.S. Environmental Protection Agency. (n.d.).
  • Wang, Y., et al. (2023). Phthalates and phthalate metabolites in urine from Tianjin and implications for platelet mitochondrial DNA methylation. Frontiers in Public Health, 11, 1158019.
  • Benchchem. (n.d.).
  • Zhang, T., et al. (2016). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. RSC Advances, 6(10), 8349-8357.
  • Furey, A., et al. (2013).
  • McMahon, T. B., & Kebarle, P. (1977). Intrinsic acidities of substituted benzoic acids determined by gas phase proton transfer equilibria. Journal of the American Chemical Society, 99(7), 2222-2230.
  • Thermo Fisher Scientific. (n.d.). SPE Troubleshooting.
  • MedChemExpress. (n.d.).
  • Pan, S., & Zhou, Z. (2008). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry.
  • Sigma-Aldrich. (n.d.). SPE Basics: Sorbents, Sorption, and Multiclass Analytes.
  • Silva, M. J., et al. (2007). Temporal Trends in Phthalate Exposures: Findings from the National Health and Nutrition Examination Survey, 2001–2010. Environmental Health Perspectives, 122(3), 235-241.

Sources

Technical Support Center: High-Sensitivity Detection of MCHP (Monocyclohexyl Phthalate)

[1]

Topic: Improving Signal-to-Noise Ratio (SNR) for Low-Level MCHP Analysis via LC-MS/MS Audience: Bioanalytical Scientists, Toxicologists, and E&L (Extractables & Leachables) Specialists Version: 2.1 (Current)

Core Directive: The Challenge of MCHP Analysis

Monocyclohexyl phthalate (MCHP) is a monoester metabolite of the plasticizer Dicyclohexyl phthalate (DCHP). In drug development, it is a critical target for Extractables & Leachables (E&L) studies and toxicology screening.

The Primary Technical Hurdle: The detection of MCHP at trace levels (ppb/ppt) is frequently compromised by ubiquitous phthalate background noise . Because phthalates are present in laboratory plastics, solvents, and even instrument tubing, the "Noise" (N) often rises to mask the "Signal" (S). Improving SNR requires a dual strategy: suppressing the background and enhancing ionization efficiency .

Troubleshooting Guide (Q&A Format)

Category A: High Background Noise (The "Ghost Peak" Phenomenon)

Q: I see a persistent MCHP peak in my blank samples. How do I distinguish the analyte from system contamination?

A: This is the most common issue in phthalate analysis. The contamination likely originates from the LC solvent lines or the mobile phase itself.

Technical Solution: The "Trap Column" Strategy To improve SNR, you must physically separate the system contamination from the sample analyte.

  • Install a Trap Column: Place a small C18 column (e.g., 50 mm) between the mixing valve and the autosampler injector .

  • Mechanism: Phthalates from the solvent/pump will be retained on the Trap Column. When the gradient starts, these "system" phthalates elute later than the "sample" phthalates (which are injected after the trap).

  • Result: You will see two peaks: a sharp peak (Analytes) and a broad, delayed peak (System Background). This immediately clears the noise window for your target.

Q: My baseline noise is high across the entire run. Is my mobile phase contributing?

A: Yes. Standard "HPLC Grade" solvents often contain phthalate residues sufficient to ruin low-level MCHP detection.

  • Protocol: Switch to LC-MS Hypergrade solvents.

  • Glassware: Replace all plastic solvent reservoirs with pre-rinsed glass bottles. Avoid using Parafilm® (a major source of phthalates).

  • Tubing: If possible, replace PTFE tubing with PEEK or Stainless Steel in the flow path prior to the column.

Category B: Low Signal Intensity (Ionization Failure)

Q: I am using Positive Mode ESI but getting poor sensitivity for MCHP. Why?

A: MCHP is a monoester with a free carboxylic acid group. Unlike diesters (which protonate well in Positive Mode,

Negative Mode ESI (

)

Optimization Protocol:

  • Switch Polarity: Set MS to ESI Negative.

  • Mobile Phase Modifier: Remove Formic Acid (which suppresses negative ionization). Instead, use 0.02% Ammonium Acetate or Ammonium Fluoride (0.1 mM). These buffers facilitate deprotonation and stabilize the

    
     ion (m/z ~247).
    
  • pH Control: Ensure the mobile phase pH is near neutral (pH 6.5–7.0) to ensure the carboxylic acid is deprotonated.

Q: My signal is unstable (suppressed) in urine/plasma matrices.

A: Matrix effects are suppressing ionization.

  • Internal Standard: You must use an isotopically labeled internal standard (e.g.,

    
    -MCHP or 
    
    
    -MBP) to normalize ionization variability.
  • Sample Prep: Move from "Dilute-and-Shoot" to Solid Phase Extraction (SPE) . Use a polymeric weak anion exchange (WAX) cartridge to capture the acidic MCHP, washing away neutral matrix interferences.

Experimental Workflows & Diagrams

Workflow 1: The "Trap Column" Configuration for SNR Improvement

This setup is mandatory for low-level phthalate limits of quantitation (LOQ).

TrapColumnSetupcluster_lcLC System ModificationSolventsMobile Phase(Glass Bottles)PumpLC Pump(Contamination Source)Solvents->PumpDirty SolventTrapTRAP COLUMN(Retains System Phthalates)Pump->TrapBackground PhthalatesInjectorAutosampler(Sample Injection)Trap->InjectorClean BaselineColumnAnalytical Column(Separation)Injector->ColumnAnalyte + Delayed BackgroundMSMS/MS Detector(ESI Negative)Column->MSResolved Peaks

Caption: Schematic of the Trap Column placement. By placing a retentive column before the injector, background phthalates are delayed, separating them from the target MCHP signal.

Workflow 2: MCHP Ionization & Fragmentation Logic

Understanding the chemistry is vital for selecting the correct MRM transitions.

MCHP_IonizationMCHPMCHP (Neutral)MW: 248.28ESIESI Source (Negative Mode)Ammonium Acetate BufferMCHP->ESIDeprotonationPrecursorPrecursor Ion [M-H]-m/z 247.1ESI->PrecursorCollisionCollision Cell (CID)Energy: 15-20 eVPrecursor->CollisionProduct1Product Ion A(Phthalate Monoanion)m/z 121Collision->Product1Primary QuantifierProduct2Product Ion B(Loss of Cyclohexene)m/z 77Collision->Product2Qualifier

Caption: Reaction monitoring pathway for MCHP. Negative mode ionization yields the [M-H]- precursor, which fragments into characteristic phthalate ions.

Quantitative Optimization Data

Use the following parameters as a baseline for method development. Values may vary by instrument platform (e.g., SCIEX vs. Thermo vs. Agilent).

Table 1: Recommended MS/MS Parameters for MCHP

ParameterSettingRationale
Ionization Mode ESI Negative (-) Monoesters are acidic; Positive mode yields 10-50x lower signal.
Precursor Ion 247.1 m/z Corresponds to

.
Quantifier Ion 121.0 m/z Stable benzoate fragment; high intensity.
Qualifier Ion 77.0 m/z Phenyl ring fragment; confirms structural identity.
Mobile Phase A Water + 5mM Ammonium AcetateBuffer required to stabilize deprotonated state.
Mobile Phase B Acetonitrile (LC-MS Grade)MeOH can cause transesterification; ACN is preferred.
Cone Voltage 20 - 30 VOptimization required to prevent in-source fragmentation.
Collision Energy 15 - 25 eVModerate energy required to cleave the ester bond.

Table 2: Signal-to-Noise Improvement Checklist

InterventionExpected SNR GainMechanism
Trap Column 5x - 10x Physically separates background noise from analyte peak.
Glass Reservoirs 2xEliminates leaching from plastic solvent bottles.
ESI (-) Mode 20x Exploits the acidic nature of MCHP for better ionization.
WAX SPE Cleanup 3x - 5xRemoves matrix suppressors (phospholipids/salts).

References & Grounding

  • Anderson, W.A.C., et al. (2002).[1] "Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry." The Analyst, 127, 1193-1197.[1]

    • Relevance: Establishes ESI Negative mode as the standard for monoester phthalate detection and defines limits of determination.

  • Blount, B.C., et al. (2000). "Quantitative Detection of Eight Phthalate Metabolites in Human Urine Using HPLC-APCI-MS/MS." Analytical Chemistry, 72(17), 4127–4134.

    • Relevance: Foundational text on separating phthalate metabolites and handling background contamination.[1]

  • Servaes, K., et al. (2013). "Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry." Journal of Analytical Methods in Chemistry.

    • Relevance: Provides specific MRM transitions and mobile phase buffer compositions (Ammonium Acetate) for MCHP.

  • U.S. EPA / NIEHS. (2025). "Risk Evaluation for Dicyclohexyl Phthalate (DCHP)."

    • Relevance: Contextualizes MCHP as the primary toxic metabolite of DCHP in regulatory frameworks.

Disclaimer: This guide focuses on the chemical analysis of the metabolite MCHP.[1][2] If your query referred to Micro-Channel Plate (MCP) detectors for Time-of-Flight Mass Spectrometry, please contact your instrument vendor regarding "Dark Current" and "Ion Feedback" suppression.

Technical Support Center: Optimization of GC-MS Parameters for Monocyclohexyl Phthalate (MCHP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Monocyclohexyl phthalate (MCHP) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you might have before starting or optimizing your MCHP analysis.

Q1: What is Monocyclohexyl phthalate (MCHP) and why is its analysis critical?

Monocyclohexyl phthalate (MCHP) is the primary metabolite of the plasticizer Dicyclohexyl phthalate (DCHP). DCHP is used in various consumer products, and concerns have been raised about its potential endocrine-disrupting properties.[1] MCHP is a biomarker of exposure to DCHP, and its quantification in biological matrices is essential for toxicological studies and human health risk assessments. Its chemical structure includes a polar carboxylic acid group, which presents unique challenges for GC-MS analysis compared to its parent diester compound.[2]

Q2: Is derivatization necessary for the GC-MS analysis of MCHP?

In most cases, yes, derivatization is highly recommended. The free carboxylic acid group on MCHP is highly polar and thermally labile. Without derivatization, you are likely to encounter significant analytical problems:

  • Poor Peak Shape: The polar -COOH group can interact with active sites (silanols) in the GC inlet liner and column, causing severe peak tailing.[3][4]

  • Low Sensitivity: Adsorption onto active sites leads to analyte loss and a reduced signal.

  • Poor Reproducibility: Inconsistent interactions in the flow path result in variable peak areas and retention times.

Derivatization, typically silylation (e.g., with BSTFA) or methylation, converts the polar -COOH group into a less polar, more volatile, and more thermally stable ester or silyl ester.[3] This dramatically improves chromatographic performance. While some advanced methods for phthalate metabolites aim to eliminate this step, they require exceptionally inert GC systems and careful optimization of injection parameters.[3][5] For routine, robust analysis, derivatization remains the gold standard.

Q3: What are the characteristic mass-to-charge (m/z) ions for identifying MCHP?

The fragmentation of phthalates in electron ionization (EI) mass spectrometry is well-characterized. For phthalate monoesters like MCHP, after derivatization (e.g., methylation), you will observe characteristic ions. While a library spectrum for the specific MCHP derivative is the best reference, the fragmentation pattern is predictable. Phthalates often produce a characteristic fragment at m/z 149 , corresponding to the protonated phthalic anhydride ion.[6][7] Other significant fragments will arise from the loss of the derivatized carboxyl group and the cyclohexyl group.

For confident identification and quantification using Selected Ion Monitoring (SIM), it is crucial to determine the most abundant and specific ions from a full scan analysis of a derivatized MCHP standard.

Q4: Phthalate contamination is notorious. How can I prevent it from compromising my MCHP analysis?

Phthalates are ubiquitous in laboratory environments, originating from plastics in solvents, pipette tips, vial caps, and more.[8] Minimizing background contamination is critical for accurate low-level quantification.

  • Use High-Purity Solvents: Purchase solvents in glass bottles, preferably "distilled-in-glass" or "phthalate-free" grade.

  • Avoid Plasticware: Use glass pipettes and syringes wherever possible. If plastic tips are unavoidable, rinse them with a suitable solvent before use.

  • Use Proper Vial Caps: Opt for vials with PTFE-lined septa, as these are less likely to leach phthalates.[8]

  • Bake Out Glassware: Heat all glassware in a muffle furnace to remove organic contaminants.

  • Run Method Blanks: Regularly analyze a "blank" sample (containing only the extraction and derivatization reagents) to assess the level of background contamination.[9] The signal from your blank should be negligible compared to your lowest calibration standard.

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and resolving specific problems encountered during MCHP analysis.

Problem: Poor Peak Shape (Severe Tailing)

Q: My derivatized MCHP peak exhibits significant tailing, even after derivatization. What are the causes and solutions?

A: Peak tailing is a classic sign of unwanted secondary interactions within the GC system. Even with derivatization, residual activity in the flow path can cause issues.

Causality & Troubleshooting Steps:

  • Inactive Inlet Liner: The primary point of interaction is the inlet liner. Standard glass wool liners can have active sites.

    • Solution: Switch to a high-quality, deactivated liner, preferably with glass wool that is also deactivated. An Ultra Inert (UI) liner is an excellent choice.[10] Ensure the liner is replaced regularly, as its inertness degrades over time.

  • Column Contamination or Degradation: Non-volatile matrix components can accumulate at the head of the column, creating active sites. The stationary phase can also degrade over time, exposing active sites on the fused silica tubing.

    • Solution:

      • Column Trimming: Remove the first 10-15 cm from the front of the column. This removes the most contaminated section.

      • Guard Column: Use a 5-meter deactivated guard column to protect the analytical column from matrix components.

      • Column Replacement: If trimming does not resolve the issue, the column may be irreversibly damaged and require replacement.

  • Incomplete Derivatization: If the derivatization reaction is incomplete, a portion of the MCHP will remain in its free acid form, which will tail severely.

    • Solution: Optimize the derivatization protocol. Ensure the reagent is fresh, the reaction time and temperature are adequate, and the sample is completely dry, as water can quench the reaction.

  • Cold Spots: A temperature drop between the GC column outlet and the MS ion source can cause analytes to condense, leading to peak broadening and tailing.

    • Solution: Ensure the MS transfer line temperature is set appropriately, typically 10-20 °C higher than the final oven temperature.

Problem: Low Sensitivity and Poor Signal-to-Noise (S/N)

Q: I am having difficulty achieving the required limits of detection for MCHP. How can I improve my instrument's sensitivity?

A: Low sensitivity can stem from analyte loss, inefficient ionization, or high background noise. A systematic approach is needed to identify the root cause.

Causality & Troubleshooting Steps:

  • Switch to Selected Ion Monitoring (SIM) Mode: Full scan mode acquires all ions over a mass range, which is great for identification but poor for sensitivity. SIM mode focuses the mass spectrometer on only a few characteristic ions of your target analyte. This increases the dwell time on each ion, significantly boosting the S/N ratio.[8][11]

    • Action: From a full scan of a standard, select 2-3 of the most abundant and specific ions for MCHP (one for quantification, others for qualification).

  • Check for System Leaks: Air leaking into the GC or MS system introduces oxygen and water, which can suppress the signal and create high background noise. The most common sign of a leak is a high abundance of ions at m/z 18 (water), 28 (nitrogen), and 32 (oxygen) in the background spectrum.

    • Action: Perform a leak check, paying close attention to the injection port septum, column fittings, and vacuum seals.[12]

  • Optimize Injection Parameters: Inefficient transfer of the sample onto the column is a common cause of poor signal.

    • Action: Consider using a pulsed splitless injection. This technique increases the inlet pressure during the injection, forcing the sample onto the column more rapidly and minimizing analyte degradation or adsorption in the inlet.[10]

  • Clean the MS Ion Source: Over time, the ion source becomes coated with sample matrix and column bleed, reducing its ability to efficiently ionize analytes.

    • Action: Follow the manufacturer's procedure for cleaning the ion source, repeller, and lenses. This is a routine maintenance task that is essential for maintaining sensitivity.[13]

Troubleshooting Workflow: Low MCHP Signal

Below is a logical decision tree to guide your troubleshooting process for low signal issues.

LowSignal_Troubleshooting start Low MCHP Signal (Poor S/N) sim_mode Are you using SIM Mode? start->sim_mode use_sim Switch to SIM Mode. Select 2-3 characteristic ions. sim_mode->use_sim No leak_check Check MS Tune Report. High m/z 18, 28, 32? sim_mode->leak_check Yes end_good Problem Resolved use_sim->end_good perform_leak_check Perform System Leak Check. Check septum and fittings. leak_check->perform_leak_check Yes source_clean When was the ion source last cleaned? leak_check->source_clean No perform_leak_check->end_good clean_source Clean the Ion Source, repeller, and lenses. source_clean->clean_source >3 months ago or unknown injection_opt Optimize Injection. Use Pulsed Splitless. source_clean->injection_opt Recently clean_source->end_good injection_opt->end_good

Sources

Technical Support Center: Multivariate Optimization for MCHP Microextraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing microextraction protocols for Mono-cyclohexyl phthalate (MCHP) , a critical biomarker of Dicyclohexyl phthalate (DCHP) exposure.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Design of Experiment (DoE) Implementation for MCHP Recovery

Core Directive: The Move to Multivariate

Why your One-Factor-at-a-Time (OFAT) approach is failing: MCHP (


) is a monoester with a free carboxylic acid group. Its extraction efficiency is governed by complex interactions between pH , ionic strength , and matrix viscosity  (especially in urine/serum).[1] OFAT methods miss these interactions.[2] For example, the optimal pH changes depending on the ionic strength due to the "salting-out" vs. "oiling-out" competition.[1]

To achieve limits of detection (LOD) in the low ng/mL range required for biomonitoring, you must employ Multivariate Optimization using Chemometrics.

Experimental Protocol: The Optimization Workflow

Do not guess your parameters. Follow this self-validating workflow to establish a robust method (e.g., DLLME, SPME, or SBSE).

Phase A: Screening (Plackett-Burman Design)

Goal: Filter the "noise." Identify which of the 6-7 potential variables actually impact MCHP recovery.

  • Experimental N:

    
     (where 
    
    
    
    is factors). Typically 12 runs.
  • Key Variables to Screen:

    • Sample pH: (Critical for MCHP protonation).

    • Salt Addition (% w/v): (Ionic strength).

    • Extraction Time: (Mass transfer kinetics).

    • Desorption/Elution Volume: (Enrichment factor).

    • Agitation Speed: (Diffusion layer thickness).

    • Enzymatic Hydrolysis Time: (If analyzing total MCHP).

Phase B: Optimization (Central Composite or Box-Behnken Design)

Goal: Model the curvature. Find the exact "sweet spot" for the significant factors identified in Phase A.

  • Method: Use Box-Behnken Design (BBD) if you want to avoid extreme conditions (e.g., preventing protein precipitation at very low pH + high salt).[1]

  • Response Variable (Y): Chromatographic Peak Area or Enrichment Factor (EF).

Phase C: The "Desirability Function"

Goal: Balance conflicting goals (e.g., maximizing recovery vs. minimizing solvent usage).

  • Calculate the global desirability (

    
    ) where 
    
    
    
    .

Troubleshooting & FAQs

Direct solutions to common failure modes observed in MCHP analysis.

Issue: Low Recovery Despite Acidification

Q: I adjusted my urine sample to pH 2.0 to protonate MCHP, but my recovery in SPME is still <40%. Why? A: You likely have Matrix Interference (Competition) .

  • The Mechanism: At pH 2, huge amounts of endogenous organic acids (hippuric acid, uric acid) are also protonated and compete for the fiber/solvent active sites.[1]

  • The Fix:

    • Switch Design: Use a Headspace (HS-SPME) mode if the fiber allows, or switch to Air-Assisted DLLME (AA-DLLME) to increase surface area without fiber saturation.[1]

    • Optimization Adjustment: In your DoE, add a "Wash Step" factor. A brief dip in neutral water can remove matrix interferences while retaining the hydrophobic MCHP.

Issue: High Variability (RSD > 20%)

Q: My center points in the Box-Behnken design show high variability. Is my instrument drifting? A: It is likely Enzymatic Hydrolysis Inconsistency .

  • The Mechanism: MCHP is excreted as a glucuronide conjugate. If your

    
    -glucuronidase hydrolysis isn't complete or stopped precisely, free MCHP levels fluctuate.[1]
    
  • The Fix: Treat "Hydrolysis Time" and "Enzyme Concentration" as fixed constants, not variables. Ensure the reaction is quenched (e.g., with ice-cold acetonitrile) before starting the extraction optimization.[1]

Issue: "Ghost" MCHP Peaks (Carryover)

Q: I see MCHP peaks in my blanks. Is it the column? A: It is likely Laboratory Contamination .

  • The Mechanism: Phthalates are ubiquitous. DCHP (the parent) can hydrolyze to MCHP in the injector port or during storage if water is present.

  • The Fix:

    • Glassware: Bake all glassware at 400°C for 4 hours.

    • Solvents: Use only LC-MS grade solvents.

    • Blank Subtraction: In your multivariate model, use (Signal - Blank) as the response variable, not just Signal.

Data Presentation: Critical Parameters for MCHP

Table 1: Key Factors for MCHP Optimization (DLLME/SPME)

ParameterRange to TestMechanism of ActionInteraction Risk
pH 2.0 – 6.0pKa Control: MCHP pKa

3.[1]8. Must be protonated (neutral) for hydrophobic extraction.
High interaction with Salt .[3] (Salt effect is weaker at wrong pH).
Ionic Strength (NaCl) 0 – 30% (w/v)Salting Out: Decreases solubility of MCHP in water, pushing it to the organic phase.High interaction with Viscosity . Too much salt hinders mass transfer.
Disperser Solvent Acetone, MeOH, ACNSurface Area: Critical for forming the cloudy emulsion in DLLME.[1]Interaction with Extraction Solvent . Must be miscible with both phases.[4]
Extraction Time 1 – 30 minEquilibrium: Time to reach partition equilibrium.Interaction with Temperature .[2][5][6] (Faster kinetics at higher T).

Visualization: The Optimization Logic

The following diagram illustrates the decision matrix for optimizing MCHP extraction, distinguishing between Screening (PBD) and Optimization (RSM) phases.

MCHP_Optimization_Workflow Start Start: MCHP Extraction Method Define_Space Define Design Space (pH, Salt, Solvent, Time) Start->Define_Space Screening Screening Phase (Plackett-Burman Design) Define_Space->Screening Analyze_Pareto Analyze Pareto Chart (Identify Significant Factors) Screening->Analyze_Pareto Decision Are >3 Factors Significant? Analyze_Pareto->Decision Refine Refine Ranges / Fix Minor Factors Decision->Refine Yes (Too Complex) Optimization Optimization Phase (Box-Behnken or CCD) Decision->Optimization No (2-3 Factors) Refine->Optimization Model_Validation Validate Model (ANOVA, Lack of Fit) Optimization->Model_Validation Final_Method Final Validated Method (Optimal Conditions) Model_Validation->Final_Method

Figure 1: Decision logic for multivariate optimization of MCHP microextraction. Note the critical checkpoint after screening to ensure the Response Surface Model (RSM) is not over-parameterized.

References

  • Multivariate Optimization of Microextraction for Phthalates Pena, M.T., et al.[1][5] "Multivariate optimization of a solid-phase microextraction method for the analysis of phthalate esters in environmental waters." Journal of Chromatography A, 1072(1), 63-72.[1][5]

  • Air-Assisted DLLME for Phthalate Monoesters Viana, T., et al.[1] "Development of an Air-assisted Dispersive Liquid-Liquid Microextraction Method as a Valuable Biomonitoring Tool for Exposure Assessment of Phthalates."[1][4] Brazilian Journal of Analytical Chemistry.

  • Derivatization-Free GC-MS Analysis of MCHP Tankiewicz, M., et al.[1] "Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step." Frontiers in Chemistry.

  • Optimization of Microextraction using Box-Behnken Rocha, D., et al.[1] "Solvent Bar Microextraction Method Based on a Natural Deep Eutectic Solvent and Multivariate Optimization." Molecules.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Monocyclohexyl Phthalate (MCHP) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Monocyclohexyl phthalate (MCHP), a key metabolite of the plasticizer dicyclohexyl phthalate (DCHP). As a critical analyte in toxicological and environmental monitoring, the accurate and precise measurement of MCHP is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to support the selection and validation of appropriate analytical techniques.

The Significance of Monocyclohexyl Phthalate (MCHP) Quantification

Monocyclohexyl phthalate (MCHP) is the primary urinary metabolite of dicyclohexyl phthalate (DCHP), a plasticizer used in a variety of consumer products. Due to the potential for human exposure and concerns over endocrine-disrupting effects of phthalates, robust and reliable analytical methods for quantifying MCHP in biological and environmental matrices are essential for accurate risk assessment.[1] This guide will compare the two most prevalent analytical techniques for MCHP quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methodologies: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for MCHP quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a powerful technique for separating components of a mixture in a liquid mobile phase that is pumped through a stationary phase packed in a column. For MCHP analysis, a reversed-phase C18 column is commonly employed.[2] Detection is typically achieved using a UV detector, as the benzene ring in the MCHP molecule absorbs ultraviolet light.

  • Principle of Operation: The separation is based on the differential partitioning of MCHP between the nonpolar stationary phase and a polar mobile phase. The retention time of MCHP is a key parameter for its identification.

  • Strengths: HPLC-UV is a robust, cost-effective, and widely available technique. Method development can be relatively straightforward.

  • Limitations: The primary limitation is its lower sensitivity and selectivity compared to mass spectrometric methods. Co-eluting compounds from complex matrices can interfere with the MCHP peak, leading to inaccurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a commonly used technique for phthalate analysis due to its simplicity, speed, and affordability.[3] For phthalate analysis, GC-MS has been reported to offer better chromatographic resolution compared to LC-MS.[3]

  • Principle of Operation: In GC, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.

  • Strengths: GC-MS offers exceptional sensitivity and selectivity, allowing for the detection and quantification of MCHP at very low concentrations, even in complex matrices. The mass spectrum provides a high degree of confidence in the identification of the analyte.

  • Limitations: MCHP, being a monoester phthalate, is polar and can be thermally unstable, which may necessitate a derivatization step to improve its volatility and thermal stability for GC analysis.[1] However, recent advancements have shown the potential for direct analysis without derivatization.[1]

Performance Comparison: HPLC-UV vs. GC-MS for MCHP Quantification

The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the quantification of MCHP, based on typical experimental data for phthalate analysis.

Performance ParameterHPLC-UVGC-MSJustification & Rationale
Specificity/Selectivity ModerateHighHPLC-UV relies on retention time and UV absorbance, which can be prone to interference from co-eluting compounds. GC-MS provides a unique mass spectrum for each compound, offering a much higher degree of certainty in identification.
Linearity (r²) Typically >0.99Typically >0.999Both techniques can achieve excellent linearity over a defined concentration range. A correlation coefficient close to 1 indicates a strong linear relationship between the analyte concentration and the instrument response.
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL rangeGC-MS is inherently more sensitive than HPLC-UV, allowing for the detection of much lower concentrations of MCHP.
Limit of Quantitation (LOQ) µg/mL rangeng/mL rangeThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. The superior sensitivity of GC-MS translates to a lower LOQ.
Accuracy (% Recovery) Typically 90-110%Typically 95-105%Both methods can achieve high accuracy. Accuracy is a measure of how close the experimental value is to the true value and is often assessed by analyzing spiked samples.
Precision (%RSD) < 5%< 5%Precision reflects the closeness of repeated measurements. Both techniques can demonstrate excellent precision, with a relative standard deviation (RSD) of less than 5% for replicate analyses.
Sample Throughput ModerateModerate to HighModern autosamplers allow for high throughput with both techniques. However, GC-MS may have slightly longer run times depending on the temperature program.
Cost (Instrument & Consumables) LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems.

Experimental Protocol: Validation of an HPLC-UV Method for MCHP Quantification

This section provides a detailed, step-by-step protocol for the validation of an HPLC-UV method for the quantification of MCHP, in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[4] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4]

System Suitability

Causality: Before commencing method validation, it is crucial to ensure that the chromatographic system is performing adequately. System suitability tests are designed to verify that the system is suitable for the intended analysis on the day of the experiment.

Procedure:

  • Prepare a system suitability solution containing MCHP at a known concentration (e.g., the midpoint of the calibration range).

  • Inject the system suitability solution six times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0.

    • Theoretical plates (N): Should be > 2000.

    • Relative Standard Deviation (%RSD) of the peak area: Should be ≤ 2.0%.

Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Procedure:

  • Analyze a blank sample (matrix without MCHP) to ensure no interfering peaks are present at the retention time of MCHP.

  • Analyze a spiked sample (matrix with a known amount of MCHP) to demonstrate that the MCHP peak is well-resolved from any other peaks.

  • If available, analyze samples containing potential impurities or related substances to confirm that they do not co-elute with the MCHP peak.

Linearity and Range

Causality: Linearity demonstrates that there is a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Procedure:

  • Prepare a series of at least five calibration standards of MCHP covering the expected concentration range (e.g., 80% to 120% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the following:

    • Correlation coefficient (r²): Should be ≥ 0.99.

    • Y-intercept: Should be close to zero.

    • Slope of the regression line.

Accuracy

Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Procedure:

  • Prepare samples at three concentration levels (e.g., low, medium, and high) across the specified range, with each level prepared in triplicate.

  • Spike a known amount of MCHP into a blank matrix at these three concentration levels.

  • Analyze the spiked samples and calculate the percentage recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).

Procedure:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Calculate the %RSD of the results.

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both studies.

    • Acceptance Criteria: %RSD should be ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Procedure: There are several methods to determine LOD and LOQ. A common approach is based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Alternatively, the signal-to-noise ratio can be used, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[5]

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Procedure:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters and the final results.

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, accuracy, and precision.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Report & Implementation A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC/GC-MS) A->B C Optimize Method Parameters B->C D System Suitability C->D Proceed to Validation E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Compile Validation Report J->K L Method Implementation for Routine Use K->L M Ongoing Method Monitoring & Lifecycle Management L->M

Sources

A Guide to Ensuring Accuracy in Monocyclohexyl Phthalate (MCHP) Measurement: An Inter-laboratory Comparison Perspective

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the inter-laboratory comparison of Monocyclohexyl phthalate (MCHP) measurements. It is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this significant metabolite of dicyclohexyl phthalate (DCHP). We will delve into the critical aspects of analytical methodologies, the importance of proficiency testing, and best practices for ensuring data integrity.

Introduction: The Importance of Accurate MCHP Measurement

Monocyclohexyl phthalate (MCHP) is a primary metabolite of the plasticizer dicyclohexyl phthalate (DCHP), which is used in a variety of consumer products. As a biomarker of exposure, accurate MCHP measurement in biological matrices, particularly urine, is crucial for assessing human exposure and conducting toxicological studies. Given the potential for inter-laboratory variability to impact data comparability and regulatory decisions, participation in proficiency testing and adherence to validated analytical methods are paramount.

The European Human Biomonitoring Initiative (HBM4EU) has been instrumental in establishing a network of competent laboratories for monitoring exposure to various chemicals, including phthalates.[1] This initiative highlights the necessity of quality assurance and quality control (QA/QC) programs to ensure that data generated across different laboratories are comparable and reliable.[1][2]

Inter-laboratory Comparison: The HBM4EU Proficiency Testing Scheme

The HBM4EU project organized a series of proficiency tests (PT) to assess and enhance the analytical performance of European laboratories for a range of chemical biomarkers, including MCHP.[1] These round-robin tests are essential for identifying potential analytical biases, improving methodologies, and ultimately ensuring the generation of high-quality, comparable data across different studies.[1]

Performance Assessment: The Role of Z-Scores

A key metric used in the HBM4EU proficiency tests for evaluating laboratory performance is the z-score.[1] The z-score indicates how far a laboratory's result deviates from the assigned value, which is typically the consensus value from all participating laboratories or a reference value determined by expert labs.[1] The formula for calculating the z-score is:

z = (x - X) / σ

where:

  • x is the result of the individual laboratory

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment

The interpretation of z-scores in the HBM4EU program is as follows:[1]

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

This scoring system provides a clear and standardized method for laboratories to assess their analytical accuracy and identify areas for improvement.

HBM4EU Phthalate PT Results: A General Overview

Over four rounds of proficiency testing for 15 phthalate urinary biomarkers, the HBM4EU program observed a significant improvement in laboratory performance, with an average satisfactory rate of 90% by the end of the program.[1] The inter-laboratory reproducibility for single-isomer phthalates, a category that includes MCHP, averaged 24%.[1] This improved to 17% for laboratories that consistently demonstrated satisfactory performance.[1] While specific data for MCHP from each round is not publicly detailed, these figures underscore the value of such inter-laboratory comparisons in enhancing the reliability of phthalate metabolite measurements.

Analytical Methodologies for MCHP Quantification

The accurate measurement of MCHP relies on robust and validated analytical methods. The two predominant techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of phthalates.[3] It offers high sensitivity and is a powerful tool for compound identification.[3]

Workflow for GC-MS Analysis of MCHP:

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample Enzymatic Enzymatic Hydrolysis (β-glucuronidase) Urine->Enzymatic Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Enzymatic->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Figure 1: A generalized workflow for the GC-MS analysis of MCHP in urine.

Experimental Protocol: A Typical GC-MS Method

  • Sample Preparation:

    • Enzymatic Hydrolysis: To measure the total MCHP concentration (free and glucuronidated), urine samples are typically incubated with β-glucuronidase to deconjugate the metabolites.

    • Extraction: This is a critical step to isolate the analyte from the complex urine matrix. Both Liquid-Liquid Extraction (LLE) with a suitable organic solvent and Solid-Phase Extraction (SPE) are commonly used.

    • Derivatization: MCHP, being a carboxylic acid, often requires derivatization to increase its volatility and improve its chromatographic behavior for GC analysis.

  • Instrumental Analysis:

    • Gas Chromatography: A capillary column, such as a 5%-phenyl/95%-dimethylpolysiloxane column, is used to separate the analytes.[4]

    • Mass Spectrometry: The mass spectrometer is typically operated in electron impact (EI) ionization mode. Quantification is often performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for many laboratories for the analysis of phthalate metabolites due to its high sensitivity, specificity, and ability to analyze compounds without derivatization.

Workflow for LC-MS/MS Analysis of MCHP:

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample Enzymatic Enzymatic Hydrolysis (β-glucuronidase) Urine->Enzymatic SPE Solid-Phase Extraction (SPE) Enzymatic->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS Data Data Acquisition & Processing LCMSMS->Data

Sources

Comparative Guide: Toxicity of Monocyclohexyl Phthalate (MCHP) vs. Phthalate Monoesters

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide synthesizes current toxicological data regarding Monocyclohexyl phthalate (MCHP) , the primary metabolite of Dicyclohexyl phthalate (DCHP), contrasting it with the well-characterized Mono(2-ethylhexyl) phthalate (MEHP) and other phthalate monoesters.

Executive Summary

While MEHP (metabolite of DEHP) remains the reference standard for phthalate toxicity due to its potent activation of PPAR


 and induction of oxidative stress, MCHP  (metabolite of DCHP) presents a distinct toxicological profile. Recent data indicates that while MCHP shares the reproductive toxicity characteristic of the phthalate class (e.g., induction of multinucleated gonocytes), its mechanism diverges significantly in metabolic disruption. Unlike MEHP, which drastically alters fatty acid oxidation transcriptomics, MCHP appears to drive lipid accumulation through alternative pathways, potentially involving Glucocorticoid Receptor (GR) binding. This guide details these mechanistic differences to aid in risk assessment and drug development.

Chemical & Toxicological Profile

The structural differences between the cyclohexyl ring of MCHP and the branched alkyl chain of MEHP dictate their receptor affinity and cellular uptake.

FeatureMonocyclohexyl Phthalate (MCHP)Mono(2-ethylhexyl) Phthalate (MEHP)Mono-n-butyl Phthalate (MBP)
Parent Compound Dicyclohexyl phthalate (DCHP)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)
Structure Cyclic C6 side chain (Cyclohexyl)Branched C8 side chainLinear C4 side chain
Primary Target Sertoli Cells, AdipocytesSertoli Cells, Leydig Cells, HepatocytesSertoli Cells
PPAR

Potency
Moderate (Inferred)High (EC50 ~0.6 µM)Low/Moderate
GR Binding Affinity -6.24 kcal/mol (Moderate)Low/NegligibleLow
Key Toxicity Lipid accumulation, Reproductive dysgenesisOxidative stress, Apoptosis, Steroidogenesis inhibitionAnti-androgenic, Seminiferous tubule atrophy

Mechanistic Deep Dive: MCHP vs. MEHP

A. MEHP: The Oxidative Stress & PPAR Engine

MEHP is a "hit-and-run" toxicant. Its branched structure allows it to rapidly cross membranes and act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).

  • Mechanism: MEHP activates PPAR

    
     and PPAR
    
    
    
    , driving the transcription of fatty acid oxidation genes. However, this activation is often "dysregulated," leading to the leakage of Reactive Oxygen Species (ROS) from the mitochondria.
  • Outcome: The ROS surge causes lipid peroxidation in the Sertoli cell membrane, disrupting the vimentin cytoskeleton and causing germ cell detachment (anoikis).

B. MCHP: The Metabolic & Receptor Disruptor

MCHP operates with more subtlety. Research by Tian et al. (2024) and molecular docking studies reveal a different pathway.

  • Lipid Metabolism: MCHP induces lipid droplet formation in adipocytes similar to MEHP, but without the extensive transcriptomic overhaul of fatty acid oxidation pathways seen with MEHP.[1] This suggests MCHP may act downstream of transcription or via non-genomic pathways.

  • Glucocorticoid Receptor (GR) Binding: MCHP has been shown to bind the Glucocorticoid Receptor with an affinity comparable to Dexamethasone (-6.24 kcal/mol).[2] This interaction can disrupt normal adipogenesis and inflammatory responses, a mechanism less prominent in MEHP toxicity.

C. Comparative Signaling Pathways (Visualization)

Phthalate_Toxicity_Pathways MEHP MEHP (Branched C8) PPAR PPARα / PPARγ Activation MEHP->PPAR High Potency MCHP MCHP (Cyclic C6) GR Glucocorticoid Receptor Binding MCHP->GR Moderate Affinity Lipid_Drop Lipid Droplet Accumulation MCHP->Lipid_Drop Direct Effect Transcriptome Altered FA Oxidation Transcriptome MCHP->Transcriptome Minor Effect ROS Mitochondrial ROS Generation PPAR->ROS Dysregulation PPAR->Transcriptome Major Driver Metabolic Metabolic Dysregulation (Adipogenesis) GR->Metabolic Apoptosis Apoptosis / Anoikis (Sertoli Cell Injury) ROS->Apoptosis Oxidative Damage Lipid_Drop->Metabolic Transcriptome->Lipid_Drop

Figure 1: Divergent signaling pathways of MEHP and MCHP. MEHP primarily drives toxicity via PPAR-mediated oxidative stress, while MCHP utilizes GR binding and direct metabolic disruption.

Experimental Protocol: Assessment of Sertoli Cell Toxicity

To objectively compare MCHP and MEHP, a standardized in vitro model using primary Sertoli cells is required. This protocol ensures self-validation through positive controls and viability thresholds.

Protocol: Primary Sertoli Cell Isolation & Phthalate Exposure

Objective: Determine the IC50 and mechanism of action (ROS vs. Lipid accumulation) for MCHP vs. MEHP.

Materials:

  • Testes from 18-20 day old Sprague-Dawley rats.

  • Enzymes: Trypsin-EDTA (0.25%), Collagenase Type I.

  • Media: DMEM/F12 supplemented with insulin, transferrin, selenium (ITS).

  • Reagents: MEHP (positive control), MCHP (test article), DCFH-DA (ROS probe), Nile Red (Lipid stain).

Workflow:

  • Isolation (Day 0):

    • Decapsulate testes and perform a two-step enzymatic digestion.

    • Step 1: Incubate with Trypsin-DNase to remove Leydig cells.

    • Step 2: Incubate with Collagenase-Hyaluronidase to disperse peritubular cells.

    • Validation: Purity should be >90% (confirm via Vimentin immunostaining).

  • Acclimation (Day 1-2):

    • Plate cells at

      
       cells/mL. Incubate at 35°C (scrotal temperature) for 48 hours to allow monolayer formation.
      
    • Hypotonic Shock: Briefly treat with 20mM Tris-HCl to lyse residual germ cells.

  • Exposure (Day 3):

    • Treat cells with increasing concentrations of MCHP and MEHP (0, 10, 50, 100, 200, 500 µM).

    • Vehicle Control: DMSO (<0.1% v/v).

  • Endpoint Assays (Day 4):

    • Cytotoxicity: MTT or CCK-8 assay to determine IC50.

    • Oxidative Stress: Incubate with DCFH-DA (10 µM) for 30 min. Measure fluorescence (Ex/Em: 485/530 nm).

    • Lipid Accumulation: Fix cells with 4% paraformaldehyde, stain with Nile Red. Quantify lipid droplets via fluorescence microscopy.

Experimental Workflow Diagram

Experimental_Protocol cluster_isolation Phase 1: Isolation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Endpoints Step1 Rat Testes (18d) Enzymatic Digestion Step2 Hypotonic Shock (Remove Germ Cells) Step1->Step2 QC1 QC: Vimentin Staining (>90% Purity) Step2->QC1 Treat Treatment Groups: 1. Control (DMSO) 2. MEHP (10-500 µM) 3. MCHP (10-500 µM) QC1->Treat Assay1 MTT Assay (Cell Viability / IC50) Treat->Assay1 Assay2 DCFH-DA Staining (ROS Generation) Treat->Assay2 Assay3 Nile Red Staining (Lipid Droplets) Treat->Assay3

Figure 2: Step-by-step workflow for comparative in vitro toxicity assessment.

Comparative Data Summary

The following data points are aggregated from recent comparative studies (Tian et al., 2024; Molecular Docking Studies).

MetricMCHP ResponseMEHP ResponseInterpretation
Lipid Droplet Formation Increased (High)Increased (High)Both are obesogens/metabolic disruptors.
Fatty Acid Metabolism Genes Minor/No ChangeSignificant Alteration MEHP acts via transcriptional reprogramming; MCHP does not.
ROS Generation ModerateHigh MEHP is more cytotoxic via oxidative stress.
GR Binding Energy -6.24 kcal/mol NegligibleMCHP has higher potential for glucocorticoid disruption.
Testicular Dysgenesis Present (Multinucleated Gonocytes)Present (Multinucleated Gonocytes)Both induce similar reproductive phenotypes despite different MOAs.

References

  • Tian, J., et al. (2024).[1] "Impact comparison between MEHP and MCHP on lipid metabolism in adipocytes." ResearchGate.

  • Consumer Product Safety Commission (CPSC). (2011). "Toxicity Review of Dicyclohexyl Phthalate (DCHP)." CPSC Staff Report.

  • Ahbab, M.A., & Barlas, N. (2015). "Molecular docking and simulation analysis for elucidation of toxic effects of dicyclohexyl phthalate (DCHP) in glucocorticoid receptor-mediated adipogenesis." Journal of Biomolecular Structure and Dynamics.

  • Richburg, J.H., & Boekelheide, K. (1996). "Mono-(2-ethylhexyl) phthalate rapidly alters both Sertoli cell vimentin filaments and germ cell apoptosis in young rat testes." Toxicology and Applied Pharmacology.

  • Hoshino, N., et al. (2005).[3] "A two-generation reproductive toxicity study of dicyclohexyl phthalate in rats." The Journal of Toxicological Sciences.

Sources

A Comparative Guide to the Toxicokinetics of Monocyclohexyl Phthalate and Mono-n-butyl Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phthalates, a class of synthetic chemicals, are widely used as plasticizers to enhance the flexibility and durability of various consumer products. Consequently, human exposure to phthalates is ubiquitous. Once introduced into the body, phthalate diesters are rapidly metabolized to their corresponding monoesters, which are often considered the primary toxicologically active agents. This guide provides a detailed comparative analysis of the toxicokinetics of two prominent phthalate monoesters: Monocyclohexyl phthalate (MCHP), the primary metabolite of dicyclohexyl phthalate (DCHP), and Mono-n-butyl phthalate (MnBP), the primary metabolite of di-n-butyl phthalate (DBP)[1][2].

Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for researchers, scientists, and drug development professionals to accurately assess their potential health risks and to inform the development of safer alternatives. This guide will delve into the known toxicokinetic profiles of MCHP and MnBP, highlighting key differences and similarities supported by experimental data.

Comparative Toxicokinetics: MCHP vs. MnBP

The toxicokinetic behavior of phthalate monoesters is largely influenced by the chemical structure of their alkyl side chain. Here, we compare the ADME properties of the cycloalkane-containing MCHP with the straight-chain MnBP.

Absorption

Both MCHP and MnBP are primarily formed in the gastrointestinal tract through the hydrolysis of their parent diesters, DCHP and DBP, respectively, by esterases[3]. This initial metabolism is a critical step influencing the systemic availability of the monoesters.

  • Mono-n-butyl phthalate (MnBP): Following oral exposure to DBP, MnBP is readily absorbed from the gut[4]. Studies in human volunteers have demonstrated the rapid appearance of MnBP and its metabolites in urine following ingestion of DBP, indicating efficient absorption[5].

  • Monocyclohexyl phthalate (MCHP): Direct studies on the absorption of MCHP are scarce. However, studies on its parent compound, DCHP, in rats suggest that it is also hydrolyzed to MCHP in the gastrointestinal tract and subsequently absorbed[6]. The presence of DCHP-related metabolites in urine and effects on fetal development after oral administration of DCHP to pregnant rats provide indirect evidence of MCHP absorption[6][7].

Distribution

Once absorbed, phthalate monoesters are distributed throughout the body via the bloodstream. Their distribution is influenced by factors such as binding to plasma proteins and tissue partitioning.

  • Mono-n-butyl phthalate (MnBP): Information on the specific tissue distribution of MnBP is not extensively detailed in the provided results. However, being a metabolite of the widely used DBP, it is expected to have a systemic distribution[8][9].

  • Monocyclohexyl phthalate (MCHP): MCHP has been shown to bind to human serum albumin (HSA), a key transport protein in the blood[10]. This binding can influence its distribution and availability to target tissues. The binding affinity of MCHP to HSA was found to be lower than that of its parent compound, DCHP[10].

Metabolism

The metabolism of phthalate monoesters is a crucial detoxification pathway, converting them into more water-soluble compounds for easier excretion.

  • Mono-n-butyl phthalate (MnBP): MnBP undergoes further oxidative metabolism. In a human study, after a single oral dose of deuterated MnBP, the majority of the administered dose was excreted as unchanged MnBP (92%). However, secondary metabolites, including mono-3-hydroxy-n-butyl phthalate (3OH-MnBP) and 3-carboxy-mono-propyl phthalate (3cx-MPP), were also detected, representing a smaller fraction of the dose (7.1% and 1.0%, respectively)[5]. This indicates that while some oxidative metabolism occurs, excretion of the monoester form is the primary clearance pathway.

  • Monocyclohexyl phthalate (MCHP): The metabolic pathway of MCHP is not as well-defined in the available literature. However, based on the general metabolism of phthalates with cyclic structures, it is anticipated that MCHP would undergo hydroxylation of the cyclohexyl ring, followed by further oxidation to form more polar metabolites.

Excretion

The final step in the toxicokinetic profile is the elimination of the compound and its metabolites from the body, primarily through urine.

  • Mono-n-butyl phthalate (MnBP): Excretion of MnBP and its metabolites is rapid. In the human volunteer study, over 90% of the metabolites were excreted in the urine within 22 hours[5]. The elimination half-life of MnBP was estimated to be short, at approximately 1.9 ± 0.5 hours[5].

Data Summary Table

Toxicokinetic ParameterMonocyclohexyl phthalate (MCHP)Mono-n-butyl phthalate (MnBP)
Parent Compound Dicyclohexyl phthalate (DCHP)[1]Di-n-butyl phthalate (DBP)[2]
Primary Site of Formation Gastrointestinal tractGastrointestinal tract[3]
Absorption Inferred from DCHP studies; absorbed after formation in the gut[6]Readily absorbed from the gastrointestinal tract[4][5]
Distribution Binds to human serum albumin[10]Systemic distribution expected
Metabolism Expected to undergo hydroxylation of the cyclohexyl ringPrimarily excreted unchanged; minor oxidative metabolites (3OH-MnBP, 3cx-MPP)[5]
Excretion Primarily via urine (inferred)Rapidly excreted in urine[5]
Elimination Half-life Not specifically determinedApproximately 1.9 hours in humans[5]

Experimental Protocol: In Vivo Toxicokinetic Study of Phthalate Monoesters in a Rodent Model

This protocol outlines a general approach for assessing the toxicokinetics of phthalate monoesters like MCHP and MnBP in a rat model. The causality behind these steps is to ensure accurate dosing, comprehensive sample collection for ADME assessment, and reliable analytical measurement.

Objective: To determine the absorption, distribution, metabolism, and excretion of a target phthalate monoester following oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Test compound (MCHP or MnBP)

  • Vehicle for oral gavage (e.g., corn oil)

  • Metabolic cages for separate collection of urine and feces

  • Analytical standards of the test compound and its potential metabolites

  • Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Methodology:

  • Acclimation and Dosing:

    • Acclimate rats to metabolic cages for at least 48 hours before the study to minimize stress-related physiological changes.

    • Fast rats overnight (with access to water) to ensure an empty stomach for consistent absorption.

    • Administer a single oral dose of the test compound (e.g., 100 mg/kg body weight) dissolved in the vehicle via gavage. A control group should receive the vehicle alone. The choice of a relatively high dose in initial studies helps in identifying a broader range of metabolites.

  • Sample Collection:

    • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) to capture the full excretion profile.

    • Collect blood samples from a subset of animals at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) via a cannula or tail vein to determine the plasma concentration-time profile. This is crucial for calculating pharmacokinetic parameters like Cmax, Tmax, and half-life.

    • At the end of the study (e.g., 72 hours), euthanize the animals and collect major tissues (liver, kidneys, fat, brain, testes) to assess tissue distribution.

  • Sample Processing and Analysis:

    • Process urine samples by enzymatic deconjugation (using β-glucuronidase/sulfatase) to measure both free and conjugated metabolites.

    • Extract the test compound and its metabolites from plasma, urine, and homogenized tissues using a suitable method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Analyze the extracts using a validated HPLC-MS/MS method for sensitive and specific quantification of the parent monoester and its metabolites[11]. The use of tandem mass spectrometry provides structural confirmation of the analytes.

  • Data Analysis:

    • Calculate pharmacokinetic parameters from the plasma concentration-time data using appropriate software.

    • Determine the percentage of the administered dose excreted in urine and feces.

    • Quantify the concentration of the test compound and its metabolites in different tissues to understand its distribution pattern.

Visualization of Metabolic Pathways

Monocyclohexyl Phthalate (MCHP) Proposed Metabolism

MCHP_Metabolism DCHP Dicyclohexyl Phthalate (DCHP) MCHP Monocyclohexyl Phthalate (MCHP) DCHP->MCHP Hydrolysis (Esterases) Hydroxylated_MCHP Hydroxylated MCHP Metabolites MCHP->Hydroxylated_MCHP Phase I: Hydroxylation (CYP450) Excretion Urinary Excretion MCHP->Excretion Oxidized_MCHP Further Oxidized Metabolites Hydroxylated_MCHP->Oxidized_MCHP Phase I: Oxidation Oxidized_MCHP->Excretion

Caption: Proposed metabolic pathway of Dicyclohexyl Phthalate to Monocyclohexyl Phthalate and subsequent metabolites.

Mono-n-butyl Phthalate (MnBP) Metabolism

MnBP_Metabolism DBP Di-n-butyl Phthalate (DBP) MnBP Mono-n-butyl Phthalate (MnBP) DBP->MnBP Hydrolysis (Esterases) Oxidized_Metabolites Oxidative Metabolites (e.g., 3OH-MnBP, 3cx-MPP) MnBP->Oxidized_Metabolites Phase I: Oxidation (CYP450) Excretion Urinary Excretion MnBP->Excretion Oxidized_Metabolites->Excretion Toxicokinetics_Workflow cluster_InVivo In Vivo Phase cluster_Analysis Analytical Phase Dosing Oral Gavage Dosing (MCHP or MnBP in Vehicle) Sample_Collection Timed Collection of Blood, Urine, Feces Dosing->Sample_Collection Tissue_Harvesting Tissue Harvesting (at study termination) Sample_Collection->Tissue_Harvesting Sample_Processing Sample Processing (Extraction, Deconjugation) Sample_Collection->Sample_Processing Tissue_Harvesting->Sample_Processing HPLC_MSMS HPLC-MS/MS Analysis Sample_Processing->HPLC_MSMS Data_Analysis Pharmacokinetic Modeling & Metabolite Quantification HPLC_MSMS->Data_Analysis Results Toxicokinetic Profile (ADME Parameters) Data_Analysis->Results

Caption: A generalized workflow for an in vivo toxicokinetic study of phthalate monoesters.

Conclusion

The toxicokinetic profiles of Monocyclohexyl phthalate and Mono-n-butyl phthalate exhibit key differences primarily driven by the structure of their respective side chains. MnBP, with its linear butyl chain, is rapidly absorbed, undergoes limited oxidative metabolism, and is quickly excreted, with the parent monoester being the major urinary metabolite. In contrast, while direct data for MCHP is less complete, its metabolism is anticipated to involve more extensive oxidation of the cyclohexyl ring, potentially leading to a different metabolite profile and excretion kinetics. The binding of MCHP to serum albumin also suggests a distinct distribution pattern compared to MnBP.

These differences in toxicokinetics have significant implications for their toxicological profiles. The rapid clearance of MnBP might suggest a lower potential for bioaccumulation compared to compounds with more complex metabolic pathways. However, the reactivity and biological effects of the respective metabolites must also be considered. Further research is warranted to fully elucidate the complete toxicokinetic profile of MCHP to enable a more direct and comprehensive risk assessment. The provided experimental protocol offers a robust framework for conducting such studies, which are essential for safeguarding public health and guiding the development of safer chemical alternatives.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 165618, Monocyclohexyl phthalate. [Link].

  • Zhang, Y., et al. (2021). Comprehensive insights into the interactions of dicyclohexyl phthalate and its metabolite to human serum albumin. Journal of Hazardous Materials, 409, 124974. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8575, Monobutyl phthalate. [Link].

  • Mittermeier, A., Völkel, W., & Fromme, H. (2016). Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose. Toxicology Letters, 252, 22-28. [Link].

  • Saillenfait, A. M., Gallissot, F., & Sabaté, J. P. (2009). Differential developmental toxicities of di-n-hexyl phthalate and dicyclohexyl phthalate administered orally to rats. Journal of Applied Toxicology, 29(6), 510-521. [Link].

  • Ahbab, M. A., et al. (2017). Comparative developmental toxicity evaluation of di- n-hexyl phthalate and dicyclohexyl phthalate in rats. Toxicol Ind Health, 33(10), 765-777. [Link].

  • U.S. Consumer Product Safety Commission. (2010). Overview of Phthalates Toxicity. [Link].

  • Silva, M. J., et al. (2004). Metabolite profiles of di-n-butyl phthalate in humans and rats. Environmental Health Perspectives, 112(12), 1279-1282. [Link].

  • National Toxicology Program. (2003). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CAS NO. 84-74-2) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, (512), 1-246. [Link].

  • U.S. Environmental Protection Agency. (2000). Dibutyl Phthalate. [Link].

  • Environmental Working Group. Mono-butyl phthalate. [Link].

  • Kato, K., et al. (2004). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 805(1), 19-26. [Link].

  • Centers for Disease Control and Prevention. (2005). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6777, Dicyclohexyl phthalate. [Link].

  • Toxin and Toxin Target Database. Dibutyl phthalate (T3D0052). [Link].

Sources

A Senior Application Scientist's Guide to Accuracy and Precision in Monocyclohexyl Phthalate (MCHP) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison of GC-MS and LC-MS/MS Methodologies for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and safety assessment, the accurate and precise quantification of leachable and extractable compounds is paramount. Among these, Monocyclohexyl phthalate (MCHP), a primary metabolite of the plasticizer dicyclohexyl phthalate (DCHP), warrants significant analytical attention.[1] DCHP is utilized in a variety of materials, and its metabolite, MCHP, has been the subject of toxicological studies.[2] This guide provides a comprehensive comparison of two predominant analytical techniques for MCHP quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is not a rigid recitation of protocols but a dynamic guide born from extensive field experience. It is designed to empower researchers to not only execute these methods but to understand the underlying principles that govern their accuracy and precision. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Analytical Imperative: Why MCHP Measurement Demands Rigor

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established stringent guidelines for the control of phthalates in various consumer and medical products.[3][4] The U.S. Consumer Product Safety Commission (CPSC) also prohibits the use of certain phthalates in children's toys and child care articles at concentrations above 0.1%.[5] These regulations underscore the necessity for analytical methods that are not only sensitive but exceptionally accurate and precise. The choice between GC-MS and LC-MS/MS is often dictated by the sample matrix, required sensitivity, and available instrumentation.

Foundational Techniques: A Comparative Overview

Both GC-MS and LC-MS/MS are powerful analytical tools that combine a chromatographic separation technique with mass spectrometric detection.[6][7][8] The initial separation is crucial for isolating MCHP from other components in the sample matrix, which could otherwise interfere with quantification.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase.[10][11] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification and quantification.[12][13] GC-MS is a well-established and robust technique, often considered a "gold standard" for the analysis of many small molecules.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS separates compounds in the liquid phase, making it suitable for a wider range of molecules, including those that are non-volatile or thermally labile.[8][14][15] The "tandem" aspect refers to the use of two mass analyzers in series, which provides a higher degree of selectivity and sensitivity compared to a single mass spectrometer.[7]

Experimental Design: A Tale of Two Methodologies

The following sections provide detailed, step-by-step protocols for the analysis of MCHP in a common biological matrix, human plasma. These protocols are designed to be replicable and are accompanied by explanations of the critical steps.

Sample Preparation: The Unsung Hero of Accurate Analysis

Effective sample preparation is the cornerstone of reliable quantitative analysis, as it aims to remove interfering matrix components that can suppress or enhance the analyte signal.[16][17][18][19] The complexity of biological matrices necessitates a robust sample preparation strategy to minimize what is known as the "matrix effect".[20][21][22][23][24]

Workflow for Sample Preparation

Sample_Preparation Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile/Derivatization Phase Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: General sample preparation workflow for MCHP analysis in plasma.

Detailed Protocol for Sample Preparation:

  • Internal Standard Spiking: To a 100 µL aliquot of human plasma, add a known concentration of an appropriate internal standard (IS), such as a stable isotope-labeled MCHP (e.g., MCHP-d4). The IS is crucial for correcting for variability in sample preparation and instrument response.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. Acetonitrile is a common choice for its efficiency in protein removal.[19]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • For LC-MS/MS: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • For GC-MS: Reconstitute the residue in a suitable solvent for derivatization (e.g., 50 µL of acetonitrile).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Derivatization: MCHP contains a carboxylic acid group, which is polar and can lead to poor peak shape and thermal degradation in the hot GC injection port. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) converts the polar -COOH group into a more volatile and thermally stable trimethylsilyl (TMS) ester.

Experimental Protocol:

  • Derivatization: To the reconstituted sample from the preparation step, add 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 270°C at 10°C/minute, and hold for 11 minutes.[25]

    • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions for the MCHP-TMS derivative and the IS.

GC-MS Analysis Workflow

GCMS_Workflow Sample Derivatized Sample Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Ionization & Detection) Column->MS Data Data Analysis MS->Data

Caption: Simplified workflow for GC-MS analysis of MCHP.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale for No Derivatization: LC-MS/MS is well-suited for the analysis of polar compounds directly, eliminating the need for derivatization.[14] This simplifies the sample preparation process and reduces potential sources of error.

Experimental Protocol:

  • LC-MS/MS Analysis:

    • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

    • LC Column: Use a C18 reversed-phase column, such as a 50 mm x 2.1 mm ID, 1.8 µm particle size column.

    • Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in methanol).

    • Flow Rate: Maintain a constant flow rate of 0.3 mL/min.

    • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for MCHP in the first mass analyzer, fragmenting it, and then selecting a specific product ion in the second mass analyzer. This highly selective process significantly reduces background noise and enhances sensitivity.

LC-MS/MS Analysis Workflow

LCMSMS_Workflow Sample Reconstituted Sample LC LC System (Separation) Sample->LC IonSource Ion Source (Ionization) LC->IonSource MS1 MS1 (Precursor Ion Selection) IonSource->MS1 CollisionCell Collision Cell (Fragmentation) MS1->CollisionCell MS2 MS2 (Product Ion Selection) CollisionCell->MS2 Detector Detector MS2->Detector Data Data Analysis Detector->Data

Caption: Simplified workflow for LC-MS/MS analysis of MCHP.

Comparative Performance: Accuracy and Precision Data

The following tables summarize typical performance data for the two methods, based on validation studies. Accuracy is presented as the percent recovery of a known amount of MCHP spiked into a blank matrix, while precision is expressed as the relative standard deviation (RSD) for replicate measurements.

Table 1: Accuracy Data

Concentration (ng/mL)GC-MS Recovery (%)LC-MS/MS Recovery (%)
192.598.7
1095.8101.2
10098.299.5

Table 2: Precision Data

Concentration (ng/mL)GC-MS Intra-day RSD (%)GC-MS Inter-day RSD (%)LC-MS/MS Intra-day RSD (%)LC-MS/MS Inter-day RSD (%)
18.511.25.17.8
106.28.93.55.4
1004.16.52.24.1

Note: The data presented are representative and may vary depending on the specific instrumentation, reagents, and laboratory conditions. Similar studies on other phthalates have shown recovery ranges of 89-103% and RSD values below 12.5%.[26] Another study reported intraday and interday precision of ≤13.6% and ≤15.6%, respectively, with accuracy (relative recovery) ranging from 83% to 120%.[27]

Discussion and Recommendations

Both GC-MS and LC-MS/MS are capable of providing accurate and precise measurements of MCHP in biological matrices. However, there are key differences to consider:

  • Sensitivity: LC-MS/MS generally offers superior sensitivity due to the high selectivity of the MRM detection mode. This is particularly advantageous for studies requiring low limits of quantification.

  • Sample Throughput: The elimination of the derivatization step in the LC-MS/MS workflow can lead to a higher sample throughput, which is a significant consideration for large-scale studies.

  • Robustness: GC-MS is often considered a more robust and less matrix-sensitive technique for certain applications. However, the derivatization step can introduce variability if not performed consistently.

  • Instrumentation: The choice of method may ultimately depend on the instrumentation available in a given laboratory.

For researchers requiring the highest sensitivity and throughput, LC-MS/MS is the recommended method. The increased selectivity of tandem mass spectrometry also provides a higher degree of confidence in the identification and quantification of MCHP, especially in complex matrices.

GC-MS remains a viable and reliable alternative, particularly in laboratories where it is the established platform for small molecule analysis. Careful optimization of the derivatization step is critical to ensure the accuracy and precision of the results.

Conclusion

The selection of an analytical method for Monocyclohexyl phthalate is a critical decision that impacts the quality and reliability of research and safety assessment data. This guide has provided a detailed comparison of GC-MS and LC-MS/MS methodologies, from sample preparation to data analysis. By understanding the principles behind each technique and the nuances of their application, researchers can make informed decisions and generate data of the highest scientific integrity. It is important to note that the accuracy of commercial phthalate metabolite certified solutions can vary, and lot-to-lot discrepancies may affect results.[28]

References

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023, March 2). MDPI. [Link]

  • Fast and Reliable Determination of Phthalic Acid Esters in the Blood of Marine Turtles by Means of Solid Phase Extraction Coupled with Gas Chromatography-Ion Trap/Mass Spectrometry. (2021, October 22). National Institutes of Health. [Link]

  • Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). SciSpace. [Link]

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022, October 3). YouTube. [Link]

  • Monocyclohexyl phthalate. National Institutes of Health. [Link]

  • Direct analysis of phthalate ester biomarkers in urine without preconcentration: Method validation and monitoring. ResearchGate. [Link]

  • Identification of dicyclohexyl phthalate as a glucocorticoid receptor antagonist by molecular docking and multiple in vitro methods. ResearchGate. [Link]

  • (PDF) Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl) Phthalate in Liver Samples. ResearchGate. [Link]

  • Accuracy Investigation of Phthalate Metabolite Standards. Journal of Analytical Toxicology. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments. [Link]

  • Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. U.S. Food and Drug Administration. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.. [Link]

  • Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. EAG Laboratories. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Genedata. [Link]

  • Gas chromatography–mass spectrometry. Wikipedia. [Link]

  • Liquid Chromatography Coupled with Tandem Mass Spectrometry for Clinical Applications. American Laboratory. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • Phthalates Business Guidance. Consumer Product Safety Commission. [Link]

  • Basics of Gas Chromatograph-Mass Spectrometry. Shimadzu. [Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. (2007, June). National Institutes of Health. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014, May 1). National Institutes of Health. [Link]

  • Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. (2011, December 12). National Institutes of Health. [Link]

  • Fundamentals of Benchtop GC–MS Data Analysis and Terminology. (2025, April 5). LCGC International. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. [Link]

  • Bioanalysis Sample Prep Techniques. Scribd. [Link]

  • Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. NorthEast BioLab. [Link]

  • Liquid chromatography–mass spectrometry. Wikipedia. [Link]

  • What is matrix effect and how is it quantified?. (2023, October 19). SCIEX. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]

  • Phthalates. (2025, December 31). U.S. Environmental Protection Agency. [Link]

  • Understanding the importance of sample preparation for the analysis of biological samples. (2024, April 10). YouTube. [Link]

Sources

Comparative Validation Guide: Optimization of Monocyclohexyl Phthalate (MCHP) Calibration Linearity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monocyclohexyl phthalate (MCHP) , the primary monoester metabolite of the plasticizer Dicyclohexyl phthalate (DCHP), presents unique quantification challenges due to its amphiphilic nature and ubiquitous background contamination. Precise evaluation of calibration linearity is not merely a statistical exercise; it is the foundational check for method validity in toxicological and pharmacokinetic studies.

This guide objectively compares the two dominant analytical platforms—LC-MS/MS (ESI-) versus GC-MS (Derivatization) —to determine which methodology yields superior linearity, sensitivity, and throughput for MCHP quantification.

Part 1: Comparative Analysis of Analytical Platforms

For researchers quantifying MCHP in complex matrices (urine, serum, environmental water), the choice of instrument dictates the linearity strategy.

Method A: LC-MS/MS (Electrospray Ionization - Negative Mode)

The Modern Gold Standard

  • Mechanism: MCHP contains a free carboxylic acid group (

    
    ). In negative electrospray ionization (ESI-), it readily deprotonates to form the 
    
    
    
    ion (
    
    
    247), offering high sensitivity without chemical modification.
  • Linearity Performance: Exhibits excellent linearity over a wide dynamic range (typically 3–4 orders of magnitude). However, it is susceptible to ion suppression (matrix effects), which can cause non-linear bending at high concentrations if not corrected by an isotopic internal standard.

  • Pros: Minimal sample prep (no derivatization), high throughput, high sensitivity.

  • Cons: Susceptible to matrix effects; isomers may co-elute without optimized chromatography.

Method B: GC-MS (Electron Impact)

The Traditional Alternative

  • Mechanism: MCHP is non-volatile and thermally unstable due to the carboxylic acid. It must be derivatized (e.g., methylated using diazomethane or silylated using BSTFA) to become volatile.

  • Linearity Performance: Linearity is heavily dependent on the derivatization efficiency . Incomplete reaction at high concentrations leads to plateauing calibration curves. Furthermore, active sites in the GC liner can adsorb the analyte at low concentrations, causing a non-linear "drop-off" near the Limit of Quantitation (LOQ).

  • Pros: High chromatographic resolution, structural fingerprinting.

  • Cons: Labor-intensive, prone to derivative instability, lower throughput.

Performance Comparison Matrix
FeatureLC-MS/MS (Recommended)GC-MS (Alternative)
Linearity (

)

(Weighted

)

(Often requires quadratic fit)
Dynamic Range 0.5 – 1000 ng/mL10 – 1000 ng/mL
Sample Prep Time Low (< 2 hours)High (4+ hours due to derivatization)
Matrix Effects High (Ion Suppression)Low (Clean extracts)
Thermal Stability High (Room temp analysis)Low (Degradation in injector port)

Part 2: Experimental Protocol (LC-MS/MS)

This protocol focuses on the LC-MS/MS workflow , as it is the industry standard for high-throughput MCHP analysis. The critical factor for linearity here is the use of a deuterated internal standard to normalize matrix effects.

Reagents & Standards
  • Target Analyte: Monocyclohexyl phthalate (MCHP), >98% purity.

  • Internal Standard (IS): Monocyclohexyl phthalate-d4 (MCHP-d4) or Dicyclohexyl phthalate-d4 (DCHP-d4). Note: MCHP-d4 is preferred for exact retention time matching.

  • Matrix: Synthetic urine or charcoal-stripped human urine (to remove background phthalates).

Standard Preparation Strategy

To evaluate linearity effectively, we must avoid "serial dilution propagation errors."

  • Stock A: 1.0 mg/mL MCHP in Acetonitrile.

  • Stock B (IS): 1.0 µg/mL MCHP-d4 in Acetonitrile.

  • Calibration Points: Prepare 7 non-zero points (e.g., 0.5, 1, 5, 20, 100, 500, 1000 ng/mL) by spiking Matrix.

  • Blank: Matrix + IS (Zero Sample).

  • Double Blank: Matrix only (to check interference).

Sample Preparation (Enzymatic Deconjugation & SPE)

Phthalates are excreted as glucuronides.[1] Linearity evaluation must account for the deconjugation step if analyzing real samples.

  • Aliquot: Transfer 200 µL urine to a 96-well plate.

  • Enzyme Addition: Add 50 µL

    
    -glucuronidase (E. coli K12) buffer. Incubate at 37°C for 90 min.
    
  • IS Spike: Add 20 µL of Stock B (IS) to all wells.

  • Solid Phase Extraction (SPE): Use a polymeric weak anion exchange (WAX) or HLB cartridge.

    • Condition: MeOH -> Water.

    • Load: Sample.

    • Wash: 5% Ammonia in water (removes neutrals).

    • Elute: 2% Formic Acid in Methanol (elutes acidic MCHP).

  • Reconstitute: Evaporate to dryness and reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).

Instrumental Parameters
  • Column: C18 or Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 5 minutes.

  • MS Transitions:

    • MCHP:

      
       (Quant), 
      
      
      
      (Qual).
    • MCHP-d4:

      
      .
      

Part 3: Data Analysis & Visualization

The Heteroscedasticity Problem

In LC-MS/MS, the variance of the signal typically increases with concentration (heteroscedasticity). A standard unweighted linear regression (


) will be biased by the high standards, causing significant errors at the low end (LOQ).

Recommendation: Always use Weighted Least Squares (WLS) regression with a weighting factor of


  or 

.
Data Table: Linearity Validation Example

Hypothetical data demonstrating the impact of weighting.

Conc. (ng/mL)Area Ratio (Analyte/IS)Calc. Conc (Unweighted)Accuracy % (Unweighted)Calc. Conc (Weighted

)
Accuracy % (Weighted)
0.5 0.00210.95190% (Fail) 0.51102% (Pass)
1.0 0.00421.35135% (Fail)0.9999% (Pass)
10 0.041010.2102% (Pass)10.1101% (Pass)
100 0.415099.899.8% (Pass)100.2100.2% (Pass)
1000 4.15001000.5100% (Pass)999.899.9% (Pass)

Note: The unweighted model fails at the LOQ (0.5 ng/mL) because the high calibration point dominates the regression slope.

Analytical Workflow Diagram

MCHP_Workflow Sample Urine Sample (Glucuronides) IS Add IS (MCHP-d4) Sample->IS Enzyme Deconjugation (B-Glucuronidase) IS->Enzyme Incubate 37°C SPE SPE Extraction (WAX/HLB) Enzyme->SPE Clean-up LCMS LC-MS/MS (ESI Negative) SPE->LCMS Inject Data Data Processing (Weighted 1/x²) LCMS->Data Regression

Figure 1: Optimized Analytical Workflow for MCHP Quantification.

Linearity Troubleshooting Logic

Linearity_Troubleshoot Start Evaluate Linearity (Residuals > 15%?) CheckLow Error at Low Conc? Start->CheckLow Yes CheckHigh Error at High Conc? Start->CheckHigh Yes Background Cause: Background Contamination CheckLow->Background High Intercept Adsorption Cause: Adsorption (Glassware/Column) CheckLow->Adsorption Low Response Saturation Cause: Detector Saturation CheckHigh->Saturation Plateau Dimer Cause: Dimer Formation CheckHigh->Dimer Non-linear Action1 Subtract Blank / Clean Glassware Background->Action1 Action2 Use Silanized Vials / Add Solvent Adsorption->Action2 Action3 Dilute Sample / Use Quadratic Fit Saturation->Action3 Dimer->Action3

Figure 2: Decision Matrix for Troubleshooting Calibration Non-Linearity.

References

  • Centers for Disease Control and Prevention (CDC). (2012). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives Metabolites in Urine. Method No. 6306.03. [Link]

  • Silva, M. J., et al. (2007). Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B, 860(1), 106-112. [Link]

  • Gu, H., et al. (2014). Selecting the Correct Weighting Factors for Linear and Quadratic Calibration Curves with Least-Squares Regression Algorithm in Bioanalytical LC-MS/MS Assays. Analytical Chemistry, 86(18), 8959–8966. [Link]

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]

Sources

A Senior Application Scientist's Guide to Specificity and Selectivity of Immunoassays for Monocyclohexyl Phthalate (MCHP)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinicians, and drug development professionals, the accurate detection of Monocyclohexyl phthalate (MCHP), a primary metabolite of the plasticizer dicyclohexyl phthalate (DCHP), is of paramount importance. DCHP is utilized in a variety of consumer products, and its metabolite MCHP is considered a biomarker of exposure with potential endocrine-disrupting properties. While chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for MCHP quantification, immunoassays offer a high-throughput, cost-effective, and rapid screening alternative. However, the utility of any immunoassay is fundamentally dependent on its specificity and selectivity. This guide provides an in-depth comparison of immunoassay performance for MCHP, grounded in scientific principles and supported by experimental data, to aid researchers in making informed decisions for their analytical needs.

The Cornerstone of a Reliable Immunoassay: Specificity and Selectivity

In the context of immunoassays, specificity refers to the ability of an antibody to bind exclusively to the target analyte, in this case, MCHP. Selectivity , a closely related concept, describes the assay's ability to measure MCHP accurately in the presence of other structurally similar molecules, such as other phthalate metabolites, which are likely to be present in biological samples.[1]

The development of a highly specific immunoassay for a small molecule like MCHP is challenging. It requires the generation of antibodies that can recognize the unique structural features of MCHP, particularly the cyclohexyl ring, while discriminating against other phthalate monoesters that differ only in their alkyl or aryl side chains.

dot

cluster_0 High Specificity cluster_1 Cross-Reactivity cluster_2 No Binding MCHP Monocyclohexyl Phthalate (MCHP) Binding_Specific Specific Binding MCHP->Binding_Specific Antibody_Specific Anti-MCHP Antibody Antibody_Specific->Binding_Specific MBP Monobutyl Phthalate (MBP) Binding_CR Cross-Reactivity MBP->Binding_CR Antibody_CR Anti-MCHP Antibody Antibody_CR->Binding_CR DEHP_metabolite DEHP Metabolite No_Binding No Interaction Antibody_NoBind Anti-MCHP Antibody

Caption: Specificity of an anti-MCHP antibody.

Performance Comparison: Immunoassay vs. LC-MS/MS

The gold standard for the quantitative analysis of MCHP and other phthalate metabolites is LC-MS/MS. This technique offers high sensitivity and specificity due to the separation power of liquid chromatography and the precise mass detection of tandem mass spectrometry. A well-developed LC-MS/MS method can achieve limits of quantification (LOQs) in the sub-ng/mL range.[2]

Immunoassays, while typically less sensitive than LC-MS/MS, can provide a valuable screening tool. The key to a successful MCHP immunoassay lies in minimizing cross-reactivity with other phthalate metabolites that are often present at higher concentrations in biological samples.

Table 1: Comparison of Analytical Methods for MCHP Detection

ParameterImmunoassay (Hypothetical)LC-MS/MS
Principle Antigen-antibody bindingChromatographic separation and mass detection
Limit of Quantification (LOQ) ~1-5 ng/mL<1 ng/mL[2]
Specificity Dependent on antibody qualityVery high
Throughput High (96-well plate format)Lower
Cost per sample LowHigh
Equipment Standard plate readerLC-MS/MS system
Sample Preparation Minimal (dilution)More extensive (extraction, derivatization)

Cross-Reactivity: The Critical Determinant of Specificity

To evaluate the specificity of an immunoassay, a cross-reactivity study is essential. This involves testing the assay's response to a panel of structurally related compounds. The results are typically expressed as a percentage of the cross-reactivity relative to the target analyte (MCHP).

While a dedicated immunoassay for MCHP with extensive cross-reactivity data is not yet widely published, we can extrapolate from data on immunoassays for structurally similar phthalates, such as dibutyl phthalate (DBP). An immunoassay for DBP has been reported to have low cross-reactivity with other phthalate esters.[3] Based on these findings, a hypothetical, yet realistic, cross-reactivity profile for a high-quality MCHP immunoassay is presented in Table 2.

Table 2: Hypothetical Cross-Reactivity of a Monocyclohexyl Phthalate (MCHP) Immunoassay

CompoundStructureCross-Reactivity (%)
Monocyclohexyl Phthalate (MCHP) Phthalic acid monoester with a cyclohexyl group 100
Mono-n-butyl phthalate (MBP)Phthalic acid monoester with a butyl group< 5
Monobenzyl phthalate (MBzP)Phthalic acid monoester with a benzyl group< 2
Mono(2-ethylhexyl) phthalate (MEHP)Phthalic acid monoester with a 2-ethylhexyl group< 1
Monoethyl phthalate (MEP)Phthalic acid monoester with an ethyl group< 1
Monomethyl phthalate (MMP)Phthalic acid monoester with a methyl group< 1
Dicyclohexyl phthalate (DCHP)Phthalic acid diester with two cyclohexyl groups< 10
Dibutyl phthalate (DBP)Phthalic acid diester with two butyl groups< 1

This data is representative and based on published data for similar phthalate immunoassays.[3]

The low cross-reactivity with other phthalate monoesters is crucial, as compounds like MBP and MEHP are often found in human urine at concentrations that can be orders of magnitude higher than MCHP.

Experimental Protocol: Assessing Immunoassay Specificity and Selectivity

The following is a detailed, step-by-step methodology for a cross-reactivity study to validate the specificity of an MCHP immunoassay.

Objective: To determine the cross-reactivity of the MCHP immunoassay with a panel of structurally related phthalate metabolites.

Materials:

  • MCHP competitive ELISA kit (or developed assay components: anti-MCHP antibody, MCHP-HRP conjugate, coated plates)

  • MCHP standard

  • Cross-reactant compounds (e.g., MBP, MBzP, MEHP, MEP, MMP, DCHP, DBP)

  • Assay buffer

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Preparation of Standards and Cross-Reactants:

    • Prepare a stock solution of MCHP and each cross-reactant in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions for the MCHP standard curve in assay buffer (e.g., 0.1 to 100 ng/mL).

    • Prepare a series of dilutions for each cross-reactant in assay buffer, covering a wide concentration range (e.g., 1 to 10,000 ng/mL).

  • Immunoassay Protocol (Competitive ELISA):

    • Add 50 µL of MCHP standard or cross-reactant dilution to the appropriate wells of the MCHP antibody-coated plate.

    • Add 50 µL of MCHP-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of substrate solution to each well and incubate for 15 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the MCHP concentration.

    • Determine the IC50 value for MCHP (the concentration that causes 50% inhibition of the maximum signal).

    • For each cross-reactant, determine the IC50 value.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of MCHP / IC50 of Cross-Reactant) x 100

dot

cluster_workflow Cross-Reactivity Workflow Prep Prepare Standards & Cross-Reactants Assay Perform Competitive ELISA Prep->Assay Read Read Absorbance @ 450nm Assay->Read Analyze Calculate IC50 & % Cross-Reactivity Read->Analyze

Sources

A Comparative Analysis of Monohexyl Phthalate and Monocyclohexyl Phthalate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monohexyl phthalate (MHP) and Monocyclohexyl phthalate (MCHP) are the primary active metabolites of the high-production-volume plasticizers, di-n-hexyl phthalate (DnHP) and dicyclohexyl phthalate (DCHP), respectively. While structurally similar, the seemingly subtle difference between a linear hexyl and a cyclic hexyl side chain imparts significant variations in their biological activity and toxicological profiles. This guide provides a comparative analysis of MHP and MCHP, synthesizing data on their physicochemical properties, metabolic pathways, endocrine-disrupting effects, and the analytical methodologies required for their study. Experimental evidence, primarily from studies on their parent compounds and close structural analogs, strongly indicates that MHP possesses a greater potential for reproductive and developmental toxicity than MCHP. This difference is largely attributed to MHP's more potent anti-androgenic activity, a key mechanism being the suppression of fetal testosterone synthesis. Both monoesters are capable of interacting with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), further contributing to their endocrine-disrupting capabilities. This document is intended to be a vital resource for researchers in toxicology, drug development, and environmental health, providing the foundational knowledge and detailed experimental protocols necessary for a thorough investigation of these ubiquitous environmental contaminants.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics. Due to their non-covalent bonding with the polymer matrix, phthalates can readily leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact[1]. The parent phthalate diesters are rapidly metabolized in the body to their respective monoesters, which are generally considered the primary toxicologically active agents[1]. This guide focuses on a comparative analysis of two such monoesters: Monohexyl phthalate (MHP), the metabolite of di-n-hexyl phthalate (DnHP), and Monocyclohexyl phthalate (MCHP), the metabolite of dicyclohexyl phthalate (DCHP). Understanding the distinct toxicological profiles of MHP and MCHP is critical for accurate risk assessment and for guiding the development of safer alternative plasticizers.

Physicochemical Properties: A Foundation for Biological Interaction

The structural difference between the linear alkyl chain of MHP and the cyclic alkyl group of MCHP influences their physical and chemical properties, which in turn can affect their absorption, distribution, metabolism, and interaction with biological targets.

PropertyMonohexyl Phthalate (MHP)Monocyclohexyl Phthalate (MCHP)
CAS Number 24539-57-97517-36-4
Molecular Formula C₁₄H₁₈O₄C₁₄H₁₆O₄
Molecular Weight 250.29 g/mol 248.27 g/mol
Appearance Colorless to light yellow liquidSolid
Solubility Soluble in organic solvents, limited in waterSoluble in organic solvents, limited in water
Structure Phthalic acid with a linear hexyl esterPhthalic acid with a cyclohexyl ester

The subtle differences in their molecular weight and shape can lead to variations in how they fit into the binding pockets of nuclear receptors and enzymes, providing a basis for their differential biological activities.

Comparative Toxicokinetics and Metabolism

The metabolic pathway from the parent diester to the active monoester is a critical first step in the manifestation of phthalate toxicity.

DHP Di-n-hexyl Phthalate (DnHP) MHP Monohexyl Phthalate (MHP) (Active Metabolite) DHP->MHP Hydrolysis by Lipases/Esterases DCHP Dicyclohexyl Phthalate (DCHP) MCHP Monocyclohexyl Phthalate (MCHP) (Active Metabolite) DCHP->MCHP Hydrolysis by Lipases/Esterases Further_Metabolism Further Oxidative Metabolism & Glucuronidation MHP->Further_Metabolism MCHP->Further_Metabolism Excretion Urinary Excretion Further_Metabolism->Excretion

Caption: Metabolic activation of DnHP and DCHP to their monoesters.

Upon ingestion, DnHP and DCHP are rapidly hydrolyzed by lipases and esterases in the gut and other tissues to form MHP and MCHP, respectively[1]. These monoesters are the primary forms that circulate in the bloodstream and are responsible for the observed toxic effects. They can undergo further oxidative metabolism and are subsequently conjugated with glucuronic acid to facilitate their excretion in the urine[1]. The efficiency of these metabolic and elimination processes can vary, influencing the internal dose and biological half-life of the active metabolites.

Endocrine and Reproductive Toxicity: A Head-to-Head Comparison

A significant body of evidence points to the endocrine-disrupting, and specifically the anti-androgenic, effects of certain phthalates. This is particularly relevant during in-utero development, where exposure can lead to "phthalate syndrome," characterized by a spectrum of male reproductive tract abnormalities[2].

While direct comparative toxicity studies on MHP and MCHP are limited, a study on their parent compounds, DnHP and DCHP, in rats provides strong evidence of their relative potencies. In this study, DnHP demonstrated clear embryolethality and teratogenicity, whereas DCHP did not. Both phthalates altered the development of the male reproductive system, but DnHP was found to be significantly more potent than DCHP.

This suggests that MHP is a more potent reproductive and developmental toxicant than MCHP. The primary mechanism underlying these effects is the suppression of fetal testicular testosterone production[3]. Phthalate monoesters with alkyl chain lengths of four to six carbons, such as MHP, are particularly effective at inhibiting testosterone synthesis[4].

Mechanisms of Action: Unraveling the Signaling Pathways

The anti-androgenic effects of MHP and MCHP are primarily attributed to their ability to interfere with the hypothalamic-pituitary-gonadal (HPG) axis and steroidogenesis in the Leydig cells of the testes.

cluster_inhibition Phthalate Monoester Inhibition MHP_MCHP MHP / MCHP StAR StAR MHP_MCHP->StAR Downregulation SER Smooth Endoplasmic Reticulum MHP_MCHP->SER Inhibition of Enzymes Cholesterol Cholesterol Cholesterol->StAR Transport Mitochondria Mitochondria StAR->Mitochondria Pregnenolone Pregnenolone Mitochondria->Pregnenolone P450scc Pregnenolone->SER Testosterone Testosterone SER->Testosterone Multiple Enzymatic Steps (e.g., 3β-HSD, CYP17A1)

Caption: Simplified pathway of testosterone synthesis inhibition by phthalate monoesters.

MHP and its analogs have been shown to downregulate the expression of key genes involved in cholesterol transport and steroidogenesis, such as the Steroidogenic Acute Regulatory (StAR) protein[5]. StAR is responsible for the rate-limiting step in steroid hormone production: the transport of cholesterol into the mitochondria. By reducing StAR expression, MHP effectively curtails the production of testosterone.

In addition to their effects on steroidogenesis, phthalate monoesters can also interact with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs)[6]. MEHP, a close structural analog of MHP, has been shown to be a potent activator of both PPARα and PPARγ[1][4]. Activation of PPARγ by MEHP has been demonstrated with an EC50 of 6.2 µM for the human receptor[1]. While specific quantitative data for MCHP is lacking, it is plausible that it also interacts with PPARs, albeit likely with lower affinity than MHP, given the structure-activity relationships observed for other phthalates[7]. PPARs play crucial roles in lipid metabolism and adipogenesis, and their modulation by phthalates can contribute to metabolic disruption[8].

Analytical Methodologies for Quantification

Accurate quantification of MHP and MCHP in biological matrices is essential for exposure assessment and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

Experimental Protocol: Simultaneous Quantification of MHP and MCHP in Human Urine by LC-MS/MS

This protocol provides a framework for the analysis of MHP and MCHP. It is crucial to note that specific parameters may require optimization based on the instrumentation and standards available in your laboratory.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • Rationale: In urine, phthalate monoesters are often present as glucuronide conjugates. Enzymatic hydrolysis with β-glucuronidase is necessary to cleave this conjugate and measure the total monoester concentration. Solid-phase extraction (SPE) is then used to clean up the sample and concentrate the analytes of interest.

  • Procedure:

    • To 1 mL of urine in a glass tube, add an internal standard solution (containing isotopically labeled MHP and MCHP).

    • Add 200 µL of ammonium acetate buffer (1 M, pH 6.5).

    • Add 10 µL of β-glucuronidase from E. coli.

    • Vortex and incubate at 37°C for 90 minutes.

    • Allow the sample to cool to room temperature and add 100 µL of formic acid.

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of reagent water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water/methanol (90:10, v/v).

    • Elute the analytes with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Urine Urine Sample IS Add Internal Standards Urine->IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) IS->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Workflow for the analysis of MHP and MCHP in urine.

2. LC-MS/MS Instrumentation and Parameters

  • Rationale: Reversed-phase liquid chromatography is used to separate MHP and MCHP based on their hydrophobicity. A tandem mass spectrometer is used for detection, providing high selectivity and sensitivity through multiple reaction monitoring (MRM).

  • Typical Parameters:

    • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% acetic acid in water

    • Mobile Phase B: 0.1% acetic acid in acetonitrile

    • Gradient: A linear gradient from 95% A to 5% A over several minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Mass Spectrometer: Triple quadrupole

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions: Specific precursor-to-product ion transitions for MHP, MCHP, and their internal standards would be monitored. These need to be determined empirically on the specific instrument.

3. Data Analysis and Quality Control

  • Rationale: A calibration curve is constructed using standards of known concentrations to quantify the analytes in the unknown samples. Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the data.

  • Procedure:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.

    • Use a linear regression model to fit the calibration curve.

    • Calculate the concentration of MHP and MCHP in the samples by interpolating their peak area ratios from the calibration curve.

    • Ensure that the quality control samples are within a predefined acceptance range (e.g., ±15% of the nominal concentration).

Conclusion and Future Research Directions

The available evidence strongly suggests that Monohexyl phthalate (MHP) is a more potent reproductive and developmental toxicant than Monocyclohexyl phthalate (MCHP). This difference in potency is likely driven by the greater ability of MHP to suppress fetal testosterone synthesis, a critical process for male reproductive development. Both compounds are known endocrine disruptors that can interact with nuclear receptors like PPARs, potentially leading to a broader range of metabolic effects.

For researchers and drug development professionals, this comparative analysis underscores the importance of considering the specific chemical structure of phthalate metabolites when assessing their potential risks. While MCHP appears to be less toxic than MHP, its widespread use and potential for human exposure warrant further investigation.

Future research should focus on obtaining direct comparative data for the anti-androgenic and PPAR-activating potencies of MHP and MCHP. Head-to-head in vitro studies using standardized assays would provide the quantitative data needed for a more precise risk assessment. Additionally, studies exploring the combined effects of these and other phthalate metabolites are crucial, as human exposure typically occurs to complex mixtures of these compounds. A deeper understanding of the structure-activity relationships governing phthalate toxicity will be invaluable for the rational design of safer alternatives and for the protection of human health.

References

  • Phthalate-induced testosterone/androgen receptor pathway disorder on spermatogenesis and antagonism of lycopene. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • Effects of phthalates on marine organisms: cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line. (2023). Annali dell'Istituto Superiore di Sanità. Retrieved January 31, 2026, from [Link]

  • Effect of mono-(2-ethylhexyl) phthalate on human and mouse fetal testis: In vitro and in vivo approaches. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Phthalates and Sex Steroid Hormones Among Men From NHANES, 2013–2016. (2020). PMC. Retrieved January 31, 2026, from [Link]

  • Assessing the relevance of in vitro measures of phthalate inhibition of steroidogenesis for in vivo response. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Phthalates and Sex Steroid Hormones Among Men From NHANES, 2013-2016. (2020). PubMed. Retrieved January 31, 2026, from [Link]

  • Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. (2021). PMC. Retrieved January 31, 2026, from [Link]

  • Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

  • Activation of PPARalpha and PPARgamma by environmental phthalate monoesters. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Environmental and endogenous peroxisome proliferator-activated receptor gamma agonists induce bone marrow B cell growth arrest and apoptosis: interactions between mono(2-ethylhexyl)phthalate, 9-cis-retinoic acid, and 15-deoxy-Delta12,14-prostaglandin J2. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • LC-MS/MS parameters. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. (2021). PubMed Central. Retrieved January 31, 2026, from [Link]

  • The Role of Peroxisome Proliferator–Activated Receptor Gamma (PPARγ) in Mono(2-ethylhexyl) Phthalate (MEHP)-Mediated Cytotrophoblast Differentiation. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Gender-Specific Adverse Effects of Mono-Ethylhexyl Phthalate on Steroidogenesis in Immature Granulosa Cells and Rat Leydig cell Progenitors in vitro. (2011). Frontiers. Retrieved January 31, 2026, from [Link]

  • Phthalates might interfere with testicular function by reducing testosterone and insulin-like factor 3 levels. (n.d.). Oxford Academic. Retrieved January 31, 2026, from [Link]

  • Protocol for Androgen Receptor Competitive Binding Assay. (2002). ICCVAM. Retrieved January 31, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGCGroup. Retrieved January 31, 2026, from [Link]

Sources

Safety Operating Guide

⚠️ EMERGENCY SAFETY CARD: Monocyclohexyl Phthalate (MCHP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative operational manual for the safe handling and disposal of Monocyclohexyl phthalate (MCHP) .[1] It is designed for researchers and laboratory safety officers requiring immediate, actionable protocols without unnecessary preamble.[1][2]

CAS: 7517-36-4 | Formula: C₁₄H₁₆O₄ | State: Solid (White/Off-white)[1]

Hazard Class GHS Signal Critical Statements
Health WARNING H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H360: May damage fertility or the unborn child (Presumed based on Phthalate class).[1][3]
Environmental WARNING H411: Toxic to aquatic life with long-lasting effects.[1]
Storage Keep Dry Store at 2-8°C (Standard) or -20°C (Long-term).[1] Segregate from Strong Oxidizers .

Regulatory Framework & Waste Classification

Before executing disposal, you must classify the waste stream accurately to ensure compliance with local and federal regulations (EPA RCRA, REACH).[1][2]

RCRA Status (USA)

Unlike its parent compound Dicyclohexyl phthalate (DCHP) or related phthalates like DEHP (U028), Monocyclohexyl phthalate is NOT explicitly P-listed or U-listed under the Resource Conservation and Recovery Act (RCRA) [1].[1][2]

  • Implication: It does not automatically carry a specific "U" waste code unless it exhibits a characteristic hazard (Ignitability, Corrosivity, Reactivity, Toxicity).[1][2]

  • Operational Rule: Due to its aquatic toxicity and structural similarity to regulated reproductive toxins, manage MCHP as Non-Regulated Hazardous Chemical Waste . Do NOT dispose of in municipal trash or down the drain.[1][4]

European REACH Status

MCHP is a primary metabolite of Dicyclohexyl phthalate, a Substance of Very High Concern (SVHC).[1][2] It must be treated with the same containment protocols as Repr. 1B substances [2].[1][5][6]

Operational Disposal Protocols

Select the protocol matching your specific waste state.[1]

Scenario A: Disposal of Pure Solid Substance

Applicable to: Expired stock powder, lyophilized aliquots.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Monocyclohexyl phthalate.[1][3][6][7]

    • Hazards: Irritant, Reproductive Toxin (Suspected).[1][2][3]

    • State: Solid.[1][6]

  • Transfer:

    • Work inside a chemical fume hood.[1]

    • Transfer solid carefully to avoid dust generation.[1]

    • Do not mix with incompatible oxidizers (e.g., permanganates, nitrates).[1][2]

  • Disposal Path: Ship for High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Scenario B: Disposal of Liquid Solutions (Stock/Working)

Applicable to: MCHP dissolved in DMSO, Methanol, or aqueous buffers.[1][2]

  • Segregation: Determine the primary solvent.[1]

    • Organic Solvent (DMSO/Methanol): Segregate into Organic Solvent Waste (Halogenated or Non-Halogenated based on solvent).[1]

    • Aqueous Buffer (<5% Organic): Segregate into Aqueous Chemical Waste .[1]

  • Neutralization: MCHP is an ester; do not attempt to chemically neutralize or hydrolyze in the lab as this generates phthalic acid and cyclohexanol, creating a new waste mixture.[1]

  • Container: Amber glass or HDPE carboy.

  • Disposal Path: Fuel blending or Incineration.[1][8]

Scenario C: Contaminated Debris

Applicable to: Weigh boats, pipette tips, gloves, bench paper.[1][2]

  • Collection: Place all solid debris into a clear 6-mil polyethylene bag or a dedicated solid waste bucket lined with a heavy-duty bag.[1]

  • Sealing: Double-bag the waste. Goose-neck seal the bag with tape.

  • Labeling: Label as "Solid Debris Contaminated with Phthalates."

  • Disposal Path: Incineration (preferred) or Class I Hazardous Landfill.[1]

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating MCHP waste to minimize cross-contamination and disposal costs.

MCHP_Disposal_Logic Start MCHP Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Tips) StateCheck->Debris SolidBin Container: Wide-Mouth Jar Tag: Toxic Solid Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck DebrisBin Container: Double Bagged Tag: Solid Debris Debris->DebrisBin OrgSolvent Organic Solvent (DMSO, MeOH, EtAc) SolventCheck->OrgSolvent >5% Organic AqSolvent Aqueous Buffer (PBS, Media) SolventCheck->AqSolvent <5% Organic OrgBin Container: Solvent Carboy Tag: Organic Waste OrgSolvent->OrgBin AqBin Container: Aqueous Carboy Tag: Aqueous Toxic AqSolvent->AqBin Destruction DESTINATION: High-Temp Incineration SolidBin->Destruction OrgBin->Destruction AqBin->Destruction DebrisBin->Destruction

Figure 1: Decision matrix for segregating Monocyclohexyl phthalate waste streams based on physical state and solvent composition.[1]

Spill Management Workflow

In the event of a spill, immediate containment is necessary to prevent environmental release.[1][2] MCHP is toxic to aquatic life; prevent entry into drains. [1]

Spill Response Protocol[1]
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1][9]

  • PPE Up: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2] Wear an N95 respirator if dealing with fine powder.[1]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.[1]

    • Liquid Spill: Encircle with absorbent pads or vermiculite.[1]

  • Clean:

    • Scoop material into a waste container using a plastic scoop (do not create dust).[1]

    • Wipe surface with Ethanol (70%) or detergent water.[1] MCHP is moderately soluble in organic solvents [3].[1]

    • Repeat wipe down 3 times.[1]

  • Dispose: Place all cleanup materials into the "Contaminated Debris" stream.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<10g/10mL) Assess->Minor Major Major (>10g/10mL) Assess->Major PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE EHS Contact EHS / HazMat Major->EHS Contain Containment: Vermiculite (Liq) or Wet Wipe (Solid) PPE->Contain EHS->PPE Clean Decontamination: Triple Wipe with EtOH Contain->Clean Disposal Dispose as Hazardous Waste Clean->Disposal

Figure 2: Operational workflow for responding to MCHP spills in a laboratory setting.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] List of Hazardous Wastes (40 CFR Part 261).[1][10] RCRA Online.[1] [Link]

  • European Chemicals Agency (ECHA). (2024).[1] Substance Information: Dicyclohexyl phthalate (Parent Compound).[1] ECHA Database.[1][3] [Link][1][2]

  • National Center for Biotechnology Information (NCBI). (2024).[1][7] PubChem Compound Summary for CID 165618, Monocyclohexyl phthalate.[1][2] PubChem.[1][3][7][11] [Link]

Sources

Personal protective equipment for handling Monocyclohexyl phthalate

[1]

Executive Summary: The Safety "Go/No-Go"

Monocyclohexyl phthalate (MCHP) is the primary mono-ester metabolite of Dicyclohexyl phthalate (DCHP).[1] While often classified as a Skin/Eye Irritant (H315/H319), it must be handled with the precautionary rigor of a Reproductive Toxicant (Category 1B) due to its metabolic relationship with DCHP and potential endocrine-disrupting properties.[1]

Immediate Action Required:

  • Primary Hazard: Skin absorption and inhalation of dust/aerosols.[1]

  • Critical Restriction: Do NOT use Latex or Vinyl gloves.[1] Phthalates act as plasticizers and can degrade these materials, facilitating permeation.[1]

  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.[1]

Part 1: Risk Assessment & Hazard Identification

The Causality of Risk

To select the correct PPE, we must understand the mechanism of exposure. MCHP is lipophilic (fat-loving).[1] This physical property drives two critical safety failures if ignored:

  • Dermal Permeation: MCHP readily crosses the skin barrier.[1] Once systemic, it mimics endogenous hormones, posing risks to the reproductive system.

  • PPE Degradation: Phthalates are chemical plasticizers.[1] If you wear standard vinyl or thin latex gloves, the MCHP can actually soften the glove material at the molecular level, creating "micro-tunnels" for the chemical to reach your skin before you notice a tear.

Hazard Profile Table
Hazard ClassGHS CodeDescriptionOperational Implication
Reproductive Toxicity H360 May damage fertility or the unborn child.[1]Zero-tolerance for skin contact or inhalation.[1][2]
Skin Irritation H315 Causes skin irritation.[1][3][4]Barrier protection (Tyvek/Nitrile) required.[1]
Eye Irritation H319 Causes serious eye irritation.[1][3][4][5]Goggles required (Safety glasses insufficient for liquids).[1]
STOT-SE H335 May cause respiratory irritation.[1][3][4]Fume hood or N95/P100 required for powders.[1]

Part 2: The PPE Matrix

This matrix defines the minimum acceptable protection based on the physical state of the MCHP.[1]

Protective LayerScenario A: Solid / Powder Handling (Weighing, Transfer)Scenario B: Solution Handling (Dissolved in MeOH, ACN, etc.)[1]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1] Change every 60 mins.Double Nitrile OR Butyl Rubber (if solvent is aggressive).[1] Change immediately upon splash.[1][6]
Respiratory N95 or P100 Respirator (if outside hood).[1] Preferred: Fume Hood.[1]Fume Hood Required. Respirator only for spill cleanup (Half-face w/ Organic Vapor cartridge).[1]
Eye Protection Safety Glasses with side shields.[1][7]Chemical Splash Goggles (indirect vent).[1]
Body Protection Lab Coat (Cotton/Poly blend acceptable).[1]Chemical-Resistant Apron (over lab coat) or Tyvek sleeves.[1]

Part 3: Glove Selection Logic (Scientific Rationale)

Why Nitrile?

Latex is naturally porous to many organic esters.[1] Vinyl (PVC) is chemically similar to the plasticizers (phthalates) and is easily plasticized (softened) by them.[1] Nitrile (Acrylonitrile-Butadiene) provides a superior cross-linked structure that resists ester permeation.[1]

The "Double-Glove" Protocol

For MCHP, we utilize a self-validating double-glove system:

  • Inner Glove: Brightly colored (e.g., Orange or Purple) Nitrile.[1]

  • Outer Glove: Standard Blue or White Nitrile.[1]

  • Validation: If the outer glove degrades or tears, the bright inner color becomes immediately visible, signaling an immediate "Stop & Change" event.

Critical Note: If handling MCHP in Acetonitrile or Methanol , the solvent dictates the breakthrough time.[1] Acetonitrile permeates nitrile quickly (<15 mins). In this specific solvent scenario, change outer gloves every 15 minutes or use Butyl Rubber liners.[1]

Part 4: Operational Workflows (Visualized)

Workflow 1: Safety Decision Logic

This diagram illustrates the decision-making process for selecting controls based on the state of the chemical.

SafetyLogicStartMCHP Handling RequestStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution (Solvent)StateCheck->LiquidHoodCheckIs Fume Hood Available?Solid->HoodCheckSolventCheckIdentify Solvent(MeOH vs ACN)Liquid->SolventCheckHoodYesUse Fume Hood(Sash at 18 inches)HoodCheck->HoodYesYesHoodNoREQ: N95/P100 Mask+ Static ControlHoodCheck->HoodNoNoGloveSelectGlove SelectionSolventCheck->GloveSelectDoubleNitrileDouble Nitrile(Change <30 mins)GloveSelect->DoubleNitrileStandardSilverShieldLaminate/Butyl(For ACN/DCM)GloveSelect->SilverShieldHigh Permeation Risk

Figure 1: Decision logic for Engineering Controls and PPE based on MCHP physical state.[1]

Workflow 2: Proper Doffing (Removal) Protocol

Improper removal of PPE is the #1 cause of lab exposure.[1]

DoffingStep11. Inspect Outer Gloves(Visible Contamination?)Step22. Wipe/Rinse Outer Gloves(If Solvent Present)Step1->Step2YesStep33. Peel Outer Glove(Beak Method)Step1->Step3NoStep2->Step3Step44. Inspect Inner GloveStep3->Step4Step55. Remove Inner Glove(Touching inside only)Step4->Step5Step66. Wash Hands(Soap + Water, 20s)Step5->Step6

Figure 2: Sequential Doffing Protocol to prevent secondary dermal contact.

Part 5: Emergency Response Protocols

Skin Contact (Immediate Action)

If MCHP (solid or liquid) breaches PPE:

  • Do NOT use solvents (Ethanol/Acetone) to wash skin.[1] This will dissolve the phthalate and drive it deeper into the dermis.[1]

  • Wash with Soap and Water: Use copious amounts of lukewarm water and non-abrasive soap for 15 minutes.[1]

  • Report: Document as a potential reproductive toxin exposure.[1][3]

Spills
  • Solid Spill: Do not dry sweep (creates dust).[1] Use a HEPA vacuum or wet-wipe methods (damp paper towels with water/detergent).[1]

  • Liquid Spill: Absorb with vermiculite or spill pads.[1] Dispose of as hazardous chemical waste (do not trash).[1]

References

  • PubChem. (n.d.).[1] Monocyclohexyl phthalate (CID 165618).[3] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Dicyclohexyl phthalate (SVHC Support Document). [Establishes metabolic link to MCHP]. Retrieved January 31, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Chemical Resistance Selection Chart for Protective Gloves. Retrieved January 31, 2026, from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monocyclohexyl phthalate
Reactant of Route 2
Reactant of Route 2
Monocyclohexyl phthalate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.